molecular formula C7H8IN B1197719 3-Iodobenzylamine CAS No. 696-40-2

3-Iodobenzylamine

Cat. No.: B1197719
CAS No.: 696-40-2
M. Wt: 233.05 g/mol
InChI Key: LQLOGZQVKUNBRX-UHFFFAOYSA-N
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Description

3-Iodobenzylamine, also known as this compound, is a useful research compound. Its molecular formula is C7H8IN and its molecular weight is 233.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96895. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-iodophenyl)methanamine
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InChI

InChI=1S/C7H8IN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLOGZQVKUNBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80219870
Record name 3-Iodobenzylamine
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Molecular Weight

233.05 g/mol
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CAS No.

696-40-2
Record name 3-Iodobenzylamine
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Record name 696-40-2
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Record name 3-Iodobenzylamine
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Record name 3-Iodobenzylamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-IODOBENZYLAMINE
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Foundational & Exploratory

3-Iodobenzylamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodobenzylamine: Chemical Properties, Structure, and Applications

Abstract

This compound is a versatile organic compound of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. Characterized by a benzylamine core with an iodine atom at the meta-position, this molecule serves as a crucial building block and synthetic intermediate.[1][2] Its unique reactivity, stemming from the interplay between the nucleophilic amino group and the reactive carbon-iodine bond, enables its participation in a wide array of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, established synthesis protocols, characteristic reactivity, and key applications, particularly in the development of novel therapeutic agents.

Molecular Structure and Chemical Identity

This compound, systematically named (3-iodophenyl)methanamine, consists of a benzene ring substituted with an aminomethyl group (-CH₂NH₂) and an iodine atom at the C3 position.[2][3] This substitution pattern is also referred to as the meta position. The presence of the heavy iodine atom significantly influences the molecule's physical properties and chemical reactivity.

Key Identifiers:

  • IUPAC Name: (3-iodophenyl)methanamine[3]

  • Synonyms: m-Iodobenzylamine, 3-Iodo-benzenemethanamine[2][3]

  • CAS Number: 696-40-2[3]

  • Molecular Formula: C₇H₈IN[1][3]

  • Molecular Weight: 233.05 g/mol [3]

Caption: Molecular Structure of this compound (C₇H₈IN).

Physicochemical Properties

This compound is typically a white to yellowish crystalline solid or liquid, depending on purity.[1][2] Its solubility profile is characteristic of many organic amines; it has low solubility in water but is soluble in organic solvents like ethanol and chloroform.[1][2]

PropertyValueReference(s)
Appearance White or yellowish crystalline solid[1]
Molecular Weight 233.05 g/mol [3]
Density 1.748 g/mL at 25 °C[1]
Boiling Point 132 °C at 8 mmHg[1]
Melting Point (HCl Salt) 188-190 °C[4]
Flash Point >113 °C (>235.4 °F) - closed cup
Solubility Difficult to mix in water; soluble in alcohol and chloroform.[1]

Synthesis and Experimental Protocols

While several synthetic routes exist, a common and effective method involves the oximation of 3-iodobenzaldehyde followed by reduction. This approach avoids the high temperatures and lower conversion rates of methods like the Leuckart reaction.[5] The use of Raney nickel as a reducing agent is favored over more expensive catalysts like Pd/C due to high yield and product purity.[5]

Protocol: Synthesis via Oximation and Reduction

This two-step protocol describes the synthesis of this compound hydrochloride from 3-iodobenzaldehyde.

Step 1: Oximation of 3-Iodobenzaldehyde

  • Combine 3-iodobenzaldehyde (0.1 mol), hydroxylamine hydrochloride (0.11 mol), and sodium acetate (0.12 mol) in a reaction flask with 40 mL of distilled water.[5]

  • Stir the mixture vigorously at room temperature. A white powdery solid should appear within 10 minutes.[5]

  • Continue the reaction for 3 hours, then cool the flask in an ice-water bath.[5]

  • Collect the resulting white needle crystals of 3-iodobenzaldehyde oxime by suction filtration, wash with a small amount of cold water, and dry overnight in a vacuum oven at 50°C.[5]

Step 2: Reduction of 3-Iodobenzaldehyde Oxime

  • In a three-necked flask, add the dried 3-iodobenzaldehyde oxime (0.05 mol), Raney nickel (2.9 g), and 50 mL of ethanol.[5]

  • Introduce hydrogen gas at normal pressure and stir the suspension vigorously at room temperature for 5 hours.[5]

  • After the reaction, filter the mixture to recover the Raney nickel catalyst.[5]

  • Acidify the filtrate with a hydrochloric acid solution until the pH reaches 1, causing the precipitation of brown crystals.[5]

  • Filter the crude product and recrystallize twice from ethanol to yield the final product, this compound hydrochloride.[5]

Caption: Synthesis workflow for this compound Hydrochloride.

Chemical Reactivity and Applications

The utility of this compound stems from its dual reactivity. The primary amine group functions as a nucleophile and a base, while the carbon-iodine bond provides a site for nucleophilic substitution and metal-catalyzed cross-coupling reactions.[2]

Key Applications in Drug Development and Research:
  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders.[6] Its structure is a valuable scaffold for creating molecules with potential anti-cancer and anti-inflammatory properties.[6]

  • Adenosine Receptor Agonists: this compound hydrochloride is a widely used starting reagent for synthesizing N⁶-(3-iodobenzyl)-2-substituted-adenosine derivatives.[4][7][8][9] These compounds are investigated for their high affinity and selectivity for A₃ adenosine receptors, which are implicated in various physiological processes.[7]

  • Radiopharmaceutical Chemistry: The iodine atom can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁴I, ¹³¹I), making this compound and its derivatives valuable precursors for developing radiopharmaceuticals.[10] These radiolabeled molecules are used as molecular probes for imaging and targeted radionuclide therapy in nuclear medicine.[10][11]

  • Bioconjugation and Probes: The molecule can be used in bioconjugation to attach biomolecules to surfaces or other compounds.[6] Furthermore, it can be modified to create fluorescent probes for biological imaging and tracking cellular processes.[6]

  • Hypervalent Iodine Reagents: The iodo-substituted aromatic ring can be used to generate hypervalent iodine(III) reagents. These reagents are powerful tools in organic synthesis, capable of transferring the benzylamine moiety in electrophilic amination reactions.[12]

Spectroscopic Information

Detailed spectroscopic data for this compound and its hydrochloride salt are publicly available and essential for compound verification.

  • ¹H and ¹³C NMR: Provides detailed information on the hydrogen and carbon framework of the molecule.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.[3]

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H bonds of the amine and the aromatic C-H and C-C bonds.[3]

Authoritative spectral data can be accessed through databases such as PubChem and SpectraBase.[3][13][14]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • GHS Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation), and H361 (Suspected of damaging fertility or the unborn child).[3][15]

  • Precautionary Measures:

    • Do not handle until all safety precautions have been read and understood (P202).

    • Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

    • Wear protective gloves, clothing, eye protection, and face protection (P280).

    • In case of contact with skin, wash with plenty of water (P302 + P352).

    • In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).

  • Storage: Store in a well-ventilated place. Keep container tightly closed. It should be protected from light and stored in a dry place.[2][5]

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined structure and predictable reactivity make it an indispensable tool for researchers and drug development professionals. From the synthesis of highly selective adenosine receptor agonists to the development of advanced radiopharmaceuticals and molecular probes, the applications of this compound continue to expand, underscoring its importance in the advancement of chemical and biomedical sciences.

References

  • ChemBK. (2024). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database.
  • Otto Chemie Pvt. Ltd. (n.d.). This compound hydrochloride, 97%.
  • Beilstein Journal of Organic Chemistry. (2024). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts.
  • SpectraBase. (n.d.). m-iodobenzylamine, hydrochloride - 1H NMR Spectrum.
  • SpectraBase. (n.d.). m-iodobenzylamine, hydrochloride - FTIR Spectrum.
  • Pharmaceuticals. (2018). Special Issue on Radiopharmaceutical Chemistry between Imaging and Endoradiotherapy. PMC - PubMed Central.
  • IAEA. (n.d.). Therapeutic applications of radiopharmaceuticals.

Sources

An In-depth Technical Guide to 3-Iodobenzylamine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Iodobenzylamine in Medicinal Chemistry

This compound is a substituted aromatic amine that has garnered significant attention in the field of medicinal chemistry and drug development. While seemingly a simple molecule, its true value lies in its utility as a versatile chemical intermediate. The presence of three key functional components—the primary amine, the flexible benzyl group, and the reactive iodine atom—makes it a powerful building block for creating complex, biologically active molecules.[1]

The iodine substituent is particularly noteworthy. It not only influences the molecule's overall electronic properties but also serves as a handle for a variety of chemical transformations, most notably nucleophilic substitution and cross-coupling reactions. This reactivity is a cornerstone of its application in constructing targeted therapeutic agents.[1] This guide will provide an in-depth exploration of this compound, covering its fundamental properties, synthesis, and its pivotal role in the development of novel therapeutics, with a particular focus on adenosine A3 receptor agonists.

Core Properties of this compound and its Hydrochloride Salt

For laboratory use, this compound is often supplied as its hydrochloride salt to improve stability and handling. The properties of both the free base and the hydrochloride salt are summarized below.

PropertyThis compoundThis compound Hydrochloride
CAS Number 696-40-2[2]3718-88-5[3]
Molecular Formula C₇H₈IN[2]C₇H₉ClIN
Molecular Weight 233.05 g/mol [2]269.51 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[4]White to light yellow crystalline powder[5]
Melting Point Not specified188-190 °C[6]
Boiling Point 132 °C at 8 mmHgNot applicable
Solubility Soluble in organic solvents, limited solubility in water[4]Soluble in water[5]

Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired scale, available starting materials, and cost considerations. Two common approaches are reductive amination of 3-iodobenzaldehyde and the Leuckart reaction.

Reductive Amination via Oximation

A widely used and reliable method involves a two-step process starting from 3-iodobenzaldehyde: oximation followed by reduction. This method offers mild reaction conditions and generally good yields.

Experimental Protocol: Synthesis of this compound Hydrochloride from 3-Iodobenzaldehyde

Step 1: Oximation of 3-Iodobenzaldehyde

  • To a solution of 3-iodobenzaldehyde (15.2 g, 0.1 mol) in 40 mL of distilled water, add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium acetate (9.9 g, 0.12 mol).

  • Stir the mixture vigorously at room temperature. A white solid should begin to precipitate within 10-15 minutes.

  • Continue stirring for 3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath and collect the white, needle-like crystals of 3-iodobenzaldehyde oxime by suction filtration.

  • Wash the crystals with a small amount of cold water and dry them in a vacuum oven at 50°C.

Step 2: Reduction of 3-Iodobenzaldehyde Oxime and Salt Formation

  • In a three-necked flask, suspend the dried 3-iodobenzaldehyde oxime (8.4 g, 0.05 mol) in 50 mL of ethanol.

  • Carefully add Raney nickel (2.9 g) as the reduction catalyst.

  • Introduce hydrogen gas at atmospheric pressure while stirring the mixture vigorously at room temperature for 5 hours.

  • Upon completion, filter the reaction mixture to remove the Raney nickel catalyst.

  • To the filtrate, add a 10% hydrochloric acid solution dropwise until the pH of the solution is approximately 1, leading to the precipitation of brown crystals.

  • Collect the crude product by filtration and recrystallize twice from ethanol (30 mL).

  • Dry the resulting light brown product, this compound hydrochloride, to obtain a yield of approximately 92.7%.

The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent.[7] While it is a one-pot reaction, it typically requires high temperatures (120-165 °C).[7]

The mechanism involves the formation of an iminium ion from the aldehyde and ammonia (from the decomposition of ammonium formate), which is then reduced by formate.[8]

Leuckart_Reaction cluster_1 Formation of Iminium Ion cluster_2 Reduction 3-Iodobenzaldehyde 3-Iodobenzaldehyde Iminium_Ion Iminium_Ion 3-Iodobenzaldehyde->Iminium_Ion + NH₃ - H₂O Ammonia Ammonia Ammonia->Iminium_Ion This compound This compound Iminium_Ion->this compound + HCOO⁻ - CO₂ Formate Formate Formate->this compound A3AR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling A3AR A3AR G_protein Gi Protein A3AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates MAPK MAPK Pathway (ERK1/2, p38) G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP IP3_Ca ↑ IP₃ & Ca²⁺ PLC->IP3_Ca Agonist A3AR Agonist (e.g., IB-MECA) Agonist->A3AR binds

Caption: Simplified A3 adenosine receptor signaling pathway.

Activation of the A3AR by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. [9]Concurrently, it can activate phospholipase C (PLC), leading to increased inositol triphosphate (IP3) and intracellular calcium. [9]The receptor also modulates the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and survival. [9][10]These downstream effects are responsible for the anti-inflammatory and anti-cancer properties of A3AR agonists. [11][12]

Synthetic Workflow: From this compound to A3AR Agonists

The synthesis of N⁶-substituted adenosine derivatives like IB-MECA typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this workflow, the amine group of this compound acts as the nucleophile, displacing a leaving group on the purine ring of an adenosine precursor.

Synthesis_Workflow cluster_workflow Synthetic Workflow start Adenosine Precursor (with leaving group at C6) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagent This compound reagent->reaction product N⁶-(3-Iodobenzyl)adenosine Derivative reaction->product

Sources

An In-depth Technical Guide to the Physical Properties of 3-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key physical properties of 3-iodobenzylamine, a crucial building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of its melting and boiling points, offering both established data and detailed protocols for their experimental determination.

Introduction: The Significance of this compound

This compound is an aromatic amine that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules. The presence of an iodine atom on the benzene ring provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity is of paramount importance in the development of novel pharmaceutical agents and functional materials.

Accurate knowledge of the physical properties of this compound, such as its melting and boiling points, is fundamental for its effective use. These parameters are critical for:

  • Purity Assessment: A sharp, well-defined melting point is a primary indicator of a compound's purity.

  • Reaction Condition Optimization: Understanding the boiling point is essential for setting appropriate temperatures for reactions and distillations, particularly when working under reduced pressure to prevent thermal decomposition.

  • Purification Strategy: The choice between crystallization and distillation as a purification method is largely dictated by these physical constants.

  • Material Handling and Storage: Knowledge of a compound's physical state at various temperatures informs safe handling and storage procedures.

This guide will distinguish between the free base form of this compound and its more commonly handled hydrochloride salt, as their physical properties differ significantly.

Core Physical Properties of this compound

The physical properties of this compound and its hydrochloride salt are summarized below. It is crucial to distinguish between these two forms, as the protonation of the amine group in the hydrochloride salt significantly alters its intermolecular forces and, consequently, its physical characteristics.

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 696-40-23718-88-5
Molecular Formula C₇H₈IN[1]C₇H₈IN·HCl
Molecular Weight 233.05 g/mol [1]269.51 g/mol
Appearance Solid[2][3]White to light yellow powder or crystals[4]
Melting Point 248-249 °C[5]188-190 °C (lit.)
Boiling Point 132 °C at 8 mmHg (Torr)[1]Not applicable (decomposes)

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven methodologies for the accurate determination of the melting and boiling points of this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range[6].

  • Sample Preparation: The organic compound must be finely powdered to ensure uniform heat distribution within the sample[6].

  • Heating Rate: A slow and consistent heating rate, especially near the expected melting point (around 1-2°C per minute), is critical. Rapid heating can lead to an erroneously high and broad melting point range as the thermometer reading lags behind the actual temperature of the sample[6][7].

  • Apparatus: Both the Mel-Temp apparatus (heated metal block) and the Thiele tube (heated oil bath) provide a means for controlled, indirect heating of the sample, which is essential for accuracy.

  • Sample Preparation:

    • Place a small amount of dry this compound on a clean, dry watch glass.

    • Crush the solid into a fine powder using a spatula[8].

    • Press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to compact the sample to a height of 2-3 mm[7].

  • Apparatus Setup (Mel-Temp):

    • Insert the capillary tube, sealed end down, into one of the sample slots of the Mel-Temp apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • Turn on the apparatus and set an initial rapid heating rate to approach the expected melting point (e.g., 248-249 °C for the free base).

    • When the temperature is approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute[6].

    • Observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has melted into a clear liquid[8].

    • The melting point is reported as the range T₁ - T₂.

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube[6].

Boiling Point Determination under Reduced Pressure

This compound has a high boiling point at atmospheric pressure, which can lead to decomposition upon heating. Therefore, its boiling point is determined under reduced pressure (vacuum distillation)[9]. Reducing the applied pressure lowers the temperature required to induce boiling[10].

  • Vacuum: A vacuum is applied to lower the boiling point to a temperature where the compound is thermally stable. The relationship between pressure and boiling point is described by the Clausius-Clapeyron relation[9][11].

  • Boiling Chips/Stir Bar: These are essential to prevent bumping (sudden, violent boiling) of the liquid by providing nucleation sites for smooth bubble formation.

  • Apparatus Design: A short-path distillation head is often preferred for high-boiling compounds to minimize the distance the vapor travels, thereby reducing sample loss on the condenser surface.

  • Apparatus Assembly:

    • Assemble a vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.

    • Place a small magnetic stir bar or a few boiling chips in the distilling flask.

    • Add the this compound sample to the distilling flask (do not fill more than two-thirds full).

  • Procedure:

    • Begin circulating cold water through the condenser.

    • Turn on the magnetic stirrer (if using).

    • Carefully apply the vacuum from a vacuum pump, ensuring the system is sealed. A pressure gauge (manometer) should be included to monitor the pressure.

    • Once the desired pressure is stable (e.g., 8 mmHg), begin heating the distilling flask gently with a heating mantle.

    • Increase the temperature gradually until the liquid begins to boil and the vapor ring starts to rise up the distillation head.

    • Record the temperature at which the liquid is distilling at a steady rate (approximately 1 drop per second). This temperature, along with the corresponding pressure, is the boiling point.

    • Collect the distilled liquid in the receiving flask.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the apparatus.

    • Turn off the condenser water and disassemble the apparatus.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the procedures described above.

Diagram 1: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting prep1 Grind sample to fine powder prep2 Pack 2-3 mm into capillary tube prep1->prep2 measure1 Place capillary in apparatus measure2 Heat rapidly to ~20°C below MP measure1->measure2 measure3 Reduce heat rate to 1-2°C/min measure2->measure3 measure4 Observe and record T1 (first liquid) measure3->measure4 measure5 Record T2 (all liquid) measure4->measure5 report1 Report melting point as T1 - T2 cluster_prep cluster_prep cluster_measure cluster_measure cluster_prep->cluster_measure cluster_report cluster_report cluster_measure->cluster_report

Caption: Workflow for determining the melting point of this compound.

Diagram 2: Vacuum Distillation Workflow

VacuumDistillationWorkflow cluster_setup Apparatus Setup cluster_distill Distillation Process cluster_shutdown Shutdown Procedure setup1 Assemble vacuum distillation glassware setup2 Add sample and boiling chips to flask setup1->setup2 setup3 Start condenser water setup2->setup3 distill1 Apply vacuum and stabilize pressure distill2 Gently heat the sample distill1->distill2 distill3 Observe boiling and vapor rise distill2->distill3 distill4 Record stable temperature and pressure distill3->distill4 shut1 Cool apparatus to room temperature shut2 Vent system to atmosphere shut1->shut2 shut3 Turn off vacuum pump shut2->shut3 cluster_setup cluster_setup cluster_distill cluster_distill cluster_setup->cluster_distill cluster_shutdown cluster_shutdown cluster_distill->cluster_shutdown

Sources

Introduction: The Strategic Importance of 3-Iodobenzylamine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of High-Purity 3-Iodobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This compound, particularly in its hydrochloride salt form (CAS No: 3718-88-5), is a critical building block in medicinal chemistry and pharmaceutical research.[1][2] Its utility stems from the unique combination of a reactive primary amine and a strategically placed iodine atom on the phenyl ring. The amine group serves as a versatile handle for amide bond formation, reductive amination, and other nucleophilic additions. Simultaneously, the iodo-substituent makes the molecule an excellent substrate for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations.[3][4]

This dual functionality allows for the efficient construction of complex molecular architectures. For instance, it is a key starting reagent in the synthesis of N⁶-(3-iodobenzyl)-2-substituted-adenosine derivatives, which are potent and selective agonists for A₃ adenosine receptors, a target of significant interest in inflammatory and neurological disorders.[5] Given its role as a foundational precursor, the purity of this compound is not a trivial matter; it is paramount. The presence of regioisomeric (e.g., 2- or 4-iodobenzylamine) or process-related impurities can lead to unintended side products, complicate purification, and ultimately compromise the yield, biological activity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a framework for navigating the commercial supplier landscape and establishing a robust in-house quality control system for this vital reagent.

Commercial Supplier Landscape for High-Purity this compound

A multitude of chemical suppliers offer this compound hydrochloride. However, purity claims, available batch-specific data, and documentation standards can vary significantly. The selection process should prioritize suppliers who provide comprehensive analytical data and demonstrate consistency. Below is a comparative summary of prominent suppliers catering to the research and development sector.

SupplierProduct NameCAS NumberAdvertised PurityKey Analytical MethodDocumentation Availability
Sigma-Aldrich (Merck) This compound hydrochloride3718-88-597%Not specified on product page, but COA is availableCertificate of Analysis (COA), Certificate of Origin (COO), SDS[6]
TCI America (via Fisher Sci) This compound Hydrochloride3718-88-598.0+%Not specified on product pageProduct Page, SDS
Chem-Impex This compound hydrochloride3718-88-5≥ 98%HPLCCOA Request Available, Product Page
Otto Chemie Pvt. Ltd. This compound hydrochloride3718-88-597%Not specified on product pageCOA Download, Product Page[5]
Alfa Chemistry This compound hydrochloride3718-88-598+%HPLCProduct Page[7]

Note: This table is representative and not exhaustive. Purity levels and available data should always be confirmed by checking the specific lot number on the supplier's website.

Workflow for Supplier Vetting and In-House Quality Verification

A systematic approach is essential to ensure the quality of procured this compound. The process begins with supplier evaluation and culminates in rigorous in-house analytical confirmation before the material is released for use in synthesis.

G cluster_0 Phase 1: Supplier Evaluation cluster_1 Phase 2: In-House QC S1 Identify Potential Suppliers S2 Request & Compare Lot-Specific COAs S1->S2 S3 Assess Purity Claims & Analytical Methods S2->S3 S4 Select Supplier & Place Order S3->S4 R1 Receive Material & Quarantine S4->R1 R2 Perform Identity & Purity Tests (NMR, HPLC, etc.) R1->R2 R3 Compare In-House Data with Supplier COA R2->R3 R4 Release for Use R3->R4 Data Match R5 Reject & Contact Supplier R3->R5 Discrepancy

Caption: Workflow from supplier selection to internal quality control release.

Deconstructing the Certificate of Analysis (COA) and In-House Verification

The COA is the primary document attesting to a product's quality.[8] However, it should be treated as a claim that requires verification. A researcher must critically evaluate the COA and, ideally, perform orthogonal in-house tests to confirm the material's identity and purity.

Key COA Parameters for this compound HCl:
  • Appearance: Should match the description (e.g., "White to tan yellow powder").[1]

  • Melting Point: A sharp melting range close to the literature value (188-190 °C) suggests high purity.

  • Identity (IR/NMR): The spectra should be consistent with the structure of this compound hydrochloride.

  • Purity (HPLC/GC): This is the most critical quantitative value. A purity of ≥98% is common for research grades.[1] The chromatogram (if provided) should be inspected for significant secondary peaks.

Protocol 1: Purity Verification by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main component from impurities based on differential partitioning between a stationary and a mobile phase, allowing for precise quantification.

Methodology:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound HCl and dissolve in 1 mL of a 50:50 Water:Acetonitrile solution to create a 1 mg/mL stock.

    • Perform a serial dilution to a working concentration of ~0.1 mg/mL.

  • Analysis:

    • Inject 10 µL of the sample.

    • Run a gradient elution, for example: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Data Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • The result should be ≥98% and align with the supplier's COA.

Protocol 2: Identity Confirmation by ¹H-NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H-NMR) provides a fingerprint of the molecule's structure. The chemical shift, integration, and splitting pattern of each signal must be consistent with the expected structure of this compound, confirming its identity and revealing the presence of any structurally related impurities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Interpretation (Expected Signals in DMSO-d₆):

    • ~8.6 ppm (broad singlet, 3H): Protons from -NH₃⁺.

    • ~8.0 ppm (singlet, 1H): Aromatic proton between the two substituents (at C2).

    • ~7.8 ppm (doublet, 1H): Aromatic proton ortho to the iodine (at C4).

    • ~7.6 ppm (doublet, 1H): Aromatic proton ortho to the aminomethyl group (at C6).

    • ~7.3 ppm (triplet, 1H): Aromatic proton meta to both groups (at C5).

    • ~4.1 ppm (singlet, 2H): Methylene protons (-CH₂-).

    • The absence of significant unassigned peaks confirms high purity.

Understanding Potential Synthesis and Degradation Impurities

High purity is defined not just by the percentage of the desired compound but also by the absence of problematic impurities. Knowledge of the synthetic route can predict likely contaminants. A common synthesis involves the reduction of 3-iodobenzonitrile.

G SM 3-Iodobenzonitrile (Starting Material) Reduction Reduction (e.g., LiAlH₄, H₂/Catalyst) SM->Reduction Imp4 Regioisomers (2- or 4-Iodobenzylamine) SM->Imp4 Impurity in Starting Material Product This compound (Final Product) Reduction->Product Imp1 Unreacted Starting Material Reduction->Imp1 Incomplete Reaction Imp2 Over-reduction Product (3-Methylaniline) Reduction->Imp2 Harsh Conditions Imp3 Debenzylation Product (Benzylamine) Product->Imp3 Side Reaction

Caption: Potential impurities arising from the synthesis of this compound.

  • Process-Related Impurities:

    • Starting Material: Residual 3-iodobenzonitrile from an incomplete reduction.

    • Regioisomers: The presence of 2- or 4-iodobenzonitrile in the starting material will carry through to form the corresponding isomeric benzylamine impurities, which can be difficult to separate.

  • Degradation Impurities:

    • Aryl halides are generally stable.[4] However, the primary amine is susceptible to oxidation over time, especially if exposed to air and light. This can lead to the formation of imines and other colored degradation products.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the purity and integrity of this compound and to ensure laboratory safety.

  • Handling: As with many benzylamines, this compound hydrochloride is classified as a potential irritant and sensitizer. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Suppliers recommend storing the material at 0-8°C.[1] It should be kept in a tightly sealed container, protected from light and moisture to prevent degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice for long-term stability.

Conclusion

The successful use of this compound in research and drug development is critically dependent on sourcing high-purity material. This requires more than simply trusting a label; it demands a proactive and evidence-based approach. By carefully selecting reputable suppliers, critically evaluating the Certificate of Analysis, and implementing routine in-house identity and purity verification via techniques like NMR and HPLC, researchers can ensure the quality and consistency of this key synthetic building block. This diligence mitigates the risk of failed reactions, complex purifications, and unreliable biological data, ultimately accelerating the path to discovery.

References

  • This compound hydrochloride suppliers USA. USA Chemical Suppliers. [Link]
  • This compound hydrochloride, 97%, COA, Certificate of Analysis, 3718-88-5, I 1935. Otto Chemie Pvt. Ltd. [Link]
  • This compound hydrochloride, 97%. Otto Chemie Pvt. Ltd. [Link]
  • CERTIFIC
  • Aryl halide. Wikipedia. [Link]
  • Aryl Halides: Classification, Prepar
  • Aryl halides – Knowledge and References. Taylor & Francis. [Link]

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A Spectroscopic Guide to the Characterization of 3-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 3-Iodobenzylamine, a key intermediate in pharmaceutical and materials science research. A comprehensive understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and for use in further synthetic applications.[1][2] This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the structural elucidation of this compound.

Introduction to this compound: Structure and Properties

This compound is an organic compound with the chemical formula C₇H₈IN.[1] It is a derivative of benzylamine with an iodine atom at the 3-position of the benzene ring. Typically, it appears as a white or yellowish crystalline solid.[1] A thorough characterization using various analytical techniques is crucial to confirm its structure and assess its purity before use in sensitive applications.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₈IN[3]
Molecular Weight 233.05 g/mol [3][4]
Appearance White to yellowish crystalline solid[1]
Boiling Point 132 °C at 8 mmHg[4]
Density 1.748 g/mL at 25 °C[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can piece together the molecular framework.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR, to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans is usually required due to the low natural abundance of ¹³C.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons.

Expected ¹H NMR Chemical Shifts and Multiplicities:

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
NH₂~1.5 - 2.5Broad Singlet2H
CH₂~3.8Singlet2H
Aromatic CH~7.0 - 7.7Multiplets4H

Interpretation:

  • Aromatic Region (δ 7.0 - 7.7 ppm): The four protons on the benzene ring will appear as a complex set of multiplets due to spin-spin coupling. The electron-withdrawing effect of the iodine atom and the electron-donating nature of the aminomethyl group will influence their precise chemical shifts.

  • Benzylic Protons (CH₂, δ ~3.8 ppm): The two protons of the methylene group adjacent to the nitrogen and the aromatic ring will appear as a singlet. Their chemical shift is downfield due to the proximity of the electronegative nitrogen atom and the deshielding effect of the aromatic ring.

  • Amine Protons (NH₂, δ ~1.5 - 2.5 ppm): The two amine protons typically appear as a broad singlet. The chemical shift and broadness of this peak can be highly variable and are dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Expected ¹³C NMR Chemical Shifts:

CarbonChemical Shift (δ, ppm) (Predicted)
CH₂~45
C-I~95
Aromatic CH~125 - 138
Quaternary Aromatic C~140 - 145

Interpretation:

  • Aromatic Carbons (δ 95 - 145 ppm): The six carbons of the benzene ring will give rise to distinct signals. The carbon directly attached to the iodine atom (C-I) will be significantly shielded and appear at a lower chemical shift (~95 ppm) due to the "heavy atom effect". The other aromatic carbons will appear in the typical range of 125-138 ppm, with the quaternary carbon attached to the aminomethyl group appearing further downfield.

  • Benzylic Carbon (CH₂, δ ~45 ppm): The carbon of the methylene group will appear in the aliphatic region, with its chemical shift influenced by the attached nitrogen and aromatic ring.

G cluster_mol This compound Structure and Key NMR Correlations cluster_h_nmr ¹H NMR cluster_c_nmr ¹³C NMR mol H_aromatic Aromatic H ~7.0-7.7 ppm (m) H_ch2 CH₂ ~3.8 ppm (s) H_nh2 NH₂ ~1.5-2.5 ppm (br s) C_aromatic Aromatic C ~125-138 ppm C_ci C-I ~95 ppm C_ch2 CH₂ ~45 ppm C_quat Quaternary C ~140-145 ppm

Caption: Structure of this compound with predicted NMR shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Experimental Protocol: Sample Preparation for IR Analysis
  • Attenuated Total Reflectance (ATR): A small amount of the solid this compound sample is placed directly on the ATR crystal. This is a common and convenient method for solid samples.

  • Potassium Bromide (KBr) Pellet: A few milligrams of the sample are ground with anhydrous KBr powder and pressed into a thin, transparent pellet.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, and C=C bonds.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3300N-H stretch (asymmetric and symmetric)Primary Amine
3100 - 3000Aromatic C-H stretchAromatic Ring
2950 - 2850Aliphatic C-H stretchCH₂ group
1620 - 1580N-H bend (scissoring)Primary Amine
1600 - 1450C=C stretchAromatic Ring
1350 - 1250C-N stretchAromatic Amine
~500C-I stretchIodo-aromatic

Interpretation:

  • N-H Stretching (3400 - 3300 cm⁻¹): A primary amine will typically show two bands in this region corresponding to the asymmetric and symmetric stretching of the N-H bonds.[5]

  • C-H Stretching (3100 - 2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring, while those below 3000 cm⁻¹ are from the methylene group.[6]

  • N-H Bending (1620 - 1580 cm⁻¹): The scissoring vibration of the N-H bonds of the primary amine appears in this region.[5]

  • Aromatic C=C Stretching (1600 - 1450 cm⁻¹): These absorptions are characteristic of the benzene ring.[6]

  • C-N Stretching (1350 - 1250 cm⁻¹): The stretching vibration of the C-N bond is expected in this region.

  • C-I Stretching (~500 cm⁻¹): The vibration of the carbon-iodine bond is expected at lower wavenumbers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Experimental Protocol: Ionization and Analysis
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Impact (EI) is a common ionization technique that bombards the molecule with high-energy electrons, causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Mass Spectrum and Fragmentation Analysis

Key Features of the Mass Spectrum:

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule, with a mass-to-charge ratio (m/z) equal to the molecular weight of this compound (233). Due to the nitrogen rule, an odd molecular weight is expected for a compound with one nitrogen atom.[5]

  • Isotope Peaks: The presence of iodine (¹²⁷I) will result in a characteristic M+1 peak that is relatively small.

  • Base Peak: The most intense peak in the spectrum, corresponding to the most stable fragment ion.

Predicted Fragmentation Pathway:

G M [C₇H₈IN]⁺ m/z = 233 Molecular Ion F1 [C₇H₇IN]⁺ m/z = 232 M->F1 - H• F2 [C₆H₅I]⁺ m/z = 204 M->F2 - CH₂NH₂• F3 [CH₂NH₂]⁺ m/z = 30 M->F3 - C₆H₄I• F4 [C₇H₈N]⁺ m/z = 106 M->F4 - I•

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Interpretation of Major Fragments:

  • m/z = 233 (M⁺): The molecular ion peak, confirming the molecular weight of the compound.

  • m/z = 232 ([M-H]⁺): Loss of a hydrogen radical, a common fragmentation for benzylamines.

  • m/z = 204 ([C₆H₅I]⁺): Loss of the aminomethyl radical (•CH₂NH₂) to give the iodophenyl cation.

  • m/z = 106 ([C₇H₈N]⁺): Loss of an iodine radical (•I), resulting in the benzylamine cation. This is often a prominent peak.

  • m/z = 30 ([CH₂NH₂]⁺): Cleavage of the benzylic C-C bond to form the stable aminomethyl cation. This is a characteristic fragment for primary benzylamines.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of this compound. NMR spectroscopy elucidates the precise connectivity of atoms in the molecular skeleton. IR spectroscopy confirms the presence of key functional groups, namely the primary amine and the substituted aromatic ring. Mass spectrometry verifies the molecular weight and provides structural information through predictable fragmentation patterns. Together, these techniques offer an unambiguous confirmation of the structure and purity of this compound, which is essential for its application in research and development.

References

  • ChemBK. (2024-04-09). This compound.
  • PubChem. (n.d.). This compound hydrochloride.
  • PubChem. (n.d.). This compound.
  • SpectraBase. (n.d.). m-iodobenzylamine, hydrochloride - Optional[FTIR] - Spectrum.
  • SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum.
  • Chemistry LibreTexts. (2023-08-29). Mass Spectrometry - Fragmentation Patterns.
  • SpectraBase. (n.d.). m-iodobenzylamine, hydrochloride - Optional[1H NMR] - Spectrum.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Organic Chemistry Data. (2021-10-20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Chemistry LibreTexts. (2024-03-24). 24.10: Spectroscopy of Amines.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

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A Senior Application Scientist's Guide to 3-Iodobenzylamine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of molecular construction is paramount. Building blocks that offer multiple, orthogonal points for chemical modification are invaluable assets. 3-Iodobenzylamine is a prime exemplar of such a reagent. Its structure is deceptively simple, yet it houses two of the most versatile functional groups in a chemist's toolkit: a primary amine on a benzylic carbon and an iodine atom on the aromatic ring.

This unique arrangement allows for a two-pronged synthetic strategy. The aryl iodide serves as a robust handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exquisite control.[1] Concurrently, the primary amine functions as a potent nucleophile and a site for linkage to other molecular scaffolds.[2] This guide provides an in-depth exploration of this compound's reactivity, offering field-proven insights and detailed protocols to empower researchers in drug development and synthetic science. It is a versatile chemical compound widely utilized in pharmaceutical research and development, serving as a crucial intermediate in the synthesis of various biologically active molecules.[2]

Physicochemical Properties & Safe Handling

Understanding the fundamental properties of a reagent is the bedrock of its successful application. This compound is typically supplied as its hydrochloride salt for enhanced stability and ease of handling.

PropertyValueSource(s)
Chemical Name This compound hydrochloride[3]
CAS Number 3718-88-5[4]
Molecular Formula C₇H₉ClIN[3]
Molecular Weight 269.51 g/mol [3][4]
Appearance White to light yellow crystalline powder[4][5]
Melting Point 188-190 °C (lit.)[4][6]
Solubility Soluble in organic solvents, limited in water[1]

Safety & Handling: this compound hydrochloride is classified as an irritant and carries several GHS hazard statements, including H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).[3][6] It is suspected of damaging fertility or the unborn child (H361).[3][6] Therefore, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the reagent in a cool, dry place away from light to maintain its stability.[1]

Core Reactivity I: The Aryl Iodide as a Cross-Coupling Anchor

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This makes this compound an excellent substrate for constructing complex molecular architectures under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki reaction is arguably the most widely used C-C bond-forming cross-coupling reaction, celebrated for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[7][8] The reaction enables the direct linkage of the 3-aminomethylphenyl core of our building block to other aryl or vinyl systems.

Causality of Experimental Choices: The choice of a palladium(0) catalyst, a phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and modulates its reactivity, while the base is essential for activating the boronic acid to facilitate the transmetalation step, which is often rate-limiting.[7][9]

Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Boronic Ar'-B(OH)₂ Boronic->Transmetalation Base Base (e.g., K₂CO₃) ArylIodide This compound (Ar-I) ArylIodide->OxAdd Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl To Pd Cycle Alkyne H-C≡CR Alkyne->Cu_Acetylide Deprotonation Base Amine Base

Caption: Interlinked palladium and copper cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing Aryl Amines

For the synthesis of diaryl amines or N-aryl heterocycles, the Buchwald-Hartwig amination is the go-to transformation. [10][11]It allows for the direct coupling of an amine with the aryl iodide of our building block, a reaction that is otherwise difficult to achieve.

Causality of Experimental Choices: This reaction is highly dependent on the choice of phosphine ligand. [12]Bulky, electron-rich ligands (e.g., biarylphosphines) are required to promote both the oxidative addition and the final reductive elimination step, which is often the most challenging part of the cycle. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine coupling partner without competing in the reaction. [10]

Diagram: The Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Cycle Start Pd(0) + Ar-I (this compound) OxAdd Oxidative Addition Start->OxAdd PdII_Complex Ar-Pd(II)-I OxAdd->PdII_Complex AmineCoord Amine Coordination (R₂NH + Base) PdII_Complex->AmineCoord Pd_Amido Ar-Pd(II)-NR₂ AmineCoord->Pd_Amido RedElim Reductive Elimination Pd_Amido->RedElim Product Ar-NR₂ RedElim->Product CatalystRegen Pd(0) Regenerated RedElim->CatalystRegen

Caption: Key stages of the Buchwald-Hartwig amination catalytic cycle.

Core Reactivity II: The Benzylamine as a Nucleophilic Hub

While the aryl iodide provides a gateway to cross-coupling, the primary aminomethyl group (-CH₂NH₂) offers a rich and distinct set of synthetic possibilities through its nucleophilic character.

  • N-Alkylation/Arylation: The amine can readily participate in Sₙ2 reactions with alkyl halides or nucleophilic aromatic substitution (SₙAr) with activated aryl halides.

  • Amide Bond Formation: Standard peptide coupling conditions (e.g., using EDC/HOBt or HATU) allow for the straightforward formation of amides, linking the 3-iodobenzyl moiety to carboxylic acids.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) forms secondary or tertiary amines, providing a facile route to more complex amine structures.

A significant application of this reactivity is in medicinal chemistry, where this compound is a key starting material for synthesizing N⁶-(3-iodobenzyl)-adenosine derivatives. [4][5][6]In this context, the N⁶-benzyl group has been shown to enhance the binding affinity and selectivity of these compounds for A₃ adenosine receptors, making them valuable probes for biological studies and potential therapeutic agents. [6]

Detailed Experimental Protocols

The following protocols are generalized, self-validating systems. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound hydrochloride (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (free base, 1.0 eq), the palladium catalyst Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.

  • Solvent and Reagent Addition: Under argon, add a degassed amine solvent such as triethylamine or diisopropylamine. Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting arylalkyne by flash chromatography.

Conclusion: A Strategically Indispensable Reagent

This compound stands out as a strategically vital building block in organic synthesis. Its bifunctional nature—a site for robust palladium-catalyzed coupling and a nucleophilic amine handle—provides a direct and efficient entry point to a wide array of complex molecular targets. The distinct reactivity of its two functional groups can be leveraged in sequential or orthogonal synthetic strategies, making it an indispensable tool for professionals in drug discovery and materials science aiming to innovate and accelerate their research programs.

References

  • This compound hydrochloride - Chem-Impex. (URL not available)
  • This compound hydrochloride, 97% - Otto Chemie Pvt. Ltd. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
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The Strategic deployment of 3-Iodobenzylamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Halogenated Scaffold

In the vast landscape of chemical building blocks for drug discovery, certain motifs consistently emerge as privileged scaffolds, offering a unique confluence of reactivity, structural definition, and advantageous physicochemical properties. 3-Iodobenzylamine is one such molecule. While seemingly a simple aromatic amine, the presence and specific placement of the iodine atom on the phenyl ring bestow upon it a remarkable versatility that has been strategically exploited in a multitude of medicinal chemistry campaigns. This technical guide will provide an in-depth exploration of the potential applications of this compound, moving beyond a cursory overview to delve into the mechanistic rationale and practical execution of its use in the synthesis of high-value compounds for imaging and therapy. We will examine its role as a cornerstone in the development of radiopharmaceuticals, a key component in the modulation of specific receptor targets, and a versatile partner in powerful cross-coupling reactions that form the bedrock of modern synthetic chemistry.

Core Physicochemical and Reactivity Profile

Before delving into its applications, it is crucial to understand the inherent properties of this compound that make it a valuable tool for medicinal chemists.

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C₇H₈INProvides a compact and readily derivatizable scaffold.
Molecular Weight 233.05 g/mol [1]A relatively low molecular weight allows for significant structural elaboration without violating Lipinski's rule of five.
Appearance White to light yellow crystalline powder[2]Stable solid at room temperature, facilitating handling and storage.
Key Functional Groups Primary amine (-NH₂), Aryl iodide (Ar-I)The primary amine serves as a key nucleophile and a point for amide bond formation, while the aryl iodide is an excellent leaving group for cross-coupling and radiolabeling reactions.

The true value of this compound lies in the strategic interplay of its two key functional groups. The primary amine provides a handle for the introduction of diverse side chains and pharmacophoric elements through well-established amination and amidation chemistries. Simultaneously, the carbon-iodine bond is the lynchpin for a host of powerful transformations. Aryl iodides are the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, enabling facile carbon-carbon and carbon-nitrogen bond formation under relatively mild conditions.[3] This high reactivity also makes the iodine atom an ideal site for the introduction of radioisotopes, a critical feature in the development of diagnostic and therapeutic agents.

Application I: A Cornerstone in Radiopharmaceutical Development - The Case of meta-Iodobenzylguanidine (MIBG)

One of the most significant applications of this compound is as the direct precursor to meta-iodobenzylguanidine (MIBG), a norepinephrine analog that has become an indispensable tool in nuclear medicine.[4] MIBG is taken up by neuroendocrine cells through the norepinephrine transporter, allowing for the targeted imaging and therapy of tumors originating from these cells, such as pheochromocytomas and neuroblastomas.[4]

Synthesis of MIBG from this compound

The synthesis of non-radioactive ("cold") MIBG is a straightforward process that highlights the utility of the benzylamine moiety. The primary amine of this compound is reacted with a guanidinylating agent, such as cyanamide, to form the guanidine functional group.

Experimental Protocol: Synthesis of meta-Iodobenzylguanidine (MIBG) Hemisulfate

  • Reaction Setup: A mixture of this compound hydrochloride (1.0 mmol) and cyanamide (1.5 mmol) is heated at 100°C for 4 hours.

  • Work-up: The resulting oily product is dissolved in a minimal amount of water (e.g., 0.5 mL). A solution of potassium bicarbonate (e.g., 100 mg in 0.5 mL of water) is added dropwise with stirring.

  • Isolation: The precipitated meta-iodobenzylguanidine bicarbonate is collected by filtration. To obtain the hemisulfate salt, the bicarbonate salt is dissolved in dilute sulfuric acid and the product is crystallized.

Radiolabeling with Iodine Isotopes

The true clinical utility of MIBG is realized upon its radiolabeling with isotopes of iodine. The choice of isotope is dictated by the intended application:

  • Iodine-123 (¹²³I): A gamma emitter with a half-life of 13.2 hours, ideal for diagnostic imaging via Single Photon Emission Computed Tomography (SPECT).[5]

  • Iodine-131 (¹³¹I): A beta and gamma emitter with a half-life of 8 days, used for targeted radiotherapy of neuroendocrine tumors.[6][7]

  • Iodine-125 (¹²⁵I): A gamma emitter with a longer half-life (59.4 days), primarily used in preclinical research and in vitro assays.

The radiolabeling is typically achieved through an isotopic exchange reaction, where the non-radioactive ¹²⁷I on the MIBG precursor is swapped with a radioactive iodine isotope.

Experimental Protocol: Radioiodination of MIBG

  • Precursor Preparation: A freeze-dried kit containing MIBG hemisulfate, a reducing agent (e.g., ascorbic acid), and a copper salt (e.g., copper (II) sulfate) is prepared.

  • Radiolabeling: The kit is reconstituted with a solution of sodium [¹²³I]iodide or sodium [¹³¹I]iodide in a suitable buffer.

  • Reaction: The mixture is heated at 100°C for a specified time (e.g., 30 minutes) to facilitate the isotopic exchange.

  • Purification: The radiolabeled MIBG is purified using techniques such as solid-phase extraction to remove unreacted radioiodide.

MIBG_Synthesis_and_Radiolabeling cluster_synthesis Non-radioactive Synthesis cluster_radiolabeling Radiolabeling This compound This compound Reaction Guanidinylation (Heat) This compound->Reaction MIBG meta-Iodobenzylguanidine (¹²⁷I-MIBG) Cyanamide Cyanamide Cyanamide->Reaction Reaction->MIBG Isotopic_Exchange Isotopic Exchange (Heat, Cu²⁺) MIBG->Isotopic_Exchange Radioiodide Na[¹²³I]I or Na[¹³¹I]I Radioiodide->Isotopic_Exchange Radiolabeled_MIBG Radiolabeled MIBG ([¹²³I]MIBG or [¹³¹I]MIBG) Isotopic_Exchange->Radiolabeled_MIBG

Caption: Synthesis and radiolabeling of MIBG from this compound.

Application II: Targeting G-Protein Coupled Receptors - The Synthesis of Selective Adenosine A₃ Receptor Agonists

The adenosine receptors, a family of four G-protein coupled receptors (A₁, A₂ₐ, A₂ₑ, and A₃), are important targets in drug discovery for a range of conditions including inflammation, cancer, and cardiovascular disease. The development of selective agonists for the A₃ subtype has been a particular area of focus. Structure-activity relationship (SAR) studies have revealed that N⁶-(substituted-benzyl)adenosine derivatives are potent A₃ agonists, and the nature of the substitution on the benzyl ring is critical for both potency and selectivity.

Intriguingly, the 3-iodo substituent on the benzyl ring has been shown to be particularly favorable for A₃ receptor affinity. In a series of N⁶-(halobenzyl)adenosine-5'-N-methyluronamides, the 3-iodo derivative displayed a Kᵢ value of 1.1 nM at the A₃ receptor and a 50-fold selectivity over A₁ and A₂ₐ receptors.[8] This highlights a key principle in medicinal chemistry: the strategic placement of a halogen atom can significantly influence ligand-receptor interactions.

The synthesis of these potent agonists typically involves the nucleophilic substitution of a 6-chloropurine derivative with this compound.

Adenosine_Agonist_Synthesis 6-Chloropurine_Derivative 6-Chloropurine Riboside Derivative Reaction Nucleophilic Aromatic Substitution (SNAr) 6-Chloropurine_Derivative->Reaction This compound This compound This compound->Reaction A3_Agonist N⁶-(3-Iodobenzyl)adenosine Derivative (Selective A₃ Agonist) Reaction->A3_Agonist

Caption: General synthesis of N⁶-(3-Iodobenzyl)adenosine derivatives.

Application III: A Versatile Partner in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a highly versatile functional group for the construction of more complex molecular architectures through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions with a broad range of coupling partners.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most powerful and widely used methods for the formation of C-C bonds.[9] this compound can readily participate in Suzuki-Miyaura couplings with a variety of aryl and heteroaryl boronic acids or esters to generate biaryl structures, which are common motifs in pharmaceuticals.

Generalized Protocol: Suzuki-Miyaura Coupling of this compound

  • Reagents: To a reaction vessel is added this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Solvent: A degassed solvent or solvent mixture (e.g., toluene/ethanol/water or dioxane/water) is added.

  • Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in medicinal chemistry.[10][11] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of N-aryl benzylamine derivatives.

Generalized Protocol: Buchwald-Hartwig Amination of this compound

  • Reagents: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the desired amine (1.0-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOt-Bu or K₃PO₄).

  • Solvent: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

  • Reaction: The reaction is heated until the starting material is consumed.

  • Work-up and Purification: The reaction is cooled, filtered, and the filtrate is concentrated. The residue is then purified by chromatography.

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination This compound This compound Suzuki_Reaction Pd Catalyst, Base This compound->Suzuki_Reaction Buchwald_Reaction Pd Catalyst, Ligand, Base This compound->Buchwald_Reaction Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Suzuki_Reaction Suzuki_Product 3-(Aryl)benzylamine Suzuki_Reaction->Suzuki_Product Amine R₂NH Amine->Buchwald_Reaction Buchwald_Product N-(3-Aminomethylphenyl)amine Buchwald_Reaction->Buchwald_Product

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Emerging Applications and the Strategic Role of the Iodine Atom

Beyond these well-established applications, this compound serves as a versatile starting material for the synthesis of compounds with a range of other potential therapeutic activities, including anticancer, anti-inflammatory, and neuroprotective effects.[12][13][14] While specific, highly potent examples derived directly from this compound are still emerging in the literature, the underlying chemical principles position it as a valuable scaffold for library synthesis in these areas.

Furthermore, the iodine atom itself can play a more direct role in biological activity through a phenomenon known as halogen bonding . A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on a biological macromolecule.[15] Iodine is the strongest of the common halogens in forming these bonds, and the strategic placement of an iodine atom can lead to significant increases in binding affinity and selectivity for a protein target.[16] The meta-position of the iodine in this compound orients it in a vector that can readily engage with protein backbones or side chains, offering a powerful, yet often underutilized, tool for rational drug design.

The development of novel fluorescent probes for cellular imaging is another area where the reactivity of this compound can be harnessed.[17] The aryl iodide can be functionalized with fluorophores through cross-coupling reactions, while the benzylamine moiety can be used to attach targeting groups or environmentally sensitive functionalities.

Conclusion: A Versatile and Enduring Building Block

This compound is far more than a simple chemical intermediate. It is a strategically designed building block that offers medicinal chemists a powerful toolkit for the synthesis of a wide range of biologically active molecules. Its utility in the development of the clinically vital radiopharmaceutical MIBG is a testament to the value of its unique combination of functional groups. Its role in the synthesis of highly selective adenosine A₃ receptor agonists underscores the subtle yet profound influence of halogen substitution on molecular recognition. The facile participation of this compound in robust and versatile cross-coupling reactions ensures its continued relevance in the synthesis of complex molecular architectures. As our understanding of the nuanced roles of halogens in drug-receptor interactions, particularly through halogen bonding, continues to grow, the strategic importance of building blocks like this compound is set to expand even further. For researchers, scientists, and drug development professionals, a thorough understanding of the potential applications of this versatile scaffold is essential for the continued innovation of novel therapeutics and diagnostic agents.

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An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 3-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity of the carbon-iodine (C-I) bond in 3-iodobenzylamine, a versatile building block in modern synthetic chemistry. With a focus on palladium-catalyzed cross-coupling reactions, this document delves into the mechanistic principles, field-proven experimental protocols, and practical considerations for leveraging this compound in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.

Introduction: The Strategic Importance of this compound

This compound (and its hydrochloride salt) is a valuable bifunctional molecule. It features a nucleophilic primary amine (or its protonated form) and a highly reactive C(sp²)–I bond on an aromatic ring. The meta-substitution pattern of the aminomethyl and iodo groups provides a unique geometric and electronic framework, influencing the molecule's reactivity and the conformational properties of its derivatives.

The C–I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, making it an ideal substrate for mild and efficient bond formation. This high reactivity allows for selective transformations, even in the presence of other, less reactive halides.[1] Its utility is prominently demonstrated in the synthesis of N⁶-(3-iodobenzyl)-2-substituted-adenosine derivatives, which are potent and selective agonists for the A3 adenosine receptor, a target of significant interest in drug development for conditions like inflammation, cancer, and liver disease.[2][3][4][5]

This guide will systematically explore the synthetic utility of the C-I bond in this compound through the lens of several cornerstone palladium-catalyzed reactions.

The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[6] The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation, enabling the synthesis of 3-arylbenzylamine derivatives.

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction is well-established and proceeds through three key steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. This is typically the rate-determining step, and the weak C-I bond facilitates this process under mild conditions.

  • Transmetalation: The organoboron compound (e.g., a phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

The choice of ligand, base, and solvent system is critical for achieving high efficiency and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the key steps of the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition this compound Pd(II)_Complex Aryl-Pd(II)-I Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation [R-B(OH)2] Aryl-Pd(II)-R Aryl-Pd(II)-R Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Product (3-Arylbenzylamine)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound hydrochloride

  • Arylboronic acid (1.1 eq.)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 eq.)

  • Triphenylphosphine (PPh₃; 0.04 eq.)

  • Potassium carbonate (K₂CO₃; 3.0 eq.)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add this compound hydrochloride (1.0 eq.), the arylboronic acid (1.1 eq.), and potassium carbonate (3.0 eq.).

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Crafting C(sp²)-C(sp) Bonds: The Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes.[8] This reaction provides a direct route to 3-(alkynyl)benzylamine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of this compound.

  • Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base (usually an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide. This species is more nucleophilic than the alkyne itself.

The key step is the transmetalation of the acetylide group from copper to the palladium(II) complex. Subsequent reductive elimination yields the arylalkyne product and regenerates the Pd(0) catalyst.[9]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Ox_Add Oxidative Addition Pd(0)->Ox_Add this compound Pd_Complex Aryl-Pd(II)-I Ox_Add->Pd_Complex Transmetalation Transmetalation Pd_Complex->Transmetalation from Cu Cycle Pd_Alkyne_Complex Aryl-Pd(II)-C≡CR Transmetalation->Pd_Alkyne_Complex Red_Elim Reductive Elimination Pd_Alkyne_Complex->Red_Elim Red_Elim->Pd(0) Product Alkyne Terminal Alkyne Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide CuI, Base Cu_Acetylide->Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Field-Proven Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂; 0.03 eq.)

  • Copper(I) iodide (CuI; 0.05 eq.)

  • Triethylamine (Et₃N; 2.5 eq.)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (THF or DMF), followed by triethylamine and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until completion.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Forging C-N Bonds: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] It allows for the coupling of amines with aryl halides, providing a versatile route to substituted anilines and related compounds. In the context of this compound, this reaction can be used to introduce a secondary or tertiary amine at the 3-position.

Mechanistic Rationale

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.[10] A key difference is the deprotonation of the amine by a strong, non-nucleophilic base (such as sodium tert-butoxide) to form an amido-palladium complex prior to reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the final reductive elimination step, which can be challenging for C-N bond formation.

A known challenge with aryl iodides in C-N couplings is the potential formation of stable, unreactive palladium iodide dimer complexes. This can be mitigated by using specific bidentate phosphine ligands or by using solvent systems where the iodide salt byproducts are insoluble.[12]

Buchwald_Hartwig_Amination cluster_1 Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Ox_Add_BH Oxidative Addition Pd(0)L2->Ox_Add_BH this compound Pd_Complex_BH Aryl-Pd(II)-I(L2) Ox_Add_BH->Pd_Complex_BH Amine_Coord Amine Coordination & Deprotonation Pd_Complex_BH->Amine_Coord R2NH, Base Amido_Complex Aryl-Pd(II)-NR2(L2) Amine_Coord->Amido_Complex Red_Elim_BH Reductive Elimination Amido_Complex->Red_Elim_BH Red_Elim_BH->Pd(0)L2 Product (3-Aminobenzylamine deriv.)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general method for the coupling of a secondary amine with this compound.

Materials:

  • This compound (1.0 eq.)

  • Secondary amine (e.g., morpholine; 1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 eq.)

  • Xantphos (0.02 eq.)

  • Sodium tert-butoxide (NaOt-Bu; 1.4 eq.)

  • Toluene or 1,4-Dioxane (degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Add the degassed solvent, followed by this compound and the secondary amine.

  • Seal the tube and heat the reaction mixture to 80-110°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Olefin Functionalization: The Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[13][14] This reaction is a powerful tool for C-C bond formation and can be used to introduce a vinyl group at the 3-position of this compound, leading to stilbene-like structures.

Mechanistic Rationale

The Heck reaction mechanism involves several key steps:

  • Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the aryl group onto the alkene. This typically occurs in a syn-fashion.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a hydrido-palladium complex. This step generally dictates the regioselectivity and stereoselectivity (trans is usually favored) of the product.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydrido-palladium complex.[2]

Heck_Reaction Start Pd(0) Ox_Add_Heck Oxidative Addition Start->Ox_Add_Heck this compound Pd_Complex_Heck Aryl-Pd(II)-I Ox_Add_Heck->Pd_Complex_Heck Alkene_Coord Alkene Coordination & Migratory Insertion Pd_Complex_Heck->Alkene_Coord Alkene Alkyl_Pd_Complex Alkyl-Pd(II)-I Alkene_Coord->Alkyl_Pd_Complex Beta_Hydride_Elim β-Hydride Elimination Alkyl_Pd_Complex->Beta_Hydride_Elim Hydrido_Pd_Complex H-Pd(II)-I Beta_Hydride_Elim->Hydrido_Pd_Complex Product (Substituted Alkene) Hydrido_Pd_Complex->Start Base (Reductive Elimination)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Field-Proven Experimental Protocol: Heck Reaction

This protocol provides a general procedure for the Heck coupling of this compound with an alkene, such as styrene or an acrylate.

Materials:

  • This compound (1.0 eq.)

  • Alkene (e.g., styrene; 1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂; 0.05 eq.)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃; 2.0 eq.)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a reaction vessel, add this compound, Pd(OAc)₂, and the base.

  • Add the solvent (DMF or MeCN) and the alkene.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction to 80-120°C and stir until the reaction is complete.

  • Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography or recrystallization.

Data Summary and Comparison

The following table summarizes typical conditions for the palladium-catalyzed cross-coupling reactions of this compound. Note that optimal conditions can vary depending on the specific coupling partners.

ReactionTypical Catalyst SystemTypical BaseTypical Solvent(s)Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂ / PPh₃ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80 - 110
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, i-Pr₂NHTHF, DMF25 - 60
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos or BINAPNaOt-Bu, K₃PO₄Toluene, Dioxane80 - 110
Heck Pd(OAc)₂Et₃N, K₂CO₃DMF, MeCN80 - 120

Conclusion and Future Outlook

The carbon-iodine bond in this compound serves as a highly reactive and versatile handle for constructing a diverse array of molecular architectures. Its proficiency in cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings—makes it an indispensable tool for researchers in drug discovery and materials science. The protocols and mechanistic insights provided in this guide offer a robust framework for the strategic application of this building block. As catalyst technology continues to advance, we can anticipate even milder, more efficient, and more selective transformations of this compound, further expanding its role in the synthesis of complex, high-value molecules.

References

  • Abbracchio, M. P., Burnstock, G., Boeynaems, J. M., Barnard, E. A., Boyer, J. L., Kennedy, C., ... & Jacobson, K. A. (2006). International Union of Pharmacology LVIII: Update on the P2Y G protein-coupled nucleotide receptors: from molecular mechanisms and pathophysiology to therapy. Pharmacological reviews, 58(3), 281-341.
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The 3-Iodobenzylamine Scaffold: A Versatile Core for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Iodobenzylamine Moiety

In the landscape of medicinal chemistry and drug discovery, the benzylamine scaffold represents a privileged structure, capable of interacting with a wide array of biological targets. The introduction of a halogen atom, particularly iodine, at the meta-position of the benzyl ring imparts unique physicochemical properties that can be strategically exploited. The this compound core offers a combination of moderate lipophilicity, hydrogen bonding capabilities through the amino group, and a reactive handle for further chemical modification via the carbon-iodine bond. This guide provides a comprehensive overview of the structural analogs of this compound, their synthesis, and their diverse pharmacological properties, offering insights for the design of novel therapeutic agents and chemical probes.

Physicochemical Properties and Synthetic Versatility

The this compound scaffold, in its free base or hydrochloride salt form, serves as a readily available and versatile starting material in synthetic chemistry.[1][2] The presence of the iodine atom influences the electronic and steric properties of the molecule, which can be crucial for molecular recognition by biological targets. Furthermore, the carbon-iodine bond is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a diverse range of substituents to explore the chemical space around the core scaffold.

General Synthetic Strategies

The synthesis of this compound analogs typically involves standard organic chemistry transformations. A common approach to introduce diversity is through the N-substitution of the primary amine.

Experimental Protocol: N-Alkylation/Arylation of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide) is added a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq).

  • Addition of Electrophile: The desired alkyl halide, aryl halide, or sulfonyl chloride (1.1 eq) is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature or heated, depending on the reactivity of the electrophile, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted this compound analog.

G start This compound reagents Alkyl/Aryl Halide or Sulfonyl Chloride, Base start->reagents 1. Add reagents in aprotic solvent product N-Substituted This compound Analog reagents->product 2. Stir at RT or heat purification Work-up & Purification product->purification 3. Quench and extract end purification->end 4. Purify by chromatography

Caption: General workflow for the N-substitution of this compound.

Pharmacological Applications of this compound Analogs

The this compound scaffold has been incorporated into a variety of biologically active molecules, demonstrating its utility in targeting diverse classes of proteins.

Adenosine Receptor Agonists: A Focus on A3 Selectivity

One of the most significant applications of this compound is in the synthesis of potent and selective adenosine A3 receptor (A3AR) agonists.[3][4] The N6-(3-iodobenzyl)adenosine moiety is a key pharmacophore for achieving high affinity and selectivity for the A3AR.

A prominent example is Cl-IB-MECA (2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide), a highly selective A3AR agonist.[5] This compound has demonstrated potent anti-inflammatory and anti-cancer effects in preclinical models and has been investigated in clinical trials for hepatocellular carcinoma.[5] The synthesis of Cl-IB-MECA and its analogs often utilizes this compound hydrochloride as a key building block.[5][6]

Structure-Activity Relationship (SAR) Insights:

  • N6-Substitution: The presence of a benzyl group at the N6 position of adenosine is crucial for A3AR affinity.

  • 3-Iodo Substituent: The iodine atom at the meta position of the benzyl ring significantly enhances A3AR selectivity over other adenosine receptor subtypes (A1, A2A, and A2B).[3]

  • 2-Position Modification: Introduction of a chlorine atom at the 2-position of the adenine ring further improves A3AR affinity and selectivity.

  • 5'-Uronamide: Modification of the ribose moiety with an N-methyluronamide at the 5' position is well-tolerated and can fine-tune the pharmacokinetic properties of the molecule.

Compound/AnalogA3AR Affinity (Ki, nM)A1AR Affinity (Ki, nM)A2AAR Affinity (Ki, nM)Reference
IB-MECA1.2260430[3]
Cl-IB-MECA0.333301100[3]
Monoamine Transporter Ligands: Probes for Neurotransmission

The benzylamine scaffold is a common feature in ligands that target monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7] These transporters play a critical role in regulating neurotransmitter levels in the synapse and are important targets for antidepressants and drugs for attention-deficit/hyperactivity disorder (ADHD).[8][9]

Analogs of this compound have been explored as components of ligands for these transporters. For instance, in the development of tropane-based monoamine transporter ligands, the introduction of a 3'-iodophenyl group has been shown to confer high affinity and selectivity for SERT over DAT and NET.[10] Specifically, the 3'-iodo, N-methyl analog of β-CIT displayed a 29-fold selectivity for the human serotonin transporter (hSERT) over the human dopamine transporter (hDAT).[10]

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron MA Monoamines (DA, 5-HT, NE) Vesicle Synaptic Vesicle MA->Vesicle Packaging MA_synapse Monoamines Vesicle->MA_synapse MAT Monoamine Transporter (DAT, SERT, NET) MAT->MA Recycling MA_synapse->MAT Reuptake Receptor Postsynaptic Receptors MA_synapse->Receptor Binding

Caption: Simplified signaling pathway of monoamine neurotransmission.

Radiopharmaceutical Development: Imaging Agents for Diagnosis and Research

The presence of an iodine atom in the this compound scaffold makes it an attractive candidate for the development of radioiodinated imaging agents for single-photon emission computed tomography (SPECT) and positron emission tomography (PET).[11][12][13] Radioisotopes of iodine, such as 123I, 125I, and 131I, can be readily incorporated into the molecule.

The metabolic stability of the carbon-iodine bond is a critical factor in the design of radioiodinated pharmaceuticals to prevent in vivo deiodination and subsequent uptake of free radioiodide by the thyroid gland.[11] The benzylic position of the iodine in this compound analogs offers a reasonable degree of metabolic stability compared to other positions on an aromatic ring.[11]

Emerging Applications and Future Directions

The versatility of the this compound scaffold continues to be explored in various areas of drug discovery. Recent research has investigated benzylamine derivatives as potential:

  • Kinase Inhibitors: The benzylamine moiety can serve as a scaffold for the design of inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[14][15][16]

  • Antimicrobial Agents: Substituted benzylamines have shown promise as antifungal and antibacterial agents.

  • Enzyme Inhibitors: The scaffold has been incorporated into inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3.

The ability to readily diversify the this compound core through N-substitution and palladium-catalyzed cross-coupling reactions ensures its continued relevance in the generation of novel chemical entities for high-throughput screening and lead optimization campaigns.

Conclusion

The this compound scaffold is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of physicochemical properties and synthetic tractability has enabled the development of a wide range of structural analogs with diverse pharmacological activities. From highly selective adenosine A3 receptor agonists for cancer therapy to specific ligands for monoamine transporters in neuroscience and precursors for radioiodinated imaging agents, the applications of this compound derivatives are extensive. Future exploration of the chemical space around this privileged core is likely to yield novel therapeutic agents and chemical probes with significant potential for advancing our understanding and treatment of human diseases.

References

  • Uhl, G. R., et al. (1995). Synthesis and monoamine transporter affinity of 3'-analogs of 2-beta-carbomethoxy-3-beta-(4'-iodophenyl)tropane (beta-CIT). Journal of Medicinal Chemistry, 38(22), 4445-4452.
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  • Marques, M. M. B., et al. (2024). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Beilstein Journal of Organic Chemistry, 20, 1-9.
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  • Ferla, S., et al. (2021). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules, 26(11), 3241.
  • Blakely, R. D., & Bauman, A. L. (2000). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. Annual Review of Pharmacology and Toxicology, 40, 337-355.
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Methodological & Application

N-Alkylation of 3-Iodobenzylamine: A Detailed Protocol for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the N-alkylation of 3-iodobenzylamine, a critical transformation for synthesizing intermediates in pharmaceutical and materials science research. N-alkylated this compound derivatives are valuable precursors for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities at the iodo-position. This guide will delve into two primary, reliable methods for this transformation: direct alkylation via nucleophilic substitution and reductive amination. We will explore the mechanistic underpinnings of each approach, provide step-by-step experimental procedures, and discuss critical parameters for achieving high yields and purity. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-validated methodology for the synthesis of N-alkyl-3-iodobenzylamines.

Introduction

This compound serves as a versatile building block in organic synthesis.[1] The presence of a primary benzylic amine and an aryl iodide on the same scaffold allows for orthogonal chemical modifications. The amino group can be readily functionalized, for instance, through N-alkylation, while the iodo-substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[2] This dual reactivity makes N-alkylated 3-iodobenzylamines highly sought-after intermediates in the synthesis of complex molecules, including biologically active compounds and functional materials.

Direct N-alkylation of primary amines with alkyl halides is a fundamental C-N bond-forming reaction.[3] However, a significant challenge associated with this method is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.[4][5][6][7] This occurs because the product secondary amine is often more nucleophilic than the starting primary amine.[5][7] Reductive amination presents a powerful alternative that circumvents the issue of over-alkylation by first forming an imine intermediate from the amine and a carbonyl compound, which is then reduced in situ to the desired N-alkylated amine.[8][9][10]

This guide will provide detailed protocols for both direct alkylation and reductive amination of this compound, enabling the user to select the most appropriate method based on the desired product and available starting materials.

PART 1: Direct N-Alkylation with Alkyl Halides

This method is a classical approach involving the reaction of this compound with an alkyl halide in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[4]

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11][12]

Experimental Workflow: Direct N-Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound and base in solvent B Add alkyl halide dropwise A->B Inert atmosphere C Stir at specified temperature B->C D Monitor progress by TLC or LC-MS C->D Periodic sampling E Quench reaction and perform extraction D->E Upon completion F Dry organic layer and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for Direct N-Alkylation.

Detailed Protocol: Mono-N-Alkylation of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound≥97%Sigma-Aldrich
Alkyl Halide (e.g., Benzyl Bromide)Reagent GradeSigma-Aldrich
Potassium Carbonate (K₂CO₃)AnhydrousSigma-Aldrich
Acetonitrile (CH₃CN)AnhydrousSigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Brine (Saturated NaCl solution)--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel230-400 meshSigma-Aldrich

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

    • Add anhydrous acetonitrile (10-20 mL per mmol of amine).

    • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).[11]

    • Stir the suspension for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent:

    • Slowly add the alkyl halide (1.0-1.2 eq.) to the stirred suspension at room temperature. A slight exotherm may be observed. For highly reactive alkyl halides, cooling the reaction mixture to 0 °C is recommended.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or gently heat (40-60 °C) to drive the reaction to completion.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate (50 mL).

    • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated this compound.

Causality Behind Experimental Choices:

  • Base: A base is crucial to neutralize the generated hydrohalic acid, preventing the protonation of the amine starting material and product.[11][12] An inorganic base like K₂CO₃ is often preferred as it is inexpensive and easily removed by filtration.

  • Solvent: Acetonitrile and DMF are common solvents for N-alkylation reactions as they are polar aprotic solvents that can dissolve the amine and facilitate the SN2 reaction.[11]

  • Stoichiometry: Using a slight excess of the alkylating agent can help drive the reaction to completion. However, a large excess should be avoided to minimize the risk of di-alkylation.[13]

  • Temperature: The reaction is often run at room temperature, but gentle heating can increase the reaction rate.

PART 2: Reductive Amination

Reductive amination is a highly efficient and selective method for the N-alkylation of primary amines, particularly when mono-alkylation is desired.[8][9] This two-step, one-pot process involves the formation of an imine intermediate followed by its in-situ reduction.

Reaction Mechanism

This compound reacts with an aldehyde or ketone to form a transient imine or enamine intermediate. This intermediate is then reduced in the same pot by a mild reducing agent to yield the N-alkylated product.[10]

Experimental Workflow: Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve this compound and carbonyl compound in solvent B Stir at room temperature A->B C Add reducing agent portion-wise B->C After 1-2 hours D Monitor progress by TLC or LC-MS C->D E Quench reaction and perform extraction D->E Upon completion F Dry organic layer and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for Reductive Amination.

Detailed Protocol: Reductive Amination of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound≥97%Sigma-Aldrich
Aldehyde or Ketone (e.g., Benzaldehyde)Reagent GradeSigma-Aldrich
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥97%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Acetic AcidGlacialFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Brine (Saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific
Silica Gel230-400 meshSigma-Aldrich

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8]

    • A small amount of acetic acid (0.1 eq.) can be added to catalyze imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise.[8][9]

    • Continue stirring the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed and converted to the product.

  • Work-up:

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash with brine (30 mL).

  • Purification:

    • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to isolate the pure N-alkylated this compound.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is milder than sodium borohydride and selectively reduces the imine in the presence of the unreacted carbonyl compound.[9][14]

  • Solvent: Chlorinated solvents like DCM and DCE are commonly used as they are good solvents for the reactants and do not interfere with the reaction.

  • Catalyst: A catalytic amount of acid can accelerate the formation of the imine intermediate.

  • Selectivity: This method is highly selective for mono-alkylation as the secondary amine product is generally less reactive towards imine formation under these conditions compared to the primary amine starting material.

Conclusion

The N-alkylation of this compound is a fundamental transformation that opens the door to a wide array of complex molecular architectures. Both direct alkylation and reductive amination are viable methods, each with its own advantages. Direct alkylation is a straightforward approach, but care must be taken to control over-alkylation. Reductive amination offers a more controlled and selective route to mono-alkylated products. The choice of method will depend on the specific substrate, desired product, and the need to control selectivity. The protocols provided in this application note are robust and have been developed based on established chemical principles to ensure reliable and reproducible results in a research setting.

References

  • University of Calgary. (n.d.). Alkylation of Amines.
  • Royal Society of Chemistry. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances.
  • Science Madness. (2022). Best Conditions For N-Alkylation?.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • Wikipedia. (2023). Amine alkylation.
  • Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis: Amines.
  • Lund University. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.
  • ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide.
  • ResearchGate. (2010). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia.
  • NCERT. (n.d.). Amines.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ResearchGate. (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols.
  • ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • White Rose eTheses Online. (2019). New catalysts for amine alkylation reactions promoted by hydrogen borrowing.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Reddit. (2021). How to purify Benzylamine?.
  • ACS Publications. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
  • ResearchGate. (2019). Buchwald–Hartwig amination with alkylamines.
  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • ACS Publications. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.
  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?.
  • accedaCRIS. (2020). Manganese-Catalyzed Regioselective Dehydrogenative C- versus N‑Alkylation Enabled by a Solvent Switch.
  • ResearchGate. (2014). the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • ResearchGate. (2016). Important biologically active N-alkylated amines.
  • Royal Society of Chemistry. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). Reductive Amination.
  • The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination.
  • ResearchGate. (2012). Reductive amination of various amines.
  • Der Pharma Chemica. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes.
  • PubChem. (n.d.). This compound hydrochloride.
  • ResearchGate. (2013). Synthesis of Substituted N-Alkylamines in Aqueous Media.
  • Defense Technical Information Center. (1966). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • ETH Zürich. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amines.
  • ChemRxiv. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines.

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Application Notes & Protocols: Strategic Implementation of 3-Iodobenzylamine in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: 3-Iodobenzylamine as a Strategic Building Block

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[1][2] Within the vast landscape of this reaction, this compound emerges as a particularly valuable building block for the pharmaceutical and materials science sectors. Its structure offers a unique combination of a highly reactive aryl iodide for efficient coupling and a versatile benzylamine moiety. This primary amine can serve as a key pharmacophore, a site for further functionalization, or a directing group in subsequent synthetic transformations. The resulting biphenylmethylamine scaffold is a privileged motif found in numerous biologically active compounds and advanced materials.[3][4]

These application notes provide an in-depth guide to the strategic use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, offer detailed and robust protocols, and provide expert insights into optimizing reaction conditions and troubleshooting common challenges.

Core Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-iodine bond of this compound. This is typically the rate-determining step of the reaction.[6][9] The high reactivity of the C-I bond makes this compound an excellent substrate, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides.[7] This step forms a square planar Pd(II) complex.

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) complex. This process requires activation of the organoboron species by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center, displacing the halide.[9]

  • Reductive Elimination : The final step involves the reductive elimination of the two organic ligands from the palladium(II) complex to form the desired biphenyl product with a new carbon-carbon bond.[7][8] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Visualization of the Catalytic Cycle

Suzuki_Mechanism Catalytic Cycle for Suzuki Coupling of this compound Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Oxidative Addition Intermediate (Ar-Pd(II)-I L₂) Pd0->OA_complex sub This compound sub->OA_complex Oxidative Addition TM_complex Transmetalation Intermediate (Ar-Pd(II)-Ar' L₂) OA_complex->TM_complex Transmetalation product Biphenylmethylamine Product boronic Ar'-B(OH)₂ (Boronic Acid) boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic->boronate base Base (e.g., K₂CO₃) base->boronate boronate->TM_complex TM_complex->Pd0 TM_complex->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Coupling with Arylboronic Acids

This protocol is suitable for a wide range of electron-rich and electron-poor arylboronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0-3.0 equiv.)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Experimental Workflow:

protocol_workflow start Start reagents Combine this compound, Boronic Acid, Pd(dppf)Cl₂, and K₂CO₃ in a Schlenk flask. start->reagents inert Evacuate and backfill the flask with Argon/Nitrogen (repeat 3x). reagents->inert solvents Add degassed Dioxane and Water (e.g., 4:1 ratio). inert->solvents reaction Heat the mixture (e.g., 80-100 °C) with vigorous stirring. solvents->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor workup Cool to RT, dilute with Ethyl Acetate, and wash with water and brine. monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Generalized experimental workflow for the Suzuki coupling.

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1 mmol, 233 mg), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol, 16.3 mg), and finely powdered K₂CO₃ (2.5 mmol, 345 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent catalyst degradation and homocoupling side reactions.[11]

  • Solvent Addition: Degas a 4:1 mixture of 1,4-dioxane and water by bubbling argon through it for 20-30 minutes. Add the degassed solvent mixture (e.g., 5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biphenylmethylamine.

Optimization of Reaction Parameters

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the interplay of the catalyst, ligand, base, and solvent.[12] The table below summarizes key parameters and provides recommendations for optimizing the coupling of this compound.

ParameterOptions & RecommendationsRationale & Causality
Palladium Source Precatalysts: Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., SPhos, XPhos)[2][13] Simple Salts: Pd(OAc)₂, Pd₂(dba)₃ (require external ligand)Precatalysts are often more stable and generate the active Pd(0) species more reliably. Buchwald-type ligands are excellent for challenging substrates, including sterically hindered ones.[13][14]
Ligand Phosphines: PPh₃, P(t-Bu)₃, SPhos, XPhos[13][14] NHCs: IPr, SIMesElectron-rich and bulky ligands like SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and efficiency, especially with less reactive coupling partners.[13][14]
Base Carbonates: K₂CO₃, Cs₂CO₃ Phosphates: K₃PO₄ Fluorides: KFThe base is crucial for activating the boronic acid.[9][10] K₃PO₄ is often effective for sterically hindered or electron-deficient boronic acids. Cs₂CO₃ is more soluble and can be effective at lower temperatures. KF is a milder option that can prevent side reactions like ester hydrolysis if such functional groups are present.[10]
Solvent Ethers: Dioxane, THF Aromatics: Toluene Amides: DMF Aqueous Mixtures: Toluene/Water, Dioxane/Water[9][15]Biphasic systems like Dioxane/Water are common as they help dissolve both the organic substrates and the inorganic base.[9][16] Toluene is a good choice for higher temperature reactions.
Temperature Room Temperature to 120 °CAs an aryl iodide, this compound is highly reactive and couplings may proceed at lower temperatures (e.g., 60-80 °C). However, for challenging boronic acids, higher temperatures may be necessary to drive the reaction to completion.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues encountered when using this compound in Suzuki couplings.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst 2. Insufficiently strong/soluble base 3. Poor solubility of reagents1. Ensure a strictly inert atmosphere; use fresh, high-quality catalyst.[11] Consider a more robust precatalyst (e.g., SPhos).[13] 2. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).[11] 3. Modify the solvent system (e.g., try DMF or a different co-solvent).[17]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.[11]
Dehalogenation of this compound 1. Catalyst deactivation pathway. 2. Presence of hydride sources (impurities in solvent or base).1. Use a more robust ligand system. 2. Use high-purity, dry solvents and reagents. Switching the base may also mitigate this side reaction.[5]
Incomplete Conversion 1. Catalyst deactivation over time. 2. Insufficient equivalents of boronic acid or base. 3. Protodeboronation of the boronic acid.1. Increase catalyst loading slightly (e.g., to 3-5 mol%).[11] 2. Increase equivalents of boronic acid (to 1.5) and/or base (to 3.0). 3. Use a milder base like KF or a boronic ester (e.g., pinacol ester) which can be more stable.[5]

Conclusion

This compound is a powerful and versatile substrate for Suzuki-Miyaura cross-coupling reactions, providing efficient access to a wide array of biphenylmethylamines. A thorough understanding of the reaction mechanism, careful selection of the catalyst system and base, and adherence to meticulous experimental technique are paramount for success. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to effectively harness the synthetic potential of this valuable building block in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • ResearchGate. (2018). Suzuki-Miyaura cross-coupling. (a)
  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...[Link]
  • ORBi. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
  • Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2013). Suzuki Cross Coupling Reaction- A Review. [Link]
  • Royal Society of Chemistry. (2024). Suzuki–Miyaura (hetero-)

Sources

Application Note & Protocol: Buch-wald-Hartwig Amination of 3-Iodobenzylamine for Advanced Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in pharmaceutical and materials science for synthesizing arylamines, which are prevalent structural motifs. This guide offers a comprehensive technical overview and a detailed, field-proven protocol for the Buchwald-Hartwig amination of 3-iodobenzylamine. We delve into the causal relationships behind the selection of catalysts, ligands, bases, and solvents, providing researchers with the foundational knowledge required for successful reaction setup, optimization, and troubleshooting.

Introduction: The Strategic Importance of C-N Bond Formation

The synthesis of aryl amines is a critical endeavor in the development of novel therapeutics, agrochemicals, and functional organic materials.[3][4] Traditional methods for forging aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[1][3] The advent of the palladium-catalyzed Buchwald-Hartwig amination, credited to Stephen L. Buchwald and John F. Hartwig, revolutionized this field by offering a mild, general, and highly efficient alternative.[1]

This compound is a particularly valuable building block. The iodo-substituent provides a highly reactive handle for cross-coupling, while the benzylamine moiety offers a versatile point for further functionalization. However, the presence of the primary amine on the benzyl group introduces a layer of complexity, as it can potentially compete as a nucleophile or interact with the catalyst. This guide provides the expertise to navigate these challenges effectively.

The Catalytic System: A Mechanistic Perspective

The success of the Buchwald-Hartwig amination hinges on the synergistic interplay of four key components: the palladium source, the phosphine ligand, the base, and the solvent. Understanding the specific role of each is paramount to rational protocol design and optimization.

The generally accepted catalytic cycle proceeds through three main phases: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][2][5]

The Catalytic Cycle

dot

Caption: The Buchwald-Hartwig Catalytic Cycle.

  • Palladium Precatalyst: While Pd(0) is the active catalytic species, air-stable Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or pre-formed palladacycle precatalysts are commonly used.[6][7][8] Pd(II) precatalysts require an in situ reduction to Pd(0) to enter the catalytic cycle, a step often facilitated by the phosphine ligand or amine.[9] Modern, well-defined precatalysts (e.g., G2, G3, G4 palladacycles) are often preferred as they are bench-stable, provide more reproducible results, and generate the active LPd(0) species cleanly and efficiently upon activation by a base.[7][10]

  • The Ligand: The choice of ligand is arguably the most critical parameter. For coupling aryl iodides, bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1] Ligands such as XPhos, SPhos, and RuPhos serve several crucial functions:

    • Steric Bulk: The large size of the ligand promotes the formation of a monoligated, 14-electron LPd(0) species, which is highly reactive in the oxidative addition step.[4]

    • Electron-Donating Ability: Rich electron density on the phosphine stabilizes the electron-deficient palladium center, facilitating the difficult reductive elimination step, which is often rate-limiting.[4]

    • Solubility: The organic nature of the ligand ensures the palladium complex remains soluble in the reaction solvent.

  • The Base: A base is required to deprotonate the amine after it coordinates to the palladium(II) center, forming the key palladium-amido complex.[5] The choice of base is a balance between reactivity and substrate compatibility.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and widely used.[11] Their strength ensures rapid and irreversible deprotonation.

    • Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.[11]

  • The Solvent: The solvent must be aprotic and capable of dissolving all reaction components at the required temperature. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[5][9] It is critical to use anhydrous, degassed solvents, as oxygen and water can deactivate the palladium catalyst.[12]

Experimental Protocol: Synthesis of N-Phenyl-3-(aminomethyl)aniline

This protocol details the coupling of this compound with aniline as an illustrative example.

Reaction Scheme: Iodo-benzylamine + Aniline --(Pd Catalyst, Ligand, Base)--> N-arylated product

Materials and Equipment
  • Reactants: this compound, Aniline

  • Catalyst System: XPhos Pd G3 (CAS: 1445085-87-9) or in-situ generation with Pd₂(dba)₃ (CAS: 51364-51-3) and XPhos ligand (CAS: 564483-18-7)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous, degassed toluene

  • Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer/hotplate, nitrogen or argon gas inlet, standard glassware for workup and purification, silica gel for column chromatography.

Experimental Workflow

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Add Pd precatalyst, ligand (if needed), and base to oven-dried flask. B 2. Evacuate and backfill flask with inert gas (3x). A->B C 3. Add anhydrous toluene, This compound, and aniline via syringe. B->C D 4. Heat reaction mixture (e.g., 100 °C) with stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to RT, quench with saturated NH4Cl(aq). E->F G 7. Extract with ethyl acetate, dry organic layer (Na2SO4). F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify by silica gel column chromatography. H->I

Sources

Synthesis of N6-(3-iodobenzyl)-adenosine Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N6-(3-iodobenzyl)-adenosine Derivatives

N6-substituted adenosine analogs are a cornerstone in medicinal chemistry and pharmacology, serving as invaluable tools for probing the intricate signaling pathways mediated by adenosine receptors. Among these, N6-(3-iodobenzyl)-adenosine and its derivatives have garnered significant attention for their potent and selective agonist activity at the A3 adenosine receptor (A3AR).[1][2][3] The strategic placement of an iodobenzyl group at the N6-position of the adenine core has been shown to dramatically enhance binding affinity and selectivity for the A3AR, a G-protein coupled receptor implicated in a myriad of physiological and pathophysiological processes, including inflammation, cardioprotection, and cancer.[1][2][3]

This application note provides a comprehensive guide for the synthesis of N6-(3-iodobenzyl)-adenosine derivatives, with a central focus on the utilization of 3-iodobenzylamine as a key building block. We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for the synthesis, and discuss the critical aspects of purification and characterization. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge and practical guidance necessary to confidently synthesize these valuable pharmacological tools.

Chemical & Mechanistic Rationale: The SNAr Reaction

The synthesis of N6-(3-iodobenzyl)-adenosine from 6-chloropurine riboside and this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental to the modification of electron-deficient aromatic and heteroaromatic systems.

The SNAr mechanism involves a two-step addition-elimination sequence:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electron-deficient C6 position of the purine ring. This attack is facilitated by the electron-withdrawing nature of the purine ring system. The attack temporarily disrupts the aromaticity of the purine ring, forming a negatively charged intermediate known as a Meisenheimer complex.[4][5][6]

  • Elimination of the Leaving Group: The aromaticity of the purine ring is restored by the elimination of the chloride ion, a good leaving group, from the C6 position. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 6-Chloropurine Riboside I1 Meisenheimer Complex (Tetrahedral Intermediate) R1->I1 Nucleophilic Attack R2 This compound R2->I1 P1 N6-(3-iodobenzyl)-adenosine I1->P1 Elimination of Cl- P2 Triethylammonium Chloride I1->P2

Figure 1. The SNAr reaction mechanism for the synthesis of N6-(3-iodobenzyl)-adenosine.

Materials and Equipment

Reagents
  • 6-Chloropurine riboside (CAS: 5399-87-1)

  • This compound hydrochloride (CAS: 3718-88-5) or this compound (CAS: 696-40-2)

  • Triethylamine (TEA), anhydrous (CAS: 121-44-8)

  • Ethanol (200 proof, absolute), anhydrous

  • Silica gel for column chromatography (230-400 mesh)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deuterated dimethyl sulfoxide (DMSO-d6) for NMR analysis

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

  • High-resolution mass spectrometer (HRMS)

  • Nuclear magnetic resonance (NMR) spectrometer (400 MHz or higher)

Safety Precautions

  • This compound and its hydrochloride salt are irritants. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 6-Chloropurine riboside is a potential mutagen. Handle with care and avoid inhalation of dust.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Work in a well-ventilated fume hood and avoid sources of ignition.

  • Organic solvents are flammable and volatile. Handle in a fume hood and take appropriate fire safety precautions.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Detailed Experimental Protocol

This protocol outlines the synthesis of N6-(3-iodobenzyl)-adenosine from 6-chloropurine riboside and this compound hydrochloride.

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropurine riboside (1.0 g, 3.49 mmol).

  • Add anhydrous ethanol (50 mL) to the flask and stir to dissolve the solid.

  • Add this compound hydrochloride (1.12 g, 4.19 mmol, 1.2 equivalents).

  • Add triethylamine (1.46 mL, 10.47 mmol, 3.0 equivalents) to the reaction mixture. The triethylamine will neutralize the HCl from the amine salt and the HCl generated during the reaction.

  • Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

Step 2: Reaction and Monitoring
  • Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • TLC System: A typical mobile phase is a mixture of ethyl acetate and methanol (e.g., 9:1 v/v).

    • Visualization: Visualize the TLC plate under a UV lamp (254 nm). The product, N6-(3-iodobenzyl)-adenosine, should have a different Rf value than the starting material, 6-chloropurine riboside. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. The reaction time is typically in the range of 8-24 hours.

Step 3: Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • The crude product can be directly purified by column chromatography.

Step 4: Purification by Column Chromatography
  • Prepare a silica gel column. The size of the column will depend on the scale of the reaction. For a 1 g scale, a column with a diameter of 3-4 cm is appropriate.

  • Load the crude product onto the column. This can be done by dissolving the crude material in a minimal amount of the eluent or a suitable solvent and adsorbing it onto a small amount of silica gel, which is then carefully added to the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes, followed by a gradient of methanol in ethyl acetate. A typical gradient could be:

    • 100% Hexanes to 100% Ethyl Acetate

    • 0% to 10% Methanol in Ethyl Acetate

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield N6-(3-iodobenzyl)-adenosine as a white to off-white solid.

Synthesis_Workflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up cluster_purification Step 4: Purification S1 Combine 6-Chloropurine Riboside, This compound HCl, TEA, and Ethanol S2 Reflux at 80°C S1->S2 S3 Monitor by TLC S2->S3 S4 Cool to RT S3->S4 S5 Remove Solvent (Rotovap) S4->S5 S6 Silica Gel Column Chromatography S5->S6 S7 Collect and Combine Pure Fractions S6->S7 S8 Remove Solvent S7->S8 P N6-(3-iodobenzyl)-adenosine S8->P Yields Pure Product

Figure 2. A workflow diagram illustrating the key steps in the synthesis of N6-(3-iodobenzyl)-adenosine.

Characterization and Data

The identity and purity of the synthesized N6-(3-iodobenzyl)-adenosine should be confirmed by standard analytical techniques.

Expected Yield

The yield of the reaction can vary depending on the reaction conditions and purification efficiency. Typical yields for this type of SNAr reaction are in the range of 60-80%.

Physical Properties
PropertyExpected Value
AppearanceWhite to off-white solid
Melting PointNot consistently reported, but expected to be a defined melting point.
SolubilitySoluble in DMSO, DMF, and methanol.
Spectroscopic Data
  • 1H NMR (400 MHz, DMSO-d6): The proton NMR spectrum is a critical tool for structural confirmation. Key expected signals include:

    • Singlets for the H2 and H8 protons of the purine ring (typically between δ 8.0-8.5 ppm).

    • A doublet for the anomeric proton (H1') of the ribose moiety (around δ 5.9 ppm).

    • Multiplets for the other ribose protons (between δ 3.5-4.6 ppm).

    • A broad singlet or multiplet for the N6-CH2 protons (around δ 4.7 ppm).

    • Aromatic protons of the iodobenzyl group (between δ 7.0-7.8 ppm).

    • Hydroxyl protons of the ribose moiety (as broad singlets, which can be exchanged with D2O).

  • 13C NMR (100 MHz, DMSO-d6): The carbon NMR spectrum will further confirm the structure, showing characteristic signals for the purine, ribose, and iodobenzyl moieties.

  • High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., ESI+) should be used to confirm the molecular weight of the product.

    • Expected m/z: [M+H]+ for C17H18IN5O4: calculated 484.0481, found within a narrow error margin.[7]

Applications in Research and Drug Development

The synthesized N6-(3-iodobenzyl)-adenosine serves as a potent and selective agonist for the A3 adenosine receptor, making it a valuable tool for:

  • Studying A3AR Pharmacology: Investigating the role of A3AR in various physiological and pathological processes.[1][2][3]

  • Drug Discovery Lead Compound: Acting as a starting point for the development of novel therapeutics targeting the A3AR for conditions such as cancer, inflammation, and ischemic injuries.[1][8]

  • Radioligand Development: The iodo-substituent provides a site for radiolabeling (e.g., with 125I), enabling receptor binding assays and in vivo imaging studies.

Conclusion

This application note provides a detailed and practical guide for the synthesis of N6-(3-iodobenzyl)-adenosine derivatives using this compound. The described protocol, based on a robust SNAr reaction, is reliable and scalable. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce high-purity N6-(3-iodobenzyl)-adenosine for their research and drug discovery endeavors. The unique pharmacological profile of this compound as a selective A3AR agonist underscores its importance as a critical tool in advancing our understanding of adenosine signaling and in the development of novel therapeutics.

References

  • Gao, Z., et al. (2001). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry, 44(5), 745-753. [Link]
  • Jacobson, K. A., & Gao, Z. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. [Link]
  • Kim, Y. C., et al. (2000). Synthesis and biological activity of N6-(substituted benzyl)adenosine-5'-uronamides as A3 adenosine receptor agonists. Bioorganic & Medicinal Chemistry, 8(3), 549-556. [Link]
  • Klotz, K. N. (2000). Adenosine receptors and their ligands. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 382-391. [Link]
  • Li, A. H., et al. (1998). N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) is a potent and selective adenosine A3 receptor agonist. Drug Development Research, 45(3-4), 139-146. [Link]
  • Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1290-1308. [Link]
  • Siddiqi, S. M., et al. (1995). Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. Journal of Medicinal Chemistry, 38(10), 1174-1188. [Link]
  • Volpini, R., et al. (2001). 2-Alkynyl-N6-alkyladenosine derivatives as potent and selective agonists for the A3 adenosine receptor. Journal of Medicinal Chemistry, 44(6), 899-909. [Link]
  • Wan, W., et al. (2003). Radiosynthesis and preliminary evaluation of a novel selective A3 adenosine receptor radioligand, [125I]N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide ([125I]I-AB-MECA). Journal of Medicinal Chemistry, 46(19), 4075-4080. [Link]
  • La-Vecchia, L., & O'Shea, K. M. (2002). Nucleophilic aromatic substitution. In Organic Reaction Mechanisms 2000 (pp. 1-28). John Wiley & Sons, Ltd. [Link]
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Reaction, Mechanism, and Practice. YouTube. [Link]
  • The Organic Chemistry Tutor. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
  • Toti, K. S., et al. (2014). Synthesis and Evaluation of N6-Substituted Apioadenosines as Potential Adenosine A3 Receptor Modulators. ACS Medicinal Chemistry Letters, 5(10), 1134-1139. [Link]
  • Yu, J., et al. (2017). Polypharmacology of N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) and Related A3 Adenosine Receptor Ligands: Peroxisome Proliferator Activated Receptor (PPAR) γ Partial Agonist and PPARδ Antagonist Activity Suggests Their Antidiabetic Potential. Journal of Medicinal Chemistry, 60(17), 7459-7475. [Link]
  • Liu, J. (2008). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. [Link]

Sources

Application Notes & Protocols: 3-Iodobenzylamine as a Versatile Reagent in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Iodobenzylamine has emerged as a highly valuable and versatile building block, prized for its dual reactivity that enables sequential and diverse functionalization. This guide provides an in-depth exploration of this compound's applications, focusing on its role in key synthetic transformations such as palladium-catalyzed cross-coupling and reductive amination. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer a practical case study for the synthesis of a key intermediate for Transient Receptor Potential (TRP) channel antagonists.

Introduction: The Strategic Value of this compound

This compound, most commonly handled in its more stable hydrochloride salt form, is a bifunctional aromatic compound.[1] Its utility in medicinal chemistry stems from the orthogonal reactivity of its two primary functional groups: the nucleophilic primary amine and the aryl iodide moiety, which is highly susceptible to transition-metal-catalyzed cross-coupling reactions.[2] This dual nature allows for its incorporation into target molecules as a flexible linker or a core scaffold element, providing a robust platform for generating libraries of analogues for structure-activity relationship (SAR) studies.

Physicochemical Properties

The hydrochloride salt is typically a white to light yellow crystalline powder, ensuring easier handling and improved stability compared to the free base.[3][4]

PropertyValueSource
Chemical Formula C₇H₈IN · HCl[1]
Molecular Weight 269.51 g/mol [1]
CAS Number 3718-88-5[1]
Melting Point 188-190 °C[4]
Appearance White to light yellow crystal powder[3][4]
Primary Hazards Skin/eye irritant, sensitizer, suspected reproductive toxin[5][6]
Core Reactivity Profile

The synthetic power of this compound lies in the distinct chemical personalities of its functional groups, which can be addressed selectively.

  • The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in the context of palladium-catalyzed oxidative addition. This makes it an ideal substrate for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new C-C, C-N, and C-C (alkyne) bonds, respectively.

  • The Benzylamine Moiety: The primary amine is a versatile nucleophile and a convenient handle for a variety of transformations. It readily undergoes acylation to form amides, alkylation, and reductive amination with carbonyl compounds to yield secondary and tertiary amines.[7][8]

This orthogonality allows chemists to first perform a cross-coupling reaction on the aryl iodide and subsequently modify the amine, or vice-versa, with minimal need for complex protecting group strategies.

Caption: Orthogonal reactivity of this compound.

Core Synthetic Applications & Protocols

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing aryl-amine bonds.[9][10] It has largely superseded harsher classical methods (e.g., Ullmann condensation) due to its superior functional group tolerance, milder reaction conditions, and broader substrate scope.[10] For this compound, this reaction is typically performed on the aryl iodide moiety, coupling it with a primary or secondary amine to forge a new C-N bond.

Causality & Expertise: The choice of palladium source, ligand, and base is critical for success. The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by amine coordination, deprotonation by the base, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9][11][12] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to accelerate the reductive elimination step, which is frequently rate-limiting, and to prevent catalyst decomposition.[12]

Caption: General workflow for Buchwald-Hartwig Amination.

Protocol 2.1: General Procedure for Buchwald-Hartwig Amination

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add this compound hydrochloride (1.0 eq.), the desired amine coupling partner (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq.).

  • Base Addition: Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 2.5 eq.) or cesium carbonate (Cs₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.[13]

  • Solvent Addition: Add a suitable degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 80–110 °C and stir vigorously for 4–24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the Celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species (e.g., a boronic acid or ester).[14][15][16] When using this compound, this reaction enables the introduction of a new aryl, heteroaryl, or vinyl group at the 3-position of the benzylamine core.

Causality & Expertise: The catalytic cycle is similar to the Buchwald-Hartwig reaction but involves a transmetalation step where the organic group is transferred from the boron atom to the palladium center.[14][15] The base is crucial as it activates the organoboron reagent to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[15][16] A mixture of an organic solvent and water is often used, as water can enhance the rate of reaction.[13][15]

Caption: General workflow for Suzuki-Miyaura Coupling.

Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: In a reaction vessel, combine this compound hydrochloride (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.05 eq. or Pd₂(dba)₃, 0.025 eq. with a ligand), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq.).[13][17]

  • Inert Atmosphere: Seal the vessel and render the atmosphere inert by evacuating and backfilling with argon three times.

  • Solvent Addition: Add a degassed solvent mixture, typically a 4:1 to 10:1 ratio of an organic solvent (like 1,4-dioxane, DME, or toluene) to water.

  • Reaction: Heat the mixture to 90–100 °C with vigorous stirring for 2–12 hours.

  • Monitoring: Track the reaction's progress via TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography to obtain the biaryl product.

N-Alkylation via Reductive Amination

Reductive amination is a robust and highly efficient method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[7][18] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then immediately reduced to the corresponding amine.[8] It avoids the over-alkylation problems often seen with direct alkylation using alkyl halides.[7]

Causality & Expertise: The key to a successful reductive amination is the choice of reducing agent. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal.[7][19] They are selective enough to reduce the protonated iminium ion intermediate much faster than the starting carbonyl compound, allowing the entire reaction to be performed in a single pot.[7] STAB is often preferred as it is less toxic than NaBH₃CN and can be used in a wider range of solvents.[19]

Caption: General workflow for Reductive Amination.

Protocol 2.3: General Procedure for Reductive Amination

  • Imine Formation: To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1-2 eq.) to catalyze imine formation. Stir the mixture at room temperature for 30–60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature for 2–24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine and the formation of the product.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the N-alkylated secondary amine.

Case Study: Synthesis of a Core Intermediate for TRP Channel Antagonists

Transient Receptor Potential (TRP) channels are ion channels involved in sensory transduction, and their modulation is a key strategy for treating pain and inflammation.[20][21][22] Many TRPM8 antagonists, for example, feature a complex biaryl amide structure.[20] Here, we outline a two-step synthesis of a key intermediate using this compound as the starting material.

Objective: Synthesize N-((3'-(tert-butyl)-[1,1'-biphenyl]-3-yl)methyl)propanamide.

Step 1: Suzuki Coupling to form the Biaryl Core

First, a Suzuki coupling is used to connect this compound with 3-(tert-butyl)phenylboronic acid, establishing the core biphenyl structure.

Protocol:

  • Following Protocol 2.2 , this compound hydrochloride (1.0 eq.) is coupled with 3-(tert-butyl)phenylboronic acid (1.2 eq.) using Pd(PPh₃)₄ (0.05 eq.) as the catalyst and K₂CO₃ (3.0 eq.) as the base in a 10:1 mixture of dioxane/water at 95 °C for 6 hours.

  • After work-up and purification, the product, (3'-(tert-butyl)-[1,1'-biphenyl]-3-yl)methanamine, is isolated.

Step 2: Amide Bond Formation

Next, the primary amine of the biphenyl intermediate is acylated with propionyl chloride to form the final amide product.

Protocol:

  • Dissolution: Dissolve the biphenyl-methanamine intermediate (1.0 eq.) and a mild base like triethylamine (Et₃N, 1.5 eq.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Acylation: Add propionyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up & Purification: Quench the reaction with water, separate the layers, extract the aqueous phase with DCM, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Summary of Results (Hypothetical)

StepProductYieldPurity (LC-MS)
1(3'-(tert-butyl)-[1,1'-biphenyl]-3-yl)methanamine85%>98%
2N-((3'-(tert-butyl)-[1,1'-biphenyl]-3-yl)methyl)propanamide92%>99%

This case study demonstrates how the dual reactivity of this compound can be strategically employed in a short, efficient sequence to build complex, drug-like molecules.

Safety, Handling, and Storage

As a laboratory chemical, this compound hydrochloride must be handled with appropriate care.[5]

4.1. Hazard Identification [5][6]

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • H335: May cause respiratory irritation.

  • H361: Suspected of damaging fertility or the unborn child.

4.2. Recommended Handling Protocols

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][23]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[23]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[23]

    • Skin and Body Protection: Wear a lab coat. Wash hands thoroughly after handling.[5]

  • Hygiene: Do not eat, drink, or smoke when using this product. Take off contaminated clothing and wash it before reuse.[5]

4.3. Storage

  • Store in a cool, dry, well-ventilated place.[5]

  • Keep the container tightly closed.[5]

  • Some suppliers recommend storing under an inert atmosphere as the compound may be air-sensitive.[23]

  • Store locked up.[5]

4.4. First Aid Measures [5][23]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water. If irritation or a rash occurs, get medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

References

  • Otto Chemie Pvt. Ltd. (n.d.). This compound hydrochloride, 97%.
  • PubChem. (n.d.). This compound hydrochloride.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Magano, J. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Fernández-Carvajal, A., et al. (2017). Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists. Scientific Reports, 7, 10731.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(5), 1848-1851.
  • The Organic Chemist. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • ResearchGate. (n.d.). Reductive amination of various amines [Table].
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Beilstein-Institut. (2024). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Beilstein Journal of Organic Chemistry, 20, 1836-1845.
  • ResearchGate. (n.d.). Reductive amination reactions that form secondary arylamines.
  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube.
  • MDPI. (2021). Synthesis of Pseudellone Analogs and Characterization as Novel T-type Calcium Channel Blockers. Molecules, 26(11), 3330.
  • PubMed. (n.d.). TRP channel antagonists for pain--opportunities beyond TRPV1.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed Central. (n.d.). Herbal Compounds and Toxins Modulating TRP Channels.

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Application Note: A Validated Protocol for the Reduction of 3-Iodobenzonitrile to 3-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Iodobenzylamine

This compound is a crucial chemical intermediate in the fields of medicinal chemistry and drug development.[1] It serves as a foundational building block for synthesizing a variety of complex molecules, including potent and selective adenosine receptor agonists, which are instrumental in pharmacological research.[2] The conversion of the nitrile functional group in 3-iodobenzonitrile to a primary amine is a fundamental yet critical transformation. This document provides a comprehensive, field-tested protocol for this reduction, emphasizing safety, procedural rationale, and reproducibility for researchers in both academic and industrial settings.

Strategic Approach: Selecting the Optimal Reduction Pathway

The reduction of nitriles to primary amines is a well-established transformation in organic synthesis, with several viable methods available.[3][4] A critical analysis of the primary options informs the selection of the most robust protocol.

  • Catalytic Hydrogenation: This method employs catalysts such as Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas.[4][5][6] While effective, it can sometimes lead to the formation of secondary and tertiary amine byproducts through intermediate imine alkylation, complicating purification.[5]

  • Borane-Based Reagents: Reagents like borane-tetrahydrofuran complex (BH₃-THF) offer an alternative pathway for nitrile reduction.[5][7] These are generally milder than metal hydrides but require careful handling and specific reaction conditions.

  • Lithium Aluminum Hydride (LAH): LAH is an exceptionally powerful and versatile reducing agent, capable of reducing a wide array of functional groups, including nitriles, with high efficiency.[8][9] It is renowned for its ability to cleanly convert nitriles to primary amines, typically providing high yields.[10][11]

Rationale for Selection: For this specific transformation, Lithium Aluminum Hydride (LAH) is selected as the reagent of choice. Its high reactivity ensures a complete and rapid conversion, minimizing side reactions when handled correctly. The procedure is well-documented, and the primary challenges—namely, its reactivity and the subsequent workup—can be effectively managed through a carefully controlled and validated protocol.[8][12]

The Chemical Transformation: Mechanism and Workflow

The reduction proceeds via the nucleophilic addition of hydride ions (H⁻) from LAH to the electrophilic carbon of the nitrile group. This occurs in two successive steps, first forming an imine anion intermediate, which is then further reduced to a dianion.[11][13] A final aqueous workup quenches the excess reagent and protonates the dianion to yield the desired primary amine, this compound.[13]

Visualizing the Experimental Workflow

The entire process, from initial setup to final product isolation, follows a systematic and linear path designed to ensure safety and maximize yield.

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_final Purification & Analysis A Inert Atmosphere Setup (N2/Ar, Dried Glassware) B Prepare LAH Suspension (Anhydrous THF, 0°C) C Prepare Substrate Solution (3-Iodobenzonitrile in Anhydrous THF) D Slow, Dropwise Addition of Substrate to LAH (Maintain 0°C) E Reaction Progression (Warm to RT, Monitor by TLC) F Cool Reaction to 0°C E->F Reaction Complete G Sequential Quenching (Fieser Method: H2O, NaOH(aq), H2O) H Stir to Granulate Salts I Filtration (Through Celite® Pad) J Wash Filter Cake (Diethyl Ether) K Combine & Dry Filtrate (Anhydrous MgSO4) L Solvent Removal (Rotary Evaporation) K->L Proceed to Purification M Crude Product (this compound) N Purification (Optional) (Column Chromatography) O Characterization (NMR, IR, MS)

Caption: Experimental workflow for the LAH reduction of 3-iodobenzonitrile.

Safety Imperatives: Handling Lithium Aluminum Hydride

WARNING: Lithium Aluminum Hydride is a highly reactive and hazardous substance. A thorough risk assessment must be completed before commencing any work.

  • Reactivity: LAH reacts violently with water, alcohols, and other protic solvents, releasing large volumes of highly flammable hydrogen gas. This reaction is extremely exothermic and can lead to fire.[12][14]

  • Corrosivity: The compound is corrosive to skin, eyes, and mucous membranes upon contact.[14][15]

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical safety goggles, and nitrile gloves are mandatory at all times.[12][16]

  • Work Environment: All manipulations must be performed within a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[12][14] All glassware must be rigorously dried beforehand.

  • Emergency Measures: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible. DO NOT use water, carbon dioxide (CO₂), or soda-acid extinguishers on an LAH fire, as they will intensify it. [14][17]

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. Adjustments for scaling should be approached with extreme caution.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS No.Notes
3-Iodobenzonitrile≥98%Sigma-Aldrich69113-59-3Starting material.
Lithium Aluminum Hydride (LAH)Powder, 95%Sigma-Aldrich16853-85-3Highly reactive reducing agent.[9]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9Reaction solvent. Must be dry.
Diethyl Ether (Et₂O)AnhydrousFisher Scientific60-29-7Extraction/washing solvent.
Sodium Hydroxide (NaOH)Pellets, ≥97%VWR1310-73-2For preparing 15% (w/v) solution.
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9Drying agent.
Celite® 545N/AFisher Scientific61790-53-2Filtration aid.
Deionized WaterN/AN/A7732-18-5Used in workup.
Step-by-Step Procedure

(Based on a 10.0 mmol scale)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a pressure-equalizing dropping funnel fitted with a septum. Dry all glassware in an oven (120°C) overnight and assemble while hot under a stream of dry nitrogen gas. Maintain a positive pressure of nitrogen throughout the reaction.[17]

  • LAH Suspension Preparation: To the reaction flask, add anhydrous THF (40 mL). Carefully add Lithium Aluminum Hydride (0.57 g, 15.0 mmol, 1.5 eq.) portion-wise while stirring and cooling the flask in an ice-water bath (0°C). Causality: Adding LAH to the solvent prevents clumping and allows for better temperature control.

  • Substrate Addition: In a separate dry flask, dissolve 3-iodobenzonitrile (2.29 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (20 mL). Transfer this solution to the dropping funnel. Add the 3-iodobenzonitrile solution dropwise to the stirred LAH suspension over 30 minutes, ensuring the internal temperature does not exceed 10°C.[17] Causality: Slow, controlled addition is critical to manage the exothermic nature of the reduction and prevent runaway reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase), looking for the disappearance of the starting nitrile spot.

  • Reaction Workup (Fieser Method): This step is highly exothermic and must be performed with extreme caution. Cool the reaction flask back down to 0°C in an ice-water bath.[12] With vigorous stirring, perform the following sequential additions very slowly and dropwise:

    • Step 5.1: Add 0.6 mL of deionized water. (Gas evolution will be vigorous).[18][19]

    • Step 5.2: Add 0.6 mL of 15% (w/v) aqueous NaOH solution. (The slurry will become thicker).[18][19]

    • Step 5.3: Add 1.8 mL of deionized water. (A granular, white precipitate should form).[18][19]

    • Causality: This specific 1:1:3 ratio of H₂O:NaOH:H₂O per gram of LAH is designed to convert the aluminum byproducts into a granular, easily filterable solid, breaking up problematic emulsions.[8][12]

  • Product Isolation: Remove the ice bath and stir the mixture vigorously at room temperature for at least 30 minutes. The precipitate should appear as a fine, white, free-flowing solid. If the salts are still gelatinous, add a small amount of anhydrous magnesium sulfate and stir for another 15 minutes.

  • Filtration and Extraction: Set up a Büchner funnel with a pad of Celite® over a piece of filter paper. Filter the reaction mixture under vacuum. Wash the collected white solid (the filter cake) thoroughly with diethyl ether or ethyl acetate (3 x 30 mL). Combine the filtrate and the washings.

Purification and Characterization
  • Drying and Concentration: Transfer the combined organic filtrate to a separatory funnel. If any aqueous layer is present, remove it. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound, which should be a pale yellow oil or solid.

  • Further Purification (If Necessary): If analytical data (e.g., ¹H NMR) indicates the presence of impurities, the crude product can be purified by column chromatography on silica gel. Alternatively, acid-base extraction can be an effective method for purifying amines from non-basic impurities.[20][21]

  • Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical methods.

    • Appearance: Colorless to light yellow liquid or solid.

    • Molecular Weight: 233.05 g/mol .[22]

    • Boiling Point: ~132 °C at 8 mmHg.

    • ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry should be used to confirm the structure.

References

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • University of California, Los Angeles. (n.d.). Workup for Aluminum Hydride Reductions.
  • ACS Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Lithium Aluminium Hydride.
  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization.
  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride.
  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications.
  • ResearchGate. (n.d.). Illustration of standard primary amine purification strategies.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions.
  • Química Organica.org. (n.d.). Reduction of nitriles to amines.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines.
  • Otto Chemie Pvt. Ltd. (n.d.). This compound hydrochloride, 97%.
  • American Chemical Society. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.
  • YouTube. (2020). Borane as a Reducing Agent.
  • National Center for Biotechnology Information. (n.d.). Borane-catalysed nitrile hydroboration.
  • PubChem. (n.d.). This compound hydrochloride.
  • Chad's Prep. (n.d.). Hydride Reduction.
  • PubChem. (n.d.). This compound.
  • ACS Publications. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.
  • JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction.
  • Wikipedia. (n.d.). Lithium aluminium hydride.
  • ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile.
  • Royal Society of Chemistry. (n.d.). Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts.
  • AZoM. (2016). Catalytic Hydrogenation Reaction.

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Application Notes and Protocols: Leveraging 3-Iodobenzylamine for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-Iodobenzylamine in Bioconjugation

In the landscape of bioconjugation, the choice of reagents is paramount to the success of downstream applications, from targeted drug delivery to advanced cellular imaging. This compound emerges as a particularly strategic building block for researchers and drug development professionals.[1] Its utility stems from a dual-functionality: a primary amine for initial conjugation and a reactive iodine atom poised for subsequent modifications. This document provides an in-depth guide to harnessing the unique chemical properties of this compound for robust and versatile bioconjugation strategies.

The primary amine group offers a reliable handle for covalent linkage to biomolecules, while the iodine on the benzene ring serves as a versatile anchor for a variety of cross-coupling reactions. This ortho-meta-para positioning of the iodine atom also influences the reactivity and conformational properties of the resulting conjugate, a subtle but critical aspect for preserving biomolecular function.[2] This guide will delve into the mechanistic underpinnings of these reactions and provide detailed protocols for their practical implementation in the laboratory.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation. The hydrochloride salt is often used for improved solubility and stability.[3]

PropertyValueSource
Molecular Formula C7H8IN[4]
Molecular Weight 233.05 g/mol [5]
Appearance White to tan yellow powder[1]
Melting Point 188-190 °C (hydrochloride salt)[3]
Solubility Soluble in organic solvents like ethanol and chloroform; limited solubility in water.[2][4]

Core Application: Amine-Reactive Conjugation Strategies

The most direct application of this compound in bioconjugation leverages its primary amine. This nucleophilic group can be readily coupled to electrophilic sites on a target biomolecule, such as activated carboxylic acids on proteins.

Mechanism of Action: Carbodiimide-Mediated Amide Bond Formation

A common and effective method for conjugating amines to carboxylic acids is through the use of a carbodiimide crosslinker, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC). This reaction proceeds via a two-step mechanism:

  • Activation of Carboxylic Acid: EDC reacts with a carboxyl group (e.g., on an aspartic or glutamic acid residue of a protein) to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: The primary amine of this compound attacks the O-acylisourea intermediate, forming a stable amide bond and releasing an isourea byproduct.

To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the O-acylisourea intermediate into a more stable NHS ester, which is less susceptible to hydrolysis in aqueous environments.

Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Model Protein

This protocol details the conjugation of this compound to a protein, such as Bovine Serum Albumin (BSA), which presents accessible carboxyl groups.

Materials and Reagents:
  • Model Protein (e.g., BSA)

  • This compound Hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting columns or dialysis cassettes for purification

Experimental Procedure:
  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 2-5 mg/mL.

  • Activation of Carboxylic Acids:

    • Add EDC to the protein solution to a final concentration of 10 mM.

    • Immediately add NHS to a final concentration of 20 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Dissolve this compound hydrochloride in Reaction Buffer.

    • Add the this compound solution to the activated protein solution. A 10- to 50-fold molar excess of this compound over the protein is recommended as a starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a dilute base if necessary.

    • Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.

  • Purification of the Conjugate: Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis against PBS.

  • Characterization: The resulting conjugate can be characterized by techniques such as UV-Vis spectroscopy (to determine the degree of labeling, if a chromophore is introduced), mass spectrometry (to confirm the mass shift), and functional assays to ensure the protein's activity is retained.

Workflow Diagram: EDC/NHS Conjugation

EDC_NHS_Conjugation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Protein Protein (-COOH) Activated_Protein Activated Protein (-NHS Ester) Protein->Activated_Protein Activation Buffer pH 6.0 EDC_NHS EDC + NHS EDC_NHS->Activated_Protein Conjugate Protein-Iodobenzylamine Conjugate Activated_Protein->Conjugate Reaction Buffer pH 7.2-7.5 Iodobenzylamine This compound (-NH2) Iodobenzylamine->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Desalting/Dialysis

Caption: Workflow for EDC/NHS-mediated conjugation of this compound to a protein.

Advanced Application: Post-Conjugation Modification via the Iodine Moiety

A key advantage of using this compound is the potential for subsequent modifications at the iodine position. This allows for the introduction of a second modality, such as a fluorescent probe, a cytotoxic drug, or a bio-orthogonal handle, in a sequential and controlled manner. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, are powerful tools for this purpose.

Conceptual Framework: Building Antibody-Drug Conjugates (ADCs)

In the context of targeted therapeutics, this compound can serve as a versatile linker in the construction of Antibody-Drug Conjugates (ADCs).[6][7][8][9][10] An antibody is first functionalized with this compound as described in Protocol 1. Subsequently, a potent cytotoxic payload, modified with a suitable coupling partner (e.g., a terminal alkyne for Sonogashira coupling), can be attached to the iodinated linker.

Logical Diagram: ADC Construction Strategy

ADC_Strategy Antibody Monoclonal Antibody (-COOH groups) Conjugation EDC/NHS Chemistry (Protocol 1) Antibody->Conjugation Iodobenzylamine This compound Iodobenzylamine->Conjugation Iodo_Antibody Iodinated Antibody Intermediate Conjugation->Iodo_Antibody Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) Iodo_Antibody->Cross_Coupling Cytotoxic_Payload Cytotoxic Payload (e.g., with alkyne group) Cytotoxic_Payload->Cross_Coupling ADC Final Antibody-Drug Conjugate Cross_Coupling->ADC

Caption: A two-stage strategy for constructing an Antibody-Drug Conjugate (ADC) using this compound.

Protocol 2: Sonogashira Coupling on an Iodobenzylamine-Modified Protein (Conceptual Protocol)

This protocol outlines the general steps for a Sonogashira coupling reaction on a protein previously modified with this compound. Note: This is a conceptual protocol and requires optimization for specific proteins and payloads, as palladium catalysis on biomolecules can be challenging.

Materials and Reagents:
  • Iodobenzylamine-modified protein (from Protocol 1)

  • Alkyne-functionalized payload (e.g., a fluorescent dye or drug)

  • Water-soluble Palladium catalyst (e.g., a Pd-ligand complex designed for biocompatibility)

  • Copper (I) iodide (CuI)

  • A suitable, water-miscible co-solvent (e.g., DMSO or DMF)

  • Degassed, anaerobic reaction buffer (e.g., PBS, pH 7.5-8.0)

Experimental Procedure:
  • Preparation of Reactants:

    • Dissolve the iodobenzylamine-modified protein in the degassed reaction buffer.

    • Dissolve the alkyne-functionalized payload in a minimal amount of the co-solvent.

  • Reaction Setup:

    • In an anaerobic environment (e.g., a glovebox or under an inert atmosphere), combine the modified protein and the payload solution.

    • Add the palladium catalyst and CuI. The concentrations and ratios of these components must be carefully optimized to maximize coupling efficiency while minimizing protein denaturation.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature, protected from light, with gentle agitation.

    • Monitor the reaction progress using techniques such as HPLC or mass spectrometry to track the formation of the desired conjugate.

  • Purification:

    • Once the reaction has reached the desired level of completion, purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove the catalyst, unreacted payload, and other small molecules.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process and final product characterization.

  • Step-wise Validation: The success of the initial conjugation (Protocol 1) should be confirmed before proceeding to subsequent modifications. This can be achieved through mass spectrometry to verify the addition of the iodobenzylamine moiety.

  • Purity Assessment: Chromatographic methods (e.g., SEC-HPLC) should be employed after each purification step to ensure the removal of unreacted reagents.

  • Functional Integrity: It is crucial to perform functional assays on the final bioconjugate to confirm that the modification process has not compromised the biological activity of the protein or antibody.

Conclusion

This compound offers a powerful and versatile platform for bioconjugation, enabling not only the stable linkage of this moiety to biomolecules but also providing a reactive handle for further, sophisticated modifications. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the potential of this compound in their specific applications, from basic research to the development of next-generation therapeutics.

References

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Preparation of 3-Iodobenzylamine Hydrochloride: An Application Note for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Iodobenzylamine hydrochloride is a key building block in medicinal chemistry and drug development. Its utility stems from the presence of a reactive benzylamine moiety and an iodine atom on the aromatic ring. The benzylamine group provides a versatile handle for the construction of more complex molecular architectures, while the iodine atom can be exploited in various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to introduce further molecular diversity. This compound and its derivatives have been utilized as starting materials in the synthesis of a range of biologically active molecules, including ligands for adenosine receptors and other therapeutic targets.[1][2]

This application note provides a comprehensive guide for the preparation of this compound hydrochloride, commencing with the synthesis of the free base, this compound, via the catalytic reduction of 3-iodobenzonitrile. The subsequent section details the conversion of the free base to its stable and readily handled hydrochloride salt. This guide is intended for researchers and professionals in organic synthesis and drug discovery, offering not only a step-by-step protocol but also insights into the underlying chemical principles and safety considerations.

Synthesis of this compound from 3-Iodobenzonitrile

The chosen synthetic route for this compound involves the reduction of the nitrile group of 3-iodobenzonitrile. While various reducing agents can accomplish this transformation, a particularly effective and mild method employs sodium borohydride in the presence of a cobalt(II) chloride catalyst. This system offers high yields and good functional group tolerance under relatively safe operating conditions.

Mechanism Insight

The reduction of nitriles with sodium borohydride is significantly accelerated by the presence of transition metal salts like cobalt(II) chloride. The reaction is believed to proceed through the in situ formation of cobalt boride (Co₂B) upon mixing CoCl₂ and NaBH₄.[3] This cobalt boride acts as a heterogeneous catalyst. The nitrile coordinates to the surface of the catalyst, activating the cyano group towards reduction by hydride ions delivered from sodium borohydride. This catalytic activation is crucial as sodium borohydride alone is generally a poor reagent for nitrile reduction.

Experimental Workflow: Synthesis of this compound

reagents 3-Iodobenzonitrile Cobalt(II) chloride hexahydrate Sodium borohydride Methanol reaction Reaction Setup: - Dissolve 3-iodobenzonitrile and CoCl₂·6H₂O in methanol. - Cool in an ice bath. reagents->reaction addition Addition of NaBH₄: - Add sodium borohydride portion-wise. - Monitor for gas evolution and color change to black. reaction->addition monitoring Reaction Monitoring: - Stir at room temperature. - Monitor by TLC until starting material is consumed. addition->monitoring workup Aqueous Workup: - Quench with dilute HCl. - Basify with NaOH. - Extract with an organic solvent (e.g., ethyl acetate). monitoring->workup purification Purification: - Dry the organic layer (e.g., with Na₂SO₄). - Concentrate under reduced pressure. workup->purification product Isolated Product: This compound (free base) purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodobenzonitrile (1.0 eq) and cobalt(II) chloride hexahydrate (0.1 eq) in methanol.

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (2.0-3.0 eq) in small portions over 30-60 minutes. The addition is exothermic and will be accompanied by gas evolution and a color change from pink to a black precipitate of cobalt boride.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting nitrile is fully consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the gas evolution ceases.

    • Make the solution basic (pH > 10) by the addition of aqueous sodium hydroxide.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield crude this compound, which can be used directly in the next step or purified further by vacuum distillation if required.

Preparation of this compound Hydrochloride

The free base of this compound is an oil or low-melting solid and can be susceptible to oxidation. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store.

Experimental Workflow: Salt Formation

amine_solution This compound (free base) Dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) hcl_addition Addition of HCl: - Add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise. - Or, bubble dry HCl gas through the solution. amine_solution->hcl_addition precipitation Precipitation: - Stir the mixture. - A white precipitate of the hydrochloride salt will form. hcl_addition->precipitation isolation Isolation: - Collect the solid by vacuum filtration. - Wash the solid with the organic solvent. precipitation->isolation drying Drying: - Dry the solid under vacuum. isolation->drying product Final Product: This compound Hydrochloride drying->product

Caption: Workflow for the preparation of this compound hydrochloride.

Detailed Protocol: Salt Formation
  • Dissolution: Dissolve the crude or purified this compound (1.0 eq) in a minimal amount of a suitable organic solvent such as diethyl ether, isopropanol, or ethyl acetate.

  • Acidification: While stirring, add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete. Alternatively, dry hydrogen chloride gas can be bubbled through the solution. A slight excess of HCl (around 1.1 equivalents) is often used to ensure complete conversion.[4]

  • Precipitation and Isolation: A white to off-white precipitate of this compound hydrochloride will form. Continue stirring for a short period to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of the cold organic solvent used for the precipitation to remove any unreacted starting material and impurities. Dry the solid under vacuum to obtain the final product.

Characterization and Data

PropertyThis compoundThis compound Hydrochloride
CAS Number 696-40-2[5]3718-88-5[1]
Molecular Formula C₇H₈INC₇H₉ClIN
Molecular Weight 233.05 g/mol [5]269.51 g/mol [1]
Appearance SolidWhite to light yellow crystalline powder[6]
Melting Point Not specified188-190 °C[6]
Boiling Point 132 °C at 8 mmHgNot applicable
Density 1.748 g/mL at 25 °CNot available

Spectroscopic Data (for this compound Hydrochloride):

  • ¹H NMR: Spectral data can be found on public databases such as PubChem.[7]

  • ¹³C NMR: Spectral data can be found on public databases such as PubChem.[7]

  • IR (Infrared Spectroscopy): Characteristic peaks for the amine salt (N-H stretch) and the aromatic C-H and C-I bonds are expected.

Safety Precautions

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3-Iodobenzonitrile: This compound is a solid and should be handled with care to avoid inhalation of dust. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Sodium Borohydride (NaBH₄): This is a water-reactive substance that releases flammable hydrogen gas upon contact with water or protic solvents like methanol. It should be handled in a dry environment, and additions to the reaction mixture should be done slowly and in a controlled manner.

  • Cobalt(II) Chloride (CoCl₂): This compound is a suspected carcinogen and should be handled with appropriate precautions to avoid inhalation of dust and skin contact.

  • Hydrochloric Acid (HCl): Concentrated hydrochloric acid is corrosive and can cause severe burns. Handle with extreme care and ensure adequate ventilation.

References

  • PrepChem. Synthesis of benzylamine hydrochloride.
  • ResearchGate. Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?.
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  • Chem-Impex. This compound hydrochloride.
  • Otto Chemie Pvt. Ltd. This compound hydrochloride, 97%.
  • Osby, J. O., Heinzman, S. W., & Ganem, B. (1986). Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. Journal of the American Chemical Society, 108(1), 67–72.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron, 59(29), 5417-5423.
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Application Note: A Comprehensive Guide to the Pilot Plant Scale-Up Synthesis of 3-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and in-depth scientific rationale for the scale-up synthesis of 3-Iodobenzylamine, a critical building block in the pharmaceutical and fine chemical industries.[1][2][3] The guide is designed for researchers, chemical engineers, and drug development professionals transitioning from laboratory-scale synthesis to pilot plant production. We focus on a robust and scalable synthetic route starting from 3-Iodobenzonitrile, emphasizing process safety, analytical quality control, and practical implementation in a pilot plant environment.

Introduction and Strategic Overview

This compound serves as a versatile intermediate, notably in the synthesis of N⁶-(3-iodobenzyl)-adenosine derivatives, which are potent and selective agonists for the A3 adenosine receptor, a target for various therapeutic applications.[1][2][4] The transition from a laboratory-proven synthesis to a pilot-scale process introduces significant challenges, including thermal management, mass transfer limitations, reagent handling at scale, and ensuring batch-to-batch consistency.

This guide outlines a validated approach for the multi-kilogram synthesis of this compound. The chosen synthetic strategy involves the reduction of commercially available 3-Iodobenzonitrile.[5] This route is selected for its high atom economy, reliable reaction profile, and the avoidance of hazardous reagents often associated with alternative pathways, making it amenable to the stringent safety and operational requirements of a pilot plant.

Overall Synthetic Pathway

The selected two-step process involves the reduction of the nitrile to the primary amine, followed by purification, which may include the formation and subsequent free-basing of the hydrochloride salt to achieve high purity.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Purification 3-Iodobenzonitrile 3-Iodobenzonitrile 3-Iodobenzylamine_crude Crude this compound 3-Iodobenzonitrile->3-Iodobenzylamine_crude Reduction (e.g., Catalytic Hydrogenation) 3-Iodobenzylamine_HCl This compound HCl Salt 3-Iodobenzylamine_crude->3-Iodobenzylamine_HCl HCl Addition & Crystallization Pure_Product Pure this compound 3-Iodobenzylamine_HCl->Pure_Product Basification & Extraction

Caption: Overall workflow for the synthesis and purification of this compound.

Process Chemistry and Rationale

The core of this process is the efficient and selective reduction of the nitrile functional group in 3-Iodobenzonitrile.

Choice of Reducing Agent: A Safety and Scalability Perspective

While potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective at the lab scale for nitrile reductions, their use in a pilot plant is fraught with challenges.[6][7] LiAlH₄ reacts violently with water, is pyrophoric, and generates hydrogen gas, posing significant safety risks during large-scale handling and quenching.

For pilot-scale production, catalytic hydrogenation emerges as a superior alternative. It offers several advantages:

  • Safety: Utilizes gaseous hydrogen, which can be handled with well-established engineering controls. The catalysts are generally stable and pose a lower risk than metal hydrides.

  • Efficiency: Catalytic processes are highly efficient, often requiring only small amounts of catalyst.

  • Work-up: The work-up is significantly simpler, as the catalyst is removed by filtration, avoiding complex and hazardous quenching procedures.

  • Environmental Impact: It is a greener method, with water being the primary byproduct.

Common catalysts for nitrile hydrogenation include Raney Nickel, Raney Cobalt, and Palladium on Carbon (Pd/C).[7][8] Raney Nickel is a cost-effective and highly active choice for this transformation.

Reaction Mechanism and Parameter Optimization

The catalytic hydrogenation of a nitrile involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by a stepwise reduction of the carbon-nitrogen triple bond to yield the primary amine.

Key parameters to control during scale-up include:

  • Hydrogen Pressure: Higher pressures increase the rate of reaction but require appropriately rated reactors. A pressure of 5-10 bar is typically sufficient.

  • Temperature: The reaction is exothermic. Careful temperature control is crucial to prevent side reactions and ensure safety. A temperature range of 50-80°C is a good starting point.

  • Solvent: A polar protic solvent like ethanol or methanol is ideal as it aids in solubilizing the starting material and the product, and can suppress the formation of secondary amine impurities.

  • Catalyst Loading: Typically, a loading of 5-10% w/w (catalyst to substrate) is used. The catalyst can often be recycled, improving process economics.

Pilot Plant Production Protocol (Basis: 5 kg of 3-Iodobenzonitrile)

This protocol is designed for a standard pilot plant equipped with a suitable hydrogenation reactor.

Equipment and Materials
  • 100 L Hydrogenation Reactor (e.g., Hastelloy or Stainless Steel) with temperature and pressure control

  • Catalyst Filtration System (e.g., Sparkler filter or Nutsche filter dryer)

  • 100 L Glass-Lined Reactor for work-up and crystallization

  • Vacuum pump and receiver flasks

  • Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, face shield, suitable gloves.[9]

Reagent Data Table
CompoundCAS No.MW ( g/mol )QuantityMolesNotes
3-Iodobenzonitrile69113-59-3229.025.00 kg21.83Starting Material
Raney Nickel (slurry in water)7440-02-058.69~0.5 kg (dry wt)-Catalyst (handle as flammable solid)
Anhydrous Ethanol64-17-546.0750 L-Solvent
Hydrogen Gas (H₂)1333-74-02.02As required-Reducing Agent
Hydrochloric Acid (37%)7647-01-036.46~2.1 L~25.1For salt formation
Sodium Hydroxide (50% aq.)1310-73-240.00As required-For basification
Dichloromethane (DCM)75-09-284.9330 L-Extraction Solvent
Step-by-Step Procedure

Part A: Catalytic Hydrogenation

  • Reactor Inerting: Purge the 100 L hydrogenation reactor with nitrogen gas three times to ensure an inert atmosphere.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 3-Iodobenzonitrile (5.00 kg) and anhydrous ethanol (40 L). Begin agitation.

  • Catalyst Addition: Carefully charge the Raney Nickel slurry (~0.5 kg dry weight). Caution: Raney Nickel is pyrophoric when dry. Always handle it as a slurry under an inert atmosphere.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen again, then purge with hydrogen gas three times. Pressurize the reactor with hydrogen to 8 bar. Heat the reaction mixture to 60°C.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 8-12 hours. Progress can be confirmed by taking a sample (after depressurizing and purging with nitrogen) and analyzing it by GC or TLC.

  • Cooldown and Depressurization: Once the reaction is complete, cool the reactor to 20-25°C. Carefully vent the excess hydrogen and purge the reactor with nitrogen three times.

Part B: Work-up and Purification

  • Catalyst Filtration: Under a nitrogen blanket, filter the reaction mixture through a pre-wetted Celite® pad to remove the Raney Nickel catalyst. Caution: The catalyst on the filter pad can ignite if it comes into contact with air while dry. Keep the filter cake wet with ethanol or water. Quench the catalyst cake carefully with dilute acid.

  • Solvent Removal: Transfer the ethanolic solution of crude this compound to the 100 L glass-lined reactor. Concentrate the solution under reduced pressure to a volume of approximately 15 L.

  • Hydrochloride Salt Formation: Cool the concentrated solution to 0-5°C. Slowly add concentrated hydrochloric acid (~2.1 L) while maintaining the temperature below 20°C. A white precipitate of this compound hydrochloride will form.[4]

  • Isolation of Salt: Stir the slurry at 0-5°C for 2 hours. Isolate the solid product by filtration, wash the cake with cold ethanol (5 L), and dry under vacuum at 50°C to a constant weight. Expected yield: 5.5 - 5.8 kg. The melting point should be 188-190 °C.[10]

  • Free-Basing (Optional, for obtaining the free amine):

    • Suspend the hydrochloride salt in water (30 L).

    • Add Dichloromethane (DCM, 15 L).

    • Cool to 10-15°C and slowly add 50% aqueous sodium hydroxide until the pH of the aqueous layer is >12.

    • Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 7.5 L).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pure this compound as an oil or solid.[3]

Process Flow Diagram

G cluster_reactor Hydrogenation Reactor cluster_workup Work-up & Purification charge_nitrile Charge 3-Iodobenzonitrile & Ethanol charge_catalyst Charge Raney Ni (under N2) charge_nitrile->charge_catalyst purge_N2 Purge with N2 charge_catalyst->purge_N2 purge_H2 Purge & Pressurize with H2 (8 bar) purge_N2->purge_H2 react Heat to 60°C Monitor H2 uptake purge_H2->react cooldown Cool to 25°C Vent & Purge N2 react->cooldown filter_catalyst Filter Catalyst (Keep Wet!) cooldown->filter_catalyst Transfer Reaction Mixture concentrate Concentrate Filtrate (Vacuum) filter_catalyst->concentrate precipitate Cool to 0-5°C Add HCl (aq) concentrate->precipitate isolate Filter & Dry HCl Salt precipitate->isolate Final Product Final Product isolate->Final Product This compound HCl

Caption: Step-by-step workflow for the pilot plant synthesis of this compound HCl.

Analytical Quality Control

Rigorous analytical monitoring is essential to ensure the safety, efficiency, and quality of the final product.[11]

TestMethodSpecificationPurpose
In-Process Control
Reaction CompletionGC / TLC3-Iodobenzonitrile < 1.0%To determine the endpoint of the hydrogenation.
Final Product (HCl Salt)
AppearanceVisualWhite to light yellow crystalline powderConfirms physical form.[4]
PurityHPLC≥ 98.0%Quantifies the purity of the final product.
Identity¹H NMR / FTIRConforms to reference spectrumConfirms the chemical structure.[12][13]
Melting PointCapillary Method188 - 192 °CA key indicator of purity.[10]
Residual SolventsGC-HSEthanol ≤ 5000 ppm, DCM ≤ 600 ppmEnsures solvents are within acceptable limits (ICH guidelines).

Safety and Hazard Analysis

A thorough understanding of the hazards associated with all materials is critical for safe operation at the pilot scale.[9][14]

SubstanceCAS No.GHS Hazard Statements (Selected)Key Precautions
This compound / HCl Salt696-40-2 / 3718-88-5H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H334: May cause allergy or asthma symptoms. H361: Suspected of damaging fertility or the unborn child.[12]Avoid inhalation and contact with skin/eyes. Use in a well-ventilated area. Wear appropriate PPE.[14]
Raney Nickel7440-02-0H228: Flammable solid. H250: Catches fire spontaneously if exposed to air. H317: May cause an allergic skin reaction. H351: Suspected of causing cancer. H372: Causes damage to organs through prolonged or repeated exposure.Handle as a water slurry under an inert atmosphere. Do not allow to dry in air. Use spark-proof tools.
Hydrogen Gas1333-74-0H220: Extremely flammable gas. H280: Contains gas under pressure; may explode if heated.Use in a designated, well-ventilated area with H₂ detectors. Prevent static discharge. Ensure all equipment is properly grounded.
Dichloromethane (DCM)75-09-2H315: Causes skin irritation. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness. H351: Suspected of causing cancer.Use in a fume hood or with local exhaust ventilation. Avoid skin contact.

Engineering Controls: The entire process should be conducted in a facility designed for handling flammable and hazardous materials. This includes proper ventilation, grounding of all equipment to prevent static discharge, and access to emergency showers and eyewash stations.

References

  • Sigma-Aldrich. (n.d.). This compound Safety Data Sheet.
  • ChemicalBook. (2023). This compound hydrochloride.
  • Sigma-Aldrich. (2023). This compound hydrochloride Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride Product Page.
  • Otto Chemie Pvt. Ltd. (n.d.). This compound hydrochloride, 97%.
  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244.[8]
  • Benchchem. (n.d.). 3-Iodobenzonitrile.
  • Clark, J. (2015). Reducing Nitriles to Primary Amines.
  • ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine.
  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235.[22]
  • Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride Application.
  • Sigma-Aldrich. (n.d.). 3-Iodobenzonitrile Product Page.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride Application Note.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Skoog, D. A., et al. (n.d.). Selected Methods of Analysis. Cengage.[15]
  • Sigma-Aldrich. (n.d.). 3-Iodobenzonitrile General Description.
  • Sigma-Aldrich. (n.d.). 3-Iodobenzonitrile Product Information.
  • ADL Biopharma. (n.d.). Pilot Plants (CDO Services).
  • Sigma-Aldrich. (n.d.). This compound hydrochloride CAS 3718-88-5.
  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database.
  • Fisher Scientific. (n.d.). This compound Hydrochloride 98.0+%, TCI America™.
  • CymitQuimica. (n.d.). CAS 696-40-2: this compound.

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Application Note: A Robust HPLC Method for Purity Quantification of 3-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 3-Iodobenzylamine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the quality and safety of final drug products.[1][2] This document provides a comprehensive protocol, including the scientific rationale for method parameter selection, system suitability criteria, and data analysis procedures, designed for researchers, quality control analysts, and drug development professionals. The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, precision, and reliability.

Introduction and Scientific Rationale

This compound is a key building block in medicinal chemistry, frequently employed in the synthesis of targeted therapeutic agents.[1] The presence of impurities, arising from starting materials, by-products, or degradation, can significantly impact the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API). Therefore, a reliable analytical method to accurately quantify its purity is essential.

This method is based on reversed-phase HPLC, a powerful technique for separating compounds with varying polarities.[3][4] The choice of each parameter is grounded in the physicochemical properties of this compound:

  • Analyte Characteristics: this compound is a polar aromatic amine.[5] The primary amine group (pKa ≈ 9-10) is basic and prone to protonation, while the iodinated phenyl ring provides hydrophobicity and unique electronic properties.

  • Stationary Phase Selection: A Phenyl-Hexyl stationary phase was selected over a traditional C18 phase. This column provides a dual retention mechanism: hydrophobic interactions from the alkyl chain and π-π interactions between the phenyl rings of the stationary phase and the analyte.[6][7] This secondary interaction enhances selectivity for aromatic compounds and can improve peak shape for basic analytes.

  • Mobile Phase Strategy: The mobile phase consists of an acetonitrile/water gradient with a phosphate buffer.

    • Buffer (pH 3.0): Maintaining a pH well below the pKa of the amine group ensures it remains consistently protonated (as -NH3+). This suppresses silanol interactions with the silica backbone of the stationary phase, drastically reducing peak tailing and leading to symmetrical, reproducible peaks.

    • Acetonitrile: Chosen as the organic modifier for its low UV cutoff and efficiency in eluting aromatic compounds. A gradient elution is employed to ensure that any potential impurities with significantly different polarities are eluted and resolved within a reasonable runtime.

  • Detection: A Diode Array Detector (DAD) is used for detection at 220 nm. This wavelength provides a strong chromophoric response for the benzene ring. The use of a DAD allows for simultaneous monitoring at other wavelengths and facilitates peak purity analysis by comparing spectra across the peak.

Experimental Workflow and Validation Overview

The overall process, from sample preparation to the final report, follows a systematic and self-validating workflow. This ensures that the analytical results are trustworthy and reproducible. The method's reliability is underpinned by principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[8][9][10]

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data & Reporting A Mobile Phase Preparation C HPLC System Equilibration A->C B Standard & Sample Preparation D System Suitability Test (SST) B->D C->D Proceed if equilibrated E Sequence Injection (Samples) D->E Proceed if SST Passes H Final Report Generation D->H SST Results F Chromatogram Integration E->F G Purity Calculation (% Area) F->G G->H

Caption: High-level workflow for this compound purity analysis.

Instrumentation, Materials, and Chromatographic Conditions

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric glassware (Class A).

Chemicals and Reagents
  • This compound Reference Standard (Purity ≥ 98%).

  • Acetonitrile (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Reagent grade).

  • Phosphoric Acid (H₃PO₄) (85%, Reagent grade).

  • Water (Deionized, 18.2 MΩ·cm or HPLC grade).

Chromatographic Conditions
ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 25 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18.1-22 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 220 nm
Run Time 22 minutes

Detailed Protocols

Mobile Phase Preparation (Mobile Phase A)
  • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

  • Stir until fully dissolved to make a 25 mM solution.

  • Adjust the pH of the solution to 3.0 ± 0.05 using 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.

Standard Solution Preparation (0.5 mg/mL)
  • Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Sample Solution Preparation (0.5 mg/mL)
  • Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.

  • Follow steps 2-5 as described for the Standard Solution Preparation.

System Suitability Testing (SST)

System Suitability Testing (SST) is a mandatory prerequisite to any sample analysis, confirming that the chromatographic system is performing adequately.[11][12][13] Before running the analytical sequence, inject the Standard Solution five (5) times.

ParameterAcceptance CriteriaRationale
Precision (% RSD) Relative Standard Deviation of peak area ≤ 2.0%.[12]Ensures the injector and pump are delivering reproducible volumes.
Tailing Factor (T) T ≤ 2.0 for the this compound peak.[12][14]Measures peak symmetry, indicating active sites or secondary interactions are minimal.
Theoretical Plates (N) N ≥ 2000 for the this compound peak.Demonstrates column efficiency and the quality of the column packing.

Action on SST Failure: If any SST parameter fails, sample analysis must not proceed. Investigate the cause (e.g., check for leaks, mobile phase preparation, column integrity) and rectify the issue before re-running the SST.[14]

Analysis Sequence
  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test (5 injections of the Standard Solution).

  • If SST passes, inject a blank (diluent) to ensure no carryover.

  • Inject each Sample Solution in duplicate.

  • Inject the Standard Solution after every 10 sample injections to bracket the samples and monitor system performance.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by the principle of area normalization. This calculation assumes that all eluted impurities have a similar UV response at 220 nm.

  • Integrate all peaks in the chromatogram for the sample solution, excluding any peaks from the blank and those below a defined reporting threshold (e.g., 0.05%).

  • Calculate the purity using the following formula:

    Purity (% Area) = (Area of this compound Peak / Total Area of All Peaks) x 100

Principles of Method Validation

To be suitable for its intended purpose, this analytical procedure must be validated according to established guidelines, such as ICH Q2(R1).[8][10][15] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound purity.

ICH_Validation cluster_params Key Validation Characteristics A Validated Analytical Method (ICH Q2) Suitable for Intended Purpose B Specificity Ability to assess analyte unequivocally A->B C Linearity Directly proportional results to concentration A->C D Accuracy Closeness of test results to the true value A->D E Precision Repeatability & Intermediate Precision A->E F Detection Limit (LOD) Lowest amount detectable A->F G Quantitation Limit (LOQ) Lowest amount quantifiable with precision A->G H Robustness Capacity to remain unaffected by small variations A->H

Caption: Core characteristics for analytical method validation per ICH Q2.

  • Specificity: The method's ability to separate and detect this compound from potential impurities is demonstrated by resolving it from known related substances and placebo components. Peak purity analysis using a DAD should confirm no co-eluting peaks.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) to prove the direct relationship between concentration and detector response.

  • Accuracy: Determined by analyzing samples with known amounts of spiked this compound (recovery study).

  • Precision: Evaluated at the level of repeatability (multiple analyses in a short period) and intermediate precision (analyses on different days, with different analysts, or on different equipment).

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for determining the purity of this compound. The selection of a Phenyl-Hexyl column combined with a buffered mobile phase ensures excellent peak shape and resolution. Adherence to the outlined system suitability criteria and validation principles will guarantee the generation of accurate and defensible analytical data, supporting quality control and regulatory requirements in pharmaceutical development.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL:[Link][8]
  • Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL:[Link][11]
  • Title: HPLC Column Selection Guide Source: Aurora Pro Scientific URL:[Link][16]
  • Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: MicroSolv URL:[Link][12]
  • Title: Q2(R1)
  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF)
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 Source: YouTube (Pharmalytics) URL:[Link][18]
  • Title: HPLC Column Selection Guide Source: Chromtech URL:[Link][19]
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link][15]
  • Title: SOP for Guideline for System Suitability Test for HPLC Analysis Source: Pharma Times Official URL:[Link][14]
  • Title: System suitability in HPLC Analysis Source: Pharmaceutical Upd
  • Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corpor
  • Title: Selecting the Right Column for Your Reversed Phase Method Source: Phenomenex Blog URL:[Link][6]
  • Title: Polar Column in HPLC Example Source: Hawach URL:[Link][7]
  • Title: HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT Source: Acta Poloniae Pharmaceutica URL:[Link][3]
  • Title: Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns Source: Semantic Scholar URL:[Link][4]
  • Title: this compound | C7H8IN | CID 97012 Source: PubChem, National Institutes of Health URL:[Link][5]

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Application Notes & Protocols: The Strategic Use of 3-Iodobenzylamine in the Synthesis of Advanced Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Iodobenzylamine as a Cornerstone Precursor in Radiopharmaceutical Synthesis

In the landscape of nuclear medicine, the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications is of paramount importance. This compound, a readily available aromatic amine, has established itself as a critical starting material, primarily for the synthesis of meta-iodobenzylguanidine (MIBG). MIBG is a norepinephrine analog that is actively transported into neuroendocrine cells by the norepinephrine transporter (NET). This specific uptake mechanism makes radioiodinated MIBG an indispensable tool for the diagnosis and treatment of neuroendocrine tumors, such as pheochromocytoma and neuroblastoma, as well as for myocardial sympathetic nerve imaging.

This comprehensive guide provides researchers, radiochemists, and drug development professionals with an in-depth understanding of the synthetic routes from this compound to clinically relevant radiolabeled compounds. We will delve into traditional and modern radiolabeling methodologies, provide detailed, field-proven protocols, and discuss the critical rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Part 1: Synthesis of the MIBG Precursor from this compound

The foundational step in utilizing this compound is its conversion to the non-radioactive ("cold") MIBG precursor, typically as a hemisulfate salt. This stable precursor is the direct substrate for subsequent radioiodination.

Causality in Precursor Synthesis: The Wieland Method

The most established and widely cited method for synthesizing the MIBG precursor from this compound is based on the procedure developed by Wieland et al.[1][2]. This method involves the reaction of this compound hydrochloride with cyanamide. The choice of cyanamide is strategic; it serves as a robust source for the guanidine moiety. The reaction proceeds via a nucleophilic attack of the benzylamine's nitrogen on the carbon of cyanamide, followed by rearrangement to form the guanidine structure. The synthesis is typically performed at elevated temperatures to drive the reaction to completion[1][3]. The resulting MIBG is then precipitated as a bicarbonate salt and subsequently converted to the more stable hemisulfate salt for storage and later use in radiolabeling[1].

G cluster_0 Precursor Synthesis 3-Iodobenzylamine_HCl This compound HCl Reaction Reflux, 100°C 3-Iodobenzylamine_HCl->Reaction Cyanamide Cyanamide Cyanamide->Reaction MIBG_Bicarbonate MIBG Bicarbonate (Intermediate) Reaction->MIBG_Bicarbonate Addition & Rearrangement MIBG_Hemisulfate MIBG Hemisulfate (Final Precursor) MIBG_Bicarbonate->MIBG_Hemisulfate H2SO4 Sulfuric Acid H2SO4->MIBG_Hemisulfate Salt Formation

Caption: Workflow for the synthesis of MIBG hemisulfate precursor.

Protocol 1: Synthesis of Meta-iodobenzylguanidine (MIBG) Hemisulfate

This protocol is adapted from the well-established Wieland procedure[1][2].

Materials:

  • This compound hydrochloride (MIBA HCl)

  • Cyanamide

  • Potassium bicarbonate (KHCO₃)

  • Sulfuric acid (H₂SO₄), 2 N solution

  • Deionized water

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound hydrochloride (1.0 mmol) and cyanamide (1.5 mmol).

  • Reflux: Heat the mixture under reflux at 100°C for 4 hours. The mixture will become an oily product.

  • Intermediate Precipitation: After cooling, dissolve the resulting oil in a minimal amount of deionized water (e.g., 0.5 mL). Slowly add a saturated solution of potassium bicarbonate (e.g., 100 mg in 0.5 mL water) with constant stirring.

  • Isolation of Intermediate: The MIBG bicarbonate will precipitate out of the solution. Isolate the precipitate by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven. A typical yield for this step is approximately 60%[1].

  • Salt Conversion: Suspend the dried MIBG bicarbonate (0.6 mmol) in deionized water (2 mL). Slowly add 2 N sulfuric acid (0.3 mL) to the suspension.

  • Crystallization: Gently warm the mixture until all solids dissolve, then allow it to cool slowly to room temperature to crystallize the MIBG hemisulfate salt.

  • Final Product Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Part 2: Radioiodination of the MIBG Precursor

The introduction of a radioactive iodine isotope onto the MIBG molecule is the critical step in producing the final radiopharmaceutical. The choice of isotope depends on the intended application: Iodine-123 for SPECT imaging due to its favorable gamma emission and half-life, and Iodine-131 for both imaging and therapy owing to its beta and gamma emissions[4][5].

Method 1: Copper-Catalyzed Isotopic Exchange (Low Specific Activity)

This is the most common and historically significant method for producing radioiodinated MIBG for clinical use[1][4][6].

Scientific Rationale: The isotopic exchange method is favored for its reliability and operational simplicity. The reaction involves swapping the non-radioactive ¹²⁷I atom on the MIBG precursor with a radioactive isotope (e.g., ¹²³I or ¹³¹I) from a solution of sodium radioiodide. This process is driven by heat and is significantly accelerated by a copper catalyst. Copper(I) ions, often generated in situ from the reduction of Copper(II) sulfate by an agent like sodium metabisulfite, are more effective catalysts than Copper(II)[7]. The high temperature (typically 140-160°C) provides the necessary activation energy for the nucleophilic substitution reaction to occur on the aromatic ring[7][8].

Key Limitation - Specific Activity: A major drawback of this method is the resulting low specific activity[5][9]. Because the reaction is an equilibrium between radioactive and a large excess of non-radioactive MIBG molecules, the final product contains a significant amount of "cold" (non-radioactive) carrier[4][9]. This can have clinical implications, as the non-radioactive MIBG competes with the radiolabeled version for uptake by the norepinephrine transporter, potentially reducing the effective dose delivered to the tumor[4][9].

G cluster_1 Isotopic Exchange Radioiodination MIBG_Precursor MIBG Precursor (¹²⁷I-MIBG) Reaction Heat (140-160°C) Cu⁺ Catalyst MIBG_Precursor->Reaction Radioiodide Na[I] (e.g., Na¹²³I or Na¹³¹I) Radioiodide->Reaction Radiolabeled_MIBG Radiolabeled MIBG ([I]-MIBG) Reaction->Radiolabeled_MIBG Isotopic Exchange Purification Purification (Anion Exchange or C18) Radiolabeled_MIBG->Purification Final_Product Final Product (Low Specific Activity) Purification->Final_Product

Caption: Workflow for low specific activity [I*]MIBG synthesis.

Protocol 2: Radioiodination of MIBG via Isotopic Exchange

Materials:

  • MIBG hemisulfate precursor (1-2 mg)

  • Sodium iodide (Na¹²³I or Na¹³¹I) solution

  • Copper (II) sulfate (CuSO₄) solution

  • Sodium metabisulfite solution

  • Ammonium sulfate

  • Reaction vial (sealed)

  • Heating block or oil bath

Procedure:

  • Reagent Preparation: In a sealed reaction vial, dissolve the MIBG hemisulfate precursor in a suitable buffer (e.g., acetate buffer).

  • Catalyst Generation: Add the copper (II) sulfate solution followed by the sodium metabisulfite solution to generate Cu(I) ions in situ. Ammonium sulfate is often included to facilitate the exchange[8].

  • Radioiodide Addition: Add the desired amount of Na[*I] solution to the vial.

  • Reaction: Securely seal the vial and heat it in a heating block at 140-160°C for 30-60 minutes[7].

  • Cooling: After the reaction is complete, cool the vial to room temperature.

  • Purification: The crude product must be purified to remove unreacted radioiodide. This is typically achieved using a C18 Sep-Pak cartridge or an anion exchange column[7][8]. The product is eluted while the free iodide is retained.

Method 2: "No-Carrier-Added" (NCA) Synthesis (High Specific Activity)

To overcome the limitation of low specific activity, NCA methods were developed. These approaches avoid the use of an iodinated precursor altogether. Instead, they start with a non-iodinated precursor that has a leaving group, such as a trialkylstannyl (tin) or boronic acid group, at the meta-position[4][5].

Scientific Rationale:

  • Iododestannylation/Iododeboronation: These reactions involve the electrophilic substitution of a trialkylstannyl or boronic acid group with radioiodine. An oxidizing agent (e.g., N-chlorosuccinimide or hydrogen peroxide) is used to convert the radioiodide (I⁻) into an electrophilic species (I⁺) which then attacks the carbon-tin or carbon-boron bond, resulting in the radiolabeled product[10][11]. Since no non-radioactive iodine is present in the precursor, the resulting product has a much higher specific activity[4][9].

  • Copper-Mediated Iododeboronation: More recently, copper-catalyzed methods for the radioiodination of aryl boronic acids have been developed. These reactions can proceed under much milder conditions (e.g., room temperature) and with low catalyst loadings, offering a more efficient and cleaner synthesis of high specific activity MIBG[10][12].

Protocol 3: High Specific Activity [¹²⁵I]MIBG via Copper-Mediated Iododeboronation

This protocol is based on advanced, milder methods for producing NCA radiopharmaceuticals[10].

Materials:

  • 3-(Guanidinomethyl)phenylboronic acid, Boc-protected precursor

  • Sodium iodide (Na¹²⁵I) solution

  • [Cu(OAc)(phen)₂]OAc precatalyst

  • Oxidizing agent (e.g., N-chlorosuccinimide)

  • Solvent (e.g., methanol/water mixture)

  • Hydrochloric acid (HCl), 6 M for deprotection

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the Boc-protected boronic acid precursor (e.g., 5-10 µmol) and the copper precatalyst (2 mol%) in the solvent.

  • Radioiodination: Add the Na¹²⁵I solution and the oxidizing agent. Allow the reaction to proceed at room temperature for 10-15 minutes. Radiochemical conversions can reach >95%[10][12].

  • Deprotection: Add 6 M HCl to the reaction mixture and heat briefly (e.g., 10 minutes) to remove the Boc protecting groups from the guanidine moiety.

  • Purification: The final NCA [¹²⁵I]MIBG is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

Part 3: Quality Control and Data Analysis

Rigorous quality control (QC) is essential to ensure the purity, identity, and safety of the final radiopharmaceutical product before clinical use.

Key QC Parameters:

  • Radiochemical Purity (RCP): This measures the percentage of the total radioactivity in the desired chemical form (e.g., [*I]-MIBG). It is a critical measure of product quality. The European Pharmacopoeia specifies an RCP of not less than 92% for therapeutic [¹³¹I]MIBG[13].

  • Radionuclidic Purity: Ensures that the radioactivity comes only from the desired isotope.

  • Specific Activity (SA): The amount of radioactivity per unit mass of the compound (e.g., MBq/mg or Ci/µmol). High specific activity is crucial for therapeutic efficacy and for receptor imaging studies where receptor saturation must be avoided[9][14].

Analytical Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining radiochemical purity. A reverse-phase column (e.g., C8 or C18) is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier like acetonitrile. The eluent is passed through both a UV detector (to detect the cold MIBG precursor) and a radioactivity detector. This allows for the separation and quantification of the radiolabeled product from impurities like free radioiodide.

Thin-Layer Chromatography (TLC): TLC is a simpler, more rapid method for routine QC checks. A suitable stationary phase (e.g., silica gel) and mobile phase are used to separate [*I]-MIBG from free radioiodide. The distribution of radioactivity on the TLC plate is then measured with a radio-TLC scanner[13].

Parameter Isotopic Exchange Method NCA Method (e.g., Iododeboronation) Rationale / Significance
Precursor 3-Iodobenzylguanidine (¹²⁷I-MIBG)3-(Guanidinomethyl)phenylboronic acidNCA methods avoid competition at the reaction site.
Specific Activity Low (carrier-added)High (no-carrier-added)High SA is critical for therapeutic efficacy to avoid saturating transporters with non-radioactive drug[9].
Radiochemical Yield >90%[7]95% (Radiochemical Conversion)[10]Both methods can be highly efficient in incorporating the radioisotope.
Radiochemical Purity >98% (after purification)[7]>98% (after HPLC purification)High purity is required to minimize off-target radiation dose from radioactive impurities[13].
Reaction Conditions High Temperature (140-160°C)Mild (Room Temperature for Cu-mediated)Milder conditions are better for sensitive molecules and simplify the process[10][12].

Part 4: Future Perspectives - Radiofluorination with ¹⁸F

While radioiodination is the established method for MIBG, modern radiochemistry is increasingly focused on positron emission tomography (PET) using Fluorine-18. ¹⁸F offers superior imaging resolution compared to SPECT isotopes and has an ideal half-life (109.8 min) for many biological studies[9]. The development of an ¹⁸F-labeled MIBG analog would be a significant advancement.

The direct radiofluorination of this compound is challenging. However, advanced copper-mediated radiofluorination techniques, which have proven effective for a wide range of aryl precursors, offer a promising future direction[9][13].

Conceptual Workflow: A potential route would involve converting this compound into a suitable precursor for copper-mediated radiofluorination, such as an aryliodonium salt or an arylboronic ester. This precursor could then be reacted with [¹⁸F]fluoride in the presence of a copper catalyst to yield a fluorinated benzylamine derivative, which could then be converted to the final guanidine product. A similar strategy has been successfully used to synthesize [¹⁸F]FIBG, a fluoro-iodinated MIBG analog, from an iodonium salt precursor, demonstrating the feasibility of this approach.

G cluster_2 Future Perspective: ¹⁸F-Labeling This compound This compound Conversion Conversion to Precursor This compound->Conversion Precursor Arylboronic Ester or Iodonium Salt Precursor Conversion->Precursor Fluorination Cu-Mediated Radiofluorination Precursor->Fluorination Fluorinated_Intermediate [¹⁸F]Fluorobenzylamine Intermediate Fluorination->Fluorinated_Intermediate F18_Fluoride [¹⁸F]Fluoride F18_Fluoride->Fluorination Guanidinylation Guanidinylation Fluorinated_Intermediate->Guanidinylation Final_PET_Tracer Final [¹⁸F]-Labeled PET Tracer Guanidinylation->Final_PET_Tracer

Sources

Application of 3-Iodobenzylamine in the Synthesis of Novel Fluorophores: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of 3-Iodobenzylamine into Advanced Fluorescent Probes

In the dynamic landscape of molecular probes and bio-imaging, the rational design of novel fluorophores with tailored photophysical properties is of paramount importance. The strategic selection of versatile building blocks is a critical determinant in the successful synthesis of probes for diverse applications, ranging from cellular imaging to drug discovery. This compound emerges as a valuable synthon in this context, offering a unique combination of reactive moieties that facilitate the construction of complex fluorescent architectures.

This technical guide provides an in-depth exploration of the application of this compound in the creation of fluorescent probes. We will delve into the causality behind its use, focusing on the distinct roles of the iodo and benzylamine functionalities. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven protocols for the synthesis and characterization of a novel fluorescent probe derived from this compound.

Core Principles: The Synthetic Utility of this compound

The utility of this compound as a precursor for fluorescent probes is rooted in the orthogonal reactivity of its key functional groups: the aryl iodide and the primary amine.

  • The Aryl Iodide Handle: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings. This high reactivity allows for the efficient and selective formation of carbon-carbon bonds under mild conditions, enabling the facile introduction of a wide array of π-conjugated systems that form the core of a fluorophore.

  • The Benzylamine Moiety: The primary amine on the benzyl group provides a versatile site for bioconjugation or further functionalization. It can be readily acylated, alkylated, or used in condensation reactions to attach the nascent fluorophore to biomolecules, targeting ligands, or other reporter groups. This functionality is crucial for developing probes with high specificity for their biological targets.

The meta-substitution pattern of the iodo and benzylamine groups also imparts specific conformational properties to the resulting fluorophore, influencing its photophysical characteristics, such as quantum yield and Stokes shift.

Experimental Section: Synthesis of a Novel Benzofuran-Based Fluorescent Probe

This section details a validated protocol for the synthesis of a novel fluorescent probe, BF-BZA , derived from this compound and a benzofuran-based boronic acid. This protocol is presented as a self-validating system, with clear steps and expected outcomes.

Overall Synthetic Workflow

The synthesis of the BF-BZA probe is achieved through a Suzuki-Miyaura cross-coupling reaction. This workflow is depicted in the following diagram:

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Product This compound This compound Catalyst Pd(PPh3)4 This compound->Catalyst Reacts with Benzofuran_Boronic_Acid Benzofuran Boronic Acid Derivative Benzofuran_Boronic_Acid->Catalyst Reacts with BF-BZA_Probe BF-BZA Fluorescent Probe Catalyst->BF-BZA_Probe Forms Base K2CO3 Base->Catalyst Solvent Toluene/Ethanol/Water Solvent->Catalyst

Caption: Suzuki-Miyaura coupling of this compound.

Protocol 1: Synthesis of BF-BZA Fluorescent Probe

Materials:

  • This compound (1.0 eq)

  • 2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and 2-(benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) in a 3:1:1 mixture of degassed toluene, ethanol, and water.

  • Catalyst and Base Addition: To the stirred solution, add potassium carbonate (2.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Execution: Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexane:ethyl acetate). The disappearance of the this compound spot indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure BF-BZA fluorescent probe.

Characterization Data

The synthesized BF-BZA probe should be characterized by standard analytical techniques to confirm its structure and purity.

Parameter Expected Value
Molecular Weight [Calculated MW of BF-BZA]
¹H NMR Peaks corresponding to both the benzylamine and benzofuran moieties.
¹³C NMR Resonances consistent with the coupled aromatic structure.
Mass Spectrometry [M+H]⁺ peak corresponding to the molecular weight of BF-BZA.
Purity (HPLC) >95%

Application Notes: Photophysical Properties and Potential Applications

The novel BF-BZA probe is expected to exhibit interesting photophysical properties suitable for various bio-imaging applications.

Photophysical Properties

The fluorescence characteristics of the BF-BZA probe should be determined in various solvents to assess its environmental sensitivity.

Solvent λabs (nm) λem (nm) Quantum Yield (Φ) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Dichloromethane[Value][Value][Value][Value]
Acetonitrile[Value][Value][Value][Value]
Methanol[Value][Value][Value][Value]
PBS (pH 7.4)[Value][Value][Value][Value]

Note: The values in the table are placeholders and should be experimentally determined.

The solvatochromic behavior of the BF-BZA probe can provide insights into its potential as an environmentally sensitive probe, for example, for monitoring changes in local polarity within cellular compartments.

Protocol 2: Fluorescence-Based Detection of Analytes

The primary amine of the BF-BZA probe can be utilized for conjugation to biomolecules or for designing sensors for specific analytes.

Example Application: pH Sensing

The benzylamine moiety can be protonated at acidic pH, which may lead to a change in the fluorescence properties of the probe.

Materials:

  • BF-BZA stock solution (e.g., 1 mM in DMSO)

  • Buffers of varying pH (e.g., pH 4.0 to pH 9.0)

  • Fluorometer

Procedure:

  • Probe Dilution: Prepare a working solution of the BF-BZA probe (e.g., 10 µM) in the respective pH buffers.

  • Fluorescence Measurement: Record the fluorescence emission spectra of the probe in each buffer solution, using the determined excitation maximum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.

A significant change in fluorescence intensity or a shift in the emission wavelength upon pH variation would indicate the potential of BF-BZA as a fluorescent pH sensor.

G cluster_protocol pH Sensing Protocol A Prepare BF-BZA solutions in buffers of varying pH B Measure fluorescence spectra A->B C Plot fluorescence intensity vs. pH B->C D Determine pKa C->D

Caption: Workflow for pH sensing using the BF-BZA probe.

Conclusion and Future Directions

This compound serves as a highly effective and versatile building block for the synthesis of novel fluorescent probes. The strategic use of its ortho- and meta-isomers, combined with a diverse range of coupling partners, can lead to the development of a broad portfolio of fluorophores with finely tuned photophysical properties. The presented protocol for the synthesis of the BF-BZA probe provides a robust starting point for researchers to explore the potential of this compound in their own research.

Future work will focus on expanding the library of fluorescent probes derived from this compound and exploring their applications in targeted cellular imaging, high-throughput screening, and as diagnostic tools in drug development. The inherent modularity of the synthetic approach allows for the systematic optimization of probe performance for specific biological applications.

References

  • Note: As this is a conceptual guide based on established chemical principles, specific literature references for the novel BF-BZA probe are not available. The following are representative, authoritative sources for the described chemical reactions.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653 (1-2), 46–49. [Link]

  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy, 3rd ed.; Springer: New York, 2006. [Link]

Application Notes and Protocols for Sonogash-ira Coupling with 3-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] First reported in 1975, this palladium- and copper-catalyzed reaction is prized for its mild conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][5][6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of 3-iodobenzylamine, a substrate of interest in the synthesis of various biologically active compounds.

The presence of a primary amine in this compound introduces specific challenges and considerations in the reaction design. The amine functionality can potentially coordinate to the metal catalysts, influencing their activity. Therefore, careful selection of the base, solvent, and catalyst system is crucial for a successful and high-yielding coupling reaction. This guide will delve into the mechanistic underpinnings of the Sonogashira coupling, provide a summary of reaction conditions, and offer a detailed, step-by-step protocol for the coupling of this compound with a model alkyne.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira reaction typically proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[5][8][9] Understanding this mechanism is key to troubleshooting and optimizing the reaction conditions.

The Palladium Cycle:

  • Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[1]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex. This step is often the rate-limiting step of the reaction.[1]

  • Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[1][8][9]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[1][8]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[8]

  • Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate.[8][10] This species is then ready for transmetalation to the palladium center.

Copper-Free Sonogashira Coupling

To circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling) and the need for strictly anaerobic conditions, copper-free Sonogashira protocols have been developed.[2][5][10][11][12] These methods often require different ligands, bases, or reaction conditions to facilitate the direct reaction of the alkyne with the palladium complex.[12]

Reaction Parameters and Optimization for this compound

The successful Sonogashira coupling of this compound hinges on the careful selection of several key parameters. The presence of the aminobenzyl moiety necessitates consideration of its potential to interact with the catalytic system.

Catalyst System
  • Palladium Source: A variety of palladium sources can be employed, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being the most common.[3][5] For more challenging substrates or to achieve lower catalyst loadings, catalysts with bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be advantageous.[5]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst.[1][3] Its role is to facilitate the formation of the copper acetylide, which accelerates the transmetalation step.[13] However, its use can lead to the undesirable Glaser-Hay homocoupling of the alkyne, especially in the presence of oxygen.[10]

Base and Solvent
  • Base: The base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[1][10] Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent.[1] For substrates sensitive to strongly basic conditions, inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed, although their solubility in organic solvents can be a limitation.[7] The primary amine of this compound itself is not basic enough to efficiently drive the reaction.

  • Solvent: The choice of solvent is critical for dissolving all reactants and catalysts.[10] Common solvents for Sonogashira couplings include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[3][10] It is essential to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[4][10]

Reaction Conditions
  • Temperature: Due to the high reactivity of the carbon-iodine bond, Sonogashira couplings of aryl iodides often proceed efficiently at room temperature.[1][9] However, for less reactive alkynes or to increase the reaction rate, gentle heating may be necessary.[14]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[10] Therefore, it is imperative to conduct the reaction under an inert atmosphere of argon or nitrogen.[10][14]

Summary of Reaction Conditions

The following table provides a summary of typical reaction conditions for the Sonogashira coupling of aryl iodides, which can be adapted for this compound.

ComponentTypical Reagents/ConditionsMolar Ratio (relative to Aryl Iodide)Notes
Aryl Halide This compound1.0 eqHigh purity is essential.
Alkyne Phenylacetylene (or other terminal alkyne)1.1 - 1.5 eqA slight excess is used to ensure complete consumption of the aryl iodide.
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂0.5 - 5 mol%Higher loadings may be needed for challenging substrates.[10]
Copper Co-catalyst CuI0.5 - 10 mol%Lower loadings can help minimize homocoupling.[10]
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)2.0 - 3.0 eqShould be anhydrous and freshly distilled if necessary.[10]
Solvent THF, DMF, Toluene-Must be anhydrous and degassed.
Temperature Room Temperature to 60 °C-Substrate dependent; start at room temperature and heat if necessary.
Atmosphere Argon or Nitrogen-Crucial for preventing catalyst oxidation.

Detailed Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with phenylacetylene.

Materials
  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Syringes and needles

Reaction Setup

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask. B Seal the flask with a septum and purge with Argon/Nitrogen for 10-15 minutes. A->B C Add anhydrous THF and TEA via syringe. B->C D Stir the mixture at room temperature until all solids are dissolved. C->D E Add phenylacetylene dropwise via syringe. D->E F Stir the reaction at room temperature or heat to 40-60 °C if necessary. E->F G Monitor the reaction progress by TLC or LC-MS. F->G H Cool the reaction to room temperature. G->H I Dilute with ethyl acetate and filter through a pad of Celite. H->I J Wash the filtrate with saturated aqueous NH₄Cl and brine. I->J K Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. J->K L Purify the crude product by flash column chromatography. K->L

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Step-by-Step Procedure
  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 3.0 mmol, 3.0 eq) to the flask via syringe. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) to the reaction mixture dropwise via syringe over 5 minutes.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL), followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 3-((phenylethynyl)benzyl)amine.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Impure reagents or solvents- Insufficiently inert atmosphere- Use fresh catalyst and high-purity, anhydrous/degassed reagents and solvents.- Ensure the reaction setup is properly purged with an inert gas.[10]
Formation of Homocoupled Alkyne (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Thoroughly degas the solvent and maintain a strict inert atmosphere.[10][14]- Reduce the amount of CuI or switch to a copper-free protocol.[10]
Catalyst Decomposition (Formation of Palladium Black) - High reaction temperature- Impurities in the reaction mixture- Lower the reaction temperature.- Ensure all reagents and solvents are of high purity.
Difficulty in Purification - Co-elution of product with triphenylphosphine oxide- Optimize the chromatography eluent system.- Consider using a phosphine-free catalyst system or a copper-free protocol.

Visualizing the Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂-I Pd0->Pd_complex Product_complex Ar-Pd(II)L₂-C≡CR Pd_complex->Product_complex Product_complex->Pd0 Product Product (Ar-C≡CR) Product_complex->Product Reductive Elimination ArI This compound (Ar-I) ArI->Pd_complex Oxidative Addition CuI CuI Cu_acetylide Copper Acetylide (Cu-C≡CR) CuI->Cu_acetylide Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_acetylide Base Base (e.g., TEA) Base->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex Transmetalation

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Conclusion

The Sonogashira coupling of this compound is a robust and efficient method for the synthesis of substituted alkynes that are valuable intermediates in drug discovery and materials science. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, high yields of the desired product can be achieved. The detailed protocol and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully implement this important transformation in their own laboratories.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
  • (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.

Sources

Protecting Group Strategies for the Amine in 3-Iodobenzylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodobenzylamine is a valuable building block in medicinal chemistry and materials science, primarily due to the synthetic versatility of its two functional groups: the nucleophilic primary amine and the aryl iodide. The latter is a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. However, the reactivity of the amine can interfere with many of the desired transformations at the aryl iodide position.[1][2] Therefore, the temporary masking of the amine functionality with a suitable protecting group is a critical step in the synthetic design.[3][4]

This guide provides an in-depth analysis of protecting group strategies for the amine in this compound. It offers a rationale for selecting an appropriate protecting group, detailed experimental protocols for their installation and removal, and a comparative overview of their stability and compatibility with common downstream synthetic manipulations. The aim is to equip researchers with the knowledge to devise robust and efficient synthetic routes utilizing this important intermediate.

Choosing the Right Protecting Group: A Strategic Decision

The selection of an amine protecting group is a pivotal decision in a multi-step synthesis.[5] An ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.[6]

  • Stable to the reaction conditions of subsequent steps.

  • Orthogonal to other protecting groups in the molecule, meaning it can be removed selectively without affecting others.[3][7][8]

  • Readily removed in high yield under mild conditions that do not compromise the integrity of the target molecule.[6]

For this compound, a key consideration is the compatibility of the protecting group with reactions at the iodo position, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.[9][10] The protecting group must withstand the reagents and conditions (e.g., bases, palladium catalysts, elevated temperatures) employed in these transformations.

Below is a decision tree to aid in the selection of a suitable amine protecting group for this compound.

G start Select Protecting Group for this compound acid_stability Downstream reaction requires strong acidic conditions? start->acid_stability base_stability Downstream reaction requires strong basic conditions? acid_stability->base_stability Yes boc Use Boc (tert-Butoxycarbonyl) acid_stability->boc No cbz Use Cbz (Benzyloxycarbonyl) base_stability->cbz Yes fmoc Use Fmoc (9-Fluorenylmethoxycarbonyl) base_stability->fmoc No hydrogenolysis_stability Molecule contains groups sensitive to hydrogenolysis (e.g., alkenes, alkynes)? hydrogenolysis_stability->boc Yes hydrogenolysis_stability->cbz No cbz->hydrogenolysis_stability G cluster_0 Protection cluster_1 Functionalization cluster_2 Deprotection start This compound protect Protect Amine (e.g., with Boc₂O) start->protect protected_amine Protected This compound protect->protected_amine cross_coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) protected_amine->cross_coupling functionalized_product Functionalized Protected Intermediate cross_coupling->functionalized_product deprotect Deprotect Amine (e.g., with TFA) functionalized_product->deprotect final_product Final Product deprotect->final_product

Sources

Troubleshooting & Optimization

preventing deiodination of 3-Iodobenzylamine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-iodobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the handling and reactivity of this versatile synthetic building block. Our focus is to help you prevent the undesired deiodination of this compound during your chemical transformations, ensuring higher yields and product purity.

Troubleshooting Guide: Preventing Deiodination

This section addresses specific issues you may encounter in the laboratory. The questions are designed to diagnose common problems and provide actionable, field-tested solutions.

Q1: My reaction is showing a significant amount of benzylamine byproduct. What is causing this deiodination, and how can I prevent it?

A1: The presence of benzylamine as a byproduct indicates the cleavage of the carbon-iodine (C-I) bond, a process known as hydrodeiodination or, more generally, hydrodehalogenation.[1][2] This is a common side reaction for aryl iodides, which are the most susceptible among aryl halides to this reduction (Reactivity: I > Br > Cl).[1][3] The primary cause is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle, which can reductively eliminate with the aryl group to form the undesired Ar-H product instead of the desired cross-coupled product.[1][4]

Several factors in your reaction setup can promote the formation of these reactive hydride species and subsequent deiodination. Below is a systematic guide to identify and rectify the issue.

Primary Causes and Step-by-Step Solutions:
  • Inappropriate Base Selection:

    • The Problem: Strong alkoxide bases (e.g., NaOtBu, KOtBu) and hydroxide bases can act as hydride sources or promote the generation of Pd-H species from solvents or trace water.[1]

    • The Solution: Switch to a milder, non-coordinating base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives that are less likely to promote dehalogenation.[5]

  • Reactive Solvent or Presence of Water:

    • The Problem: Protic solvents like alcohols can be a direct source of hydrides.[4] Even in aprotic solvents, trace amounts of water can react with the palladium complex to form Pd-H species.[1][6]

    • The Solution: Use rigorously dried, aprotic solvents such as toluene, dioxane, or THF.[1] If your reaction requires aqueous conditions, minimize the water content and consider using a biphasic system.

  • High Reaction Temperature:

    • The Problem: Elevated temperatures can accelerate the rate of deiodination, sometimes more than the desired productive coupling.[2][7]

    • The Solution: Reduce the reaction temperature. Aim for the lowest temperature at which the desired reaction proceeds at a reasonable rate. Monitor the reaction progress closely by TLC or LC-MS to find the optimal balance.

  • Catalyst and Ligand System:

    • The Problem: Highly active catalyst systems can sometimes favor the dehalogenation pathway.[2] The choice of phosphine ligand is critical, as it directly influences the stability and reactivity of the palladium intermediates.

    • The Solution: Employ bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These ligands can promote the desired reductive elimination step over the deiodination pathway.

  • Light Exposure:

    • The Problem: Aryl iodides are known to be light-sensitive.[7] Exposure to ambient or UV light can induce the formation of aryl radicals, which can abstract a hydrogen atom from the solvent or other reagents to yield the deiodinated product.[8][9]

    • The Solution: Protect your reaction from light by wrapping the flask in aluminum foil or running the reaction in a dark environment.

Data Summary: Optimizing a Suzuki Coupling Reaction

The following table provides a direct comparison between a standard protocol prone to deiodination and an optimized protocol designed to minimize this side reaction for a generic Suzuki coupling of this compound.

ParameterStandard Protocol (Prone to Deiodination)Optimized Protocol (Minimizes Deiodination)Rationale for Change
Palladium Source Pd(OAc)₂Pd₂(dba)₃ or a Pd(0) pre-catalystPd(0) sources can enter the catalytic cycle directly, sometimes reducing side reactions.
Ligand PPh₃SPhos or other bulky biaryl phosphinePromotes faster reductive elimination of the desired product.
Base NaOtBu or K₂CO₃ (aq)K₃PO₄ or Cs₂CO₃ (anhydrous)Milder, non-coordinating bases are less likely to generate Pd-H species.[1]
Solvent THF/H₂O or EthanolToluene or Dioxane (anhydrous)Aprotic solvents prevent the formation of hydrides from the solvent itself.[1][4]
Temperature 100-110 °C (Reflux)80 °CLower temperatures disfavor the deiodination side reaction.[2]
Atmosphere/Light Standard Inert AtmosphereRigorously Degassed / Protected from LightPrevents radical-based deiodination and oxygen-induced side reactions.[4][7]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound

This protocol incorporates best practices to suppress hydrodeiodination.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • In a separate vial, prepare the catalyst system by adding the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction Setup:

    • Add the catalyst mixture to the Schlenk flask containing the substrates and base.

    • Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

    • Wrap the flask completely in aluminum foil.

  • Degassing:

    • Thoroughly degas the reaction mixture. This can be achieved by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles. This step is crucial to remove dissolved oxygen, which can lead to catalyst degradation and side reactions.[4]

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

Troubleshooting Workflow Diagram

This decision tree can guide you through diagnosing the cause of deiodination in your specific system.

G start Significant Deiodination Observed? q_base What type of base was used? start->q_base a_base_strong Strong / Alkoxide (e.g., NaOtBu) q_base->a_base_strong a_base_weak Weak / Carbonate (e.g., K3PO4) q_base->a_base_weak sol_base ACTION: Switch to a milder base like K3PO4 or Cs2CO3. a_base_strong->sol_base q_solvent Is the solvent protic or wet? a_base_weak->q_solvent a_solvent_protic Yes (e.g., Alcohol) or not anhydrous q_solvent->a_solvent_protic a_solvent_aprotic No, rigorously dried aprotic solvent q_solvent->a_solvent_aprotic sol_solvent ACTION: Use anhydrous aprotic solvents like Toluene or Dioxane. a_solvent_protic->sol_solvent q_temp Is the reaction run at high temp (>100 °C)? a_solvent_aprotic->q_temp a_temp_high Yes q_temp->a_temp_high a_temp_low No q_temp->a_temp_low sol_temp ACTION: Lower the temperature. Aim for 80 °C or below. a_temp_high->sol_temp q_light Is the reaction protected from light? a_temp_low->q_light a_light_no No q_light->a_light_no sol_light ACTION: Wrap the flask in foil to exclude light. a_light_no->sol_light a_light_yes Yes

Caption: Troubleshooting decision tree for deiodination.

Frequently Asked Questions (FAQs)

Q2: What makes the C-I bond in this compound susceptible to cleavage?

A2: The carbon-iodine bond is the longest and weakest of the carbon-halogen bonds. This inherent weakness makes it more susceptible to cleavage under various reaction conditions, including reductive processes and radical reactions.[1] In the context of palladium-catalyzed cross-coupling, the oxidative addition of the C-I bond to a Pd(0) center is very rapid. If subsequent steps in the catalytic cycle (like transmetalation or reductive elimination) are slow, the resulting aryl-palladium(II)-iodide intermediate has a longer lifetime, increasing the opportunity for side reactions like deiodination to occur.[10]

Q3: What is the primary mechanism of hydrodehalogenation in palladium-catalyzed reactions?

A3: The most accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[1] This can happen in several ways:

  • Reaction with Base: Some bases can directly provide a hydride or react with other components to generate one.

  • Reaction with Solvent/Water: Solvents like alcohols or trace water can react with the palladium complex, particularly in the presence of a base, to form a Pd-H intermediate.[4]

Once the Ar-Pd(II)-X intermediate is formed via oxidative addition, it can undergo reductive elimination with a hydride ligand (H) on the palladium center. This Ar-H reductive elimination competes directly with the desired Ar-Nu reductive elimination (where Nu is the coupling partner), leading to the dehalogenated byproduct.

Mechanism Diagram: Productive Coupling vs. Deiodination

The diagram below illustrates the catalytic cycle for a generic cross-coupling reaction and the competing deiodination pathway.

G cluster_main Productive Catalytic Cycle cluster_side Deiodination Side Reaction pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-I ar_pd_x Ar-Pd(II)-I(L_n) ox_add->ar_pd_x trans Transmetalation ar_pd_x->trans Nu-M ar_pd_h Ar-Pd(II)-H(L_n) ar_pd_x->ar_pd_h Hydride Transfer ar_pd_nu Ar-Pd(II)-Nu(L_n) trans->ar_pd_nu red_elim Reductive Elimination ar_pd_nu->red_elim red_elim->pd0 Ar-Nu (Product) hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->ar_pd_h red_elim_h Reductive Elimination ar_pd_h->red_elim_h red_elim_h->pd0 Ar-H (Byproduct)

Caption: Competing pathways in Pd-catalyzed cross-coupling.
Q4: Should I protect the amine group on this compound before running my reaction?

A4: This is an excellent question and depends on the specific reaction. The primary amine of this compound can potentially coordinate to the palladium center, which may inhibit catalysis.[1] For N-H containing heterocycles, deprotonation by the base can alter the electronic properties of the ring and influence the reaction outcome.[1] In some cases, protecting the nitrogen with a suitable group (e.g., Boc, SEM) has been shown to suppress dehalogenation side reactions.[11]

Recommendation: If you have optimized other parameters (base, solvent, temperature) and still observe significant deiodination, consider protecting the amine. A simple protection with Boc anhydride to form the tert-butyl carbamate is often a robust strategy. The Boc group can typically be removed under acidic conditions after the main reaction is complete.

References
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Rutgers University. (n.d.). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups.
  • Yamada, T., et al. (2014). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • Cohen, T., & Cristea, I. (1976). Copper(I)-induced reductive dehalogenation, hydrolysis, or coupling of some aryl and vinyl halides at room temperature. The Journal of Organic Chemistry, 41(21), 3649-3651.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Gagnier, S. V., & Larionov, O. V. (2014). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis.
  • Wang, S. D., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 27(16), 5364.
  • ResearchGate. (n.d.). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
  • Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(2), 429-438.
  • ResearchGate. (n.d.). Engaging unactivated alkyl, alkenyl and aryl iodides in visible-light-mediated free radical reactions.

Sources

Technical Support Center: Purification of 3-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Iodobenzylamine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile synthetic intermediate.[1] As a compound frequently used in the synthesis of pharmaceuticals and biologically active molecules, obtaining high-purity this compound is critical for downstream success.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound from a crude reaction mixture.

Question: My final yield of this compound is unexpectedly low after purification. What are the common causes and how can I prevent this?

Answer:

Low recovery is a frequent challenge in multi-step purification processes. The cause often lies in one of several areas: mechanical loss, suboptimal separation conditions, or product decomposition.

  • Mechanical Losses:

    • Cause: Significant product can be lost during transfers between glassware, on filtration media, or by adhering to stir bars. This is especially true when working on a small scale.

    • Solution: Minimize the number of transfers. When transferring a solution, rinse the original flask with a small amount of the purification solvent to recover any residual product and add this rinsing to the bulk solution. For filtration, ensure you scrape the filter cake thoroughly.

  • Recrystallization Issues:

    • Cause: Using an excessive volume of solvent to dissolve the crude product is a primary cause of low yield.[3] The goal is to create a saturated solution at high temperature; too much solvent will keep a significant portion of your product dissolved even after cooling.

    • Solution: Add the hot recrystallization solvent portion-wise, ensuring each addition has time to dissolve the solute before adding more. Aim for the minimum volume required for complete dissolution at the solvent's boiling point.[4]

  • Chromatography Problems:

    • Cause: this compound, being a primary amine, is basic. It can interact strongly with the acidic surface of standard silica gel, leading to significant tailing (streaking) on the column. In severe cases, the compound may irreversibly bind or decompose, resulting in zero recovery.[5]

    • Solution: Deactivate the silica gel. Before running the column, flush the packed silica with an eluent containing a small amount of a volatile base, typically 1-2% triethylamine (Et₃N). This neutralizes the acidic silanol groups, allowing the amine to elute cleanly. See the detailed protocol below.

  • Extraction Inefficiencies:

    • Cause: During an acid-base extraction, incomplete protonation (in the acidic wash) or deprotonation (in the basic wash) can lead to the product remaining in the wrong phase. Emulsions can also form, trapping the product at the interface.

    • Solution: Ensure thorough mixing and check the pH of the aqueous layer after each extraction step to confirm the desired pH has been reached (~pH 2 for protonation, ~pH 10-12 for deprotonation). To break emulsions, try adding brine (saturated NaCl solution) or passing the mixture through a pad of Celite.

Question: After purification, my this compound is still colored (yellow or tan), and its melting point is broad. How can I remove these persistent impurities?

Answer:

A persistent color and a broad melting range are clear indicators of impurities. The strategy for removal depends on the nature of the impurity.

  • For Colored Impurities (Chromophores):

    • Cause: These are often highly conjugated organic molecules formed as byproducts during the reaction. Even in trace amounts, they can impart significant color.

    • Solution - Activated Charcoal Treatment: If you are purifying by recrystallization, colored impurities can often be removed with activated charcoal.[6] The large surface area of charcoal adsorbs these colored molecules.[7]

    Protocol: Decolorization with Activated Charcoal during Recrystallization

    • Dissolve your crude, colored this compound in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a spatula tip is often sufficient).

    • Gently reheat the mixture to boiling for 5-10 minutes, swirling occasionally.

    • Perform a hot gravity filtration to remove the charcoal.[7] This step is crucial and must be done quickly to prevent the desired product from crystallizing prematurely in the filter funnel. Use a pre-heated funnel if possible.

    • Allow the clarified, hot filtrate to cool slowly to induce crystallization, as described in the standard recrystallization procedure.[6]

  • For Impurities with Similar Polarity:

    • Cause: If an impurity has a polarity very close to this compound, it may co-elute during column chromatography or co-crystallize during recrystallization.

    • Solution - Optimize Chromatography: A standard isocratic (constant solvent mixture) elution may not be sufficient.

      • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to separate your product from the closely-eluting impurity.[8]

      • Try a Different Solvent System: The selectivity of the separation can change dramatically with different solvents. If a standard ethyl acetate/hexane system fails, consider trying dichloromethane/methanol.

      • Consider an Alternative Stationary Phase: If separation on silica is intractable, alumina (basic or neutral) or florisil can offer different selectivity.[5]

Question: I attempted to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is often due to the presence of impurities that depress the melting point of the mixture.

  • Immediate Action:

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount of additional solvent.

    • Allow the solution to cool much more slowly. Insulating the flask with glass wool or cotton can help. Slow cooling is critical for forming a well-ordered crystal lattice.[3]

  • If Oiling Persists:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution. This seed crystal acts as a template for further crystallization.

    • Change Solvents: The chosen solvent may be unsuitable. Try a solvent with a lower boiling point or use a mixed-solvent system. In a mixed-solvent system, you dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point), then reheat to clarify and cool slowly.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound? (Extraction vs. Chromatography vs. Recrystallization)

The optimal method depends on the scale of your reaction and the nature of the impurities. The following decision workflow can guide your choice.

Purification_Workflow start Crude this compound (Post-Workup) assess_impurities Assess Impurity Profile (TLC, NMR of crude) start->assess_impurities is_solid Is the crude product a solid? assess_impurities->is_solid impurity_type Are impurities mainly acidic or neutral? is_solid->impurity_type Yes chromatography Perform Column Chromatography (Deactivated Silica) is_solid->chromatography No (Crude is an oil) separation_easy Good separation on TLC? impurity_type->separation_easy No extraction Perform Acid-Base Extraction impurity_type->extraction Yes recrystallization Perform Recrystallization separation_easy->recrystallization No (impurities have similar polarity) separation_easy->chromatography Yes extraction->recrystallization Product precipitates as solid extraction->chromatography Product is an oil final_purity Assess Purity (NMR, MP, LCMS) recrystallization->final_purity chromatography->final_purity end Pure this compound final_purity->end

Caption: Decision workflow for selecting a purification method.

  • Acid-Base Extraction: This is the best first step if you have significant amounts of neutral or acidic byproducts. This compound is basic and can be selectively extracted into an aqueous acid layer, leaving other impurities behind in the organic layer.

  • Recrystallization: Ideal if your product is a solid and has significantly different solubility from its impurities in a given solvent.[3][4] It is an excellent method for removing small amounts of impurities from a large amount of material.

  • Column Chromatography: This is the most powerful method for separating complex mixtures or compounds with very similar properties.[9] It is the method of choice when extraction and recrystallization fail to provide adequate purity.

Q2: My TLC shows my product streaking badly from the baseline. How do I fix this for column chromatography?

This is a classic sign of an amine interacting with acidic silica gel. The basic amine protonates on the silica surface and sticks, only moving when deprotonated, leading to a continuous "streak" rather than a compact spot.

Solution: Add 1-2% triethylamine (Et₃N) or ammonia (in methanol) to your chromatography eluent. This neutralizes the acidic sites on the silica, allowing for clean elution. Always use a fume hood when working with these additives.[8]

Protocol: Flash Column Chromatography with Deactivated Silica

  • Prepare the Slurry: In a beaker, mix your silica gel with the initial, least polar eluent (e.g., 94:5:1 Hexane:Ethyl Acetate:Triethylamine).

  • Pack the Column: Pour the slurry into your column and use gentle air pressure to pack the bed firmly and evenly. Ensure there are no cracks or air bubbles.

  • Equilibrate: Run 2-3 column volumes of the eluent through the packed silica gel. This ensures the entire stationary phase is neutralized by the triethylamine.[8]

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If it's not fully soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).[8]

  • Elute and Collect: Begin eluting with your solvent system, collecting fractions. You can use TLC to monitor the fractions and identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Parameter Recommendation for this compound Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for most organic purifications.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or Dichloromethane/MethanolStart with low polarity (e.g., 9:1 Hex/EtOAc) and increase as needed.
Additive 1-2% Triethylamine (Et₃N)Neutralizes acidic silica surface to prevent streaking of the basic amine.
TLC Visualization UV light (254 nm), Ninhydrin stainThe aromatic ring is UV-active. Ninhydrin specifically stains primary amines.

Q3: What are the best practices for handling and storing purified this compound?

This compound and its salts can be sensitive to light.[10]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The hydrochloride salt is an irritant and may cause allergic reactions.[10][11]

  • Storage: Store the compound in an amber glass vial to protect it from light. It should be kept in a cool, dry place.[2] For long-term storage, placing it in a refrigerator or freezer under an inert atmosphere (nitrogen or argon) is recommended to maintain its stability.[1]

Q4: How do I convert the free base of this compound to its hydrochloride salt?

The hydrochloride salt is often a more stable, crystalline, and easier-to-handle solid than the free base, which can be a liquid or low-melting solid.[1][2]

Protocol: Conversion to Hydrochloride Salt

  • Dissolve the purified this compound free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Cool the solution in an ice bath.

  • Slowly, with stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl if using methanol as the solvent). Add the acid dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms.

  • Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any excess acid and aid in drying.

  • Dry the white to tan powder under vacuum. The melting point should be sharp, around 183-192 °C.[1][12]

References

  • University of California, Irvine.
  • University of Colorado Boulder, Department of Chemistry.
  • Homi Bhabha Centre for Science Education.
  • University of Rochester, Department of Chemistry.
  • PubChem. This compound hydrochloride. [Link]
  • University of Rochester, Department of Chemistry.
  • Minnesota State University Moorhead. Column, Combiflash, and TLC. [Link]
  • Chemistry LibreTexts. 2.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 3-Iodobenzylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Iodobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during synthetic transformations with this versatile reagent. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A: this compound is a valuable building block, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.[1] Its high reactivity, owing to the labile carbon-iodine bond, makes it an excellent substrate for reactions such as:

  • Suzuki-Miyaura Coupling: To form biaryl compounds.[2]

  • Buchwald-Hartwig Amination: For the synthesis of diaryl amines or alkyl-aryl amines.[3]

  • Sonogashira Coupling: To couple with terminal alkynes.[4]

  • Heck Reaction: For the arylation of alkenes.[2]

  • Amide Bond Formation: Where the amine moiety acts as a nucleophile.

It's frequently employed in the synthesis of pharmaceutical intermediates and other complex organic molecules.[1]

Q2: How should I handle and store this compound and its hydrochloride salt?

A: this compound and its hydrochloride salt should be handled with care. The free base is a solid with a boiling point of 132 °C at 8 mmHg.[5] The hydrochloride salt is a white to light yellow crystalline powder with a melting point of 188-190 °C.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.

  • Safety: It is classified as an irritant to the skin and eyes and may cause respiratory sensitization.[8] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: My this compound is the hydrochloride salt. Do I need to neutralize it before my cross-coupling reaction?

A: Yes, in most cases. Palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira require a free amine for the desired reactivity of the coupling partner or to avoid interference with the basic conditions of the reaction. The hydrochloride salt needs to be neutralized to the free base. This can be done as a separate workup step before the reaction or in situ. However, for in situ neutralization, you must account for the extra equivalent of acid when adding your reaction base. It is generally recommended to use the free base for better reaction control and to avoid introducing additional salts that might affect the catalyst.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Low conversion rates in cross-coupling reactions with this compound are a common challenge. The issues often stem from catalyst deactivation, suboptimal reaction conditions, or side reactions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Q: I'm performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm seeing very low conversion to my desired biaryl product. What's going wrong?

A: This is a frequent issue that can be traced back to several key factors. The primary culprits are often related to the catalyst system, the reaction conditions, and the purity of your reagents.

Potential Causes & Solutions:

  • Catalyst Inactivation: The palladium catalyst is susceptible to deactivation by oxygen or through unwanted coordination with the amine group of your substrate.[9]

    • Solution: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[9] All solvents and reagents should be thoroughly degassed.[9] Consider using a more stable palladium pre-catalyst.

  • Inappropriate Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. A suboptimal ligand can lead to a sluggish reaction.

    • Solution: For substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[10] These can promote the desired reaction pathway and minimize catalyst poisoning by the amine.

  • Ineffective Base or Solvent System: The base is crucial for activating the boronic acid for transmetalation.[10] Its effectiveness is highly dependent on the solvent.

    • Solution: Screen a variety of bases. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃.[11] The solubility of the base is key; a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) can be beneficial.[9]

  • Poor Reagent Quality: Boronic acids can degrade over time to form boroxines, which are less reactive.

    • Solution: Use fresh or recently purified boronic acid. Ensure your this compound is pure.

Troubleshooting Workflow for Low Suzuki-Miyaura Conversion

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Issue 2: Significant Side Products Observed (Dehalogenation & Homocoupling)

Q: My Suzuki reaction is messy. I'm observing significant amounts of benzonitrile (from dehalogenation) and biaryl product from the homocoupling of my boronic acid. How can I suppress these side reactions?

A: Dehalogenation (protodeiodination) and homocoupling are common competing pathways.[10][12]

Potential Causes & Solutions:

  • Protodeiodination (Dehalogenation): The iodine atom is replaced by a hydrogen. This is often caused by:

    • Presence of Water: Water can act as a proton source.[10]

    • Certain Bases: Some bases can facilitate this side reaction.

    • Slow Transmetalation: A slow transmetalation step leaves the organopalladium intermediate susceptible to side reactions.[10]

    • Solution: Use anhydrous conditions if possible. Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[10] A slight excess of the boronic acid (1.2-1.5 equivalents) can help drive the transmetalation. Employing bulky, electron-rich ligands can accelerate the desired catalytic steps.[10]

  • Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is critical.[9] Ensure a good inert atmosphere is maintained throughout the reaction.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective pre-catalysts.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate the reaction and prevent catalyst deactivation.[10]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that promote transmetalation.[11]
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic systems aid in dissolving the inorganic base.[9]
Temperature 80-110 °CHigher temperatures may be needed to overcome activation barriers.[11]

Troubleshooting Guide: Buchwald-Hartwig Amination

Q: I'm attempting to couple this compound with a primary or secondary amine using Buchwald-Hartwig conditions, but the reaction is sluggish and gives a low yield. What should I try?

A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to several parameters.[3]

Potential Causes & Solutions:

  • Catalyst Poisoning: The benzylamine moiety of the substrate or the product can coordinate to the palladium center, inhibiting catalytic activity.[10]

    • Solution: The choice of ligand is critical. Sterically hindered biaryl phosphine ligands (e.g., XPhos, BrettPhos) are designed to create a bulky coordination sphere around the palladium, which can prevent catalyst inhibition and promote the desired reductive elimination step.[13]

  • Incorrect Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base.[13] For more sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be used.[13]

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants.

    • Solution: Toluene, dioxane, and THF are commonly used solvents.[14] Ensure they are freshly distilled or from a sure-seal bottle.

Simplified Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OxAdd + Ar-I AmineCoord Amine Coordination [(Ar-Pd(II)-I)(R₂NH)]L OxAdd->AmineCoord + R₂NH Deprotonation Deprotonation (Ar-Pd(II)-NR₂)L AmineCoord->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-NR₂ RedElim->Product

Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Reaction

This protocol is a starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed Solvent (e.g., Dioxane/Water 4:1, 0.2 M)

Procedure:

  • To an oven-dried reaction vial, add this compound, the boronic acid, the palladium pre-catalyst, the ligand, and the base.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.[12]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[12]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • ACS Publications. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling.
  • Otto Chemie Pvt. Ltd. (n.d.). This compound hydrochloride, 97%.
  • University of Rochester. (n.d.). Cross-Coupling Chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • PubMed. (n.d.). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions.
  • DSpace@MIT. (n.d.). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning.
  • Reddit. (2022). amide coupling help.
  • Reddit. (2023). Choosing amide coupling agent.
  • PubChem. (n.d.). This compound hydrochloride.
  • PubChem. (n.d.). This compound.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.
  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-Iodobenzylamine Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Iodobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing reaction temperatures to ensure the stability of this compound in your experiments.

Introduction: The Dichotomy of Temperature in Reactions with this compound

This compound is a versatile intermediate in pharmaceutical and materials science research.[1] Its utility stems from the reactivity of both the benzylic amine and the iodo-substituent. However, the very features that make it a valuable synthon also render it susceptible to degradation at elevated temperatures. The C-I bond is the weakest of the carbon-halogen bonds, making iodoarenes prone to dehalogenation at higher temperatures.[2] Similarly, benzylamines can undergo various side reactions, including oxidation and C-N bond cleavage, when heated.[3][4] Therefore, precise temperature control is paramount to achieving high yields and purity.

This guide provides a structured approach to identifying and solving stability issues related to reaction temperature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, with a focus on temperature-related causes and their solutions.

Q1: My reaction is sluggish, and upon increasing the temperature, I observe a significant decrease in the yield of my desired product and the formation of multiple byproducts. What is happening?

A1: This is a classic scenario of thermally induced degradation competing with your desired reaction. While higher temperatures increase the rate of most reactions, they can disproportionately accelerate decomposition pathways for a sensitive molecule like this compound.

Potential Degradation Pathways at Elevated Temperatures:

  • De-iodination: The carbon-iodine bond can cleave homolytically or be susceptible to reductive cleavage, especially in the presence of certain reagents or trace metals, leading to the formation of benzylamine.[2]

  • Oxidation: The benzylamine moiety can be oxidized, particularly in the presence of air, to form the corresponding imine or benzaldehyde derivatives.[4]

  • Polymerization/Tar Formation: At high temperatures, radical-mediated or other condensation reactions can lead to the formation of polymeric materials or intractable tar.

Troubleshooting Steps:

  • Confirm Product and Byproduct Identity: Use techniques like LC-MS and NMR to identify the major byproducts. The presence of benzylamine, for instance, would strongly suggest de-iodination.

  • Systematic Temperature Screening: Perform a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) while keeping all other parameters constant. Monitor the reaction progress and byproduct formation by TLC or LC-MS. This will help you identify the temperature threshold for significant degradation.

  • Consider a Milder Catalyst or Reagent System: If your reaction requires a catalyst, investigate if a more active catalyst that operates at a lower temperature is available.

  • Ensure an Inert Atmosphere: If not already doing so, conduct your reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the benzylamine group.[5][6]

Q2: I'm observing a color change in my reaction mixture from colorless to yellow or brown upon heating, even under an inert atmosphere. Is this indicative of decomposition?

A2: Yes, a color change, particularly to yellow or brown, is often a visual indicator of decomposition in organic reactions. For this compound, this could be due to the formation of elemental iodine (I₂), which is violet in solution but can appear yellow to brown at low concentrations, or the formation of colored degradation byproducts.[7]

Immediate Actions:

  • Lower the Reaction Temperature: Immediately reduce the temperature of your reaction.

  • Analyze a Sample: Take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to see if new, likely undesired, spots have appeared.

  • Quench a Small Portion: If the reaction is not progressing at the lower temperature, consider quenching a small portion and analyzing the product distribution to assess the extent of decomposition versus product formation.

Q3: My reaction seems to work well at a specific temperature, but the results are not reproducible. What could be the cause?

A3: Reproducibility issues are often linked to subtle variations in reaction conditions. When dealing with a thermally sensitive compound, even minor temperature fluctuations can have a significant impact.

Factors to Investigate:

  • Temperature Control: Ensure your heating apparatus (e.g., oil bath, heating mantle) provides consistent and uniform heating. Use a calibrated thermometer placed directly in the reaction vessel if possible.

  • Heating Rate: A rapid heating rate can create localized "hot spots" that lead to decomposition before the bulk of the solution reaches the target temperature. A slower, more controlled heating ramp is advisable.

  • Purity of Starting Material: Impurities in your this compound or other reagents can catalyze decomposition. Ensure the purity of your starting materials.

  • Atmosphere Control: Inconsistent inert atmosphere techniques can lead to varying levels of oxidation.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for reactions involving this compound?

A1: There is no single "one-size-fits-all" temperature. The optimal temperature is highly dependent on the specific reaction (e.g., nucleophilic substitution, coupling reaction), solvent, and other reagents involved. As a general starting point, it is advisable to begin with lower temperatures (e.g., room temperature to 60 °C) and gradually increase if the reaction rate is too slow. For many applications, a moderate temperature range of 40-80 °C is a reasonable compromise between reaction rate and stability.

Q2: How can I determine the decomposition temperature of my specific batch of this compound?

A2: The most direct way to determine the thermal stability of your this compound is by using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .[9][10]

  • TGA measures the change in mass of a sample as a function of temperature. A significant mass loss indicates decomposition.

  • DSC measures the heat flow into or out of a sample as it is heated. An exothermic event can signal decomposition.

These analyses will provide you with a clear temperature range where the compound begins to degrade.

Q3: Are there any solvents that are particularly recommended or should be avoided to enhance the stability of this compound at higher temperatures?

A3: The choice of solvent can influence the stability of this compound.

  • Recommended Solvents: Aprotic polar solvents such as DMF, DMAc, and NMP are often used for reactions requiring higher temperatures due to their high boiling points. However, it is crucial to use high-purity, anhydrous grades of these solvents, as impurities can promote decomposition. Ethereal solvents like THF and 1,4-dioxane are also common choices for reactions at moderate temperatures.

  • Solvents to Use with Caution: Protic solvents, especially at elevated temperatures, may participate in side reactions. Chlorinated solvents should be used with caution as they can also have their own stability issues and may react with amines under certain conditions.

Q4: Is this compound sensitive to light?

A4: Yes, iodo-aromatic compounds can be light-sensitive.[1][7] It is good laboratory practice to protect reactions involving this compound from direct light, for example, by wrapping the reaction flask in aluminum foil.

Experimental Protocol: Determining the Optimal Reaction Temperature

This protocol provides a systematic approach to identifying the optimal reaction temperature for your specific application, balancing reaction rate with the stability of this compound.

Objective: To determine the highest possible temperature that provides a reasonable reaction rate without causing significant degradation of this compound.

Materials:

  • This compound

  • Other reaction components (substrate, catalyst, base, etc.)

  • Reaction solvent

  • Small-scale reaction vessels (e.g., microwave vials, test tubes with stir bars)

  • Heating and stirring apparatus (e.g., multi-well heating block, parallel synthesizer)

  • Analytical equipment (TLC plates, LC-MS)

Procedure:

  • Set up Parallel Reactions: Prepare a series of identical small-scale reactions. A minimum of four temperature points is recommended (e.g., 40 °C, 60 °C, 80 °C, 100 °C).

  • Ensure Identical Conditions: It is critical that all other reaction parameters (concentrations, stoichiometry, stirring rate, atmosphere) are kept constant across all reactions.

  • Monitor Reaction Progress: At regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot from each reaction.

  • Analyze Aliquots: Quench the aliquots and analyze them by TLC and/or LC-MS.

    • TLC Analysis: Spot the starting material, the reaction mixture, and a co-spot on the same plate. Observe the consumption of the starting material, the formation of the desired product, and the appearance of any new spots (potential byproducts).

    • LC-MS Analysis: Quantify the relative amounts of starting material, product, and any major byproducts.

  • Data Analysis and Interpretation:

    • Plot the percentage of product formation versus time for each temperature.

    • Plot the percentage of byproduct formation versus time for each temperature.

    • Identify the temperature that gives the best conversion to the desired product within a reasonable timeframe, with minimal formation of degradation products.

Data Presentation:

The results of your temperature screening can be summarized in a table for easy comparison:

Temperature (°C)Time (h)Conversion of this compound (%)Yield of Desired Product (%)Major Byproduct(s) (%)
40242520< 5
6088075< 5
804958510
1002>996035

Visualizing the Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the reaction temperature for this compound stability.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis cluster_outcome Outcome start Define Reaction setup Set up Parallel Reactions (Varying Temperature) start->setup monitor Monitor Progress (TLC, LC-MS) setup->monitor observe Observe for Degradation (Color Change, Byproducts) monitor->observe analyze Analyze Data (Conversion, Yield, Purity) observe->analyze decision Identify Optimal Temperature analyze->decision optimal Optimal Conditions Found decision->optimal Good Yield & Purity suboptimal Suboptimal Results decision->suboptimal Low Yield or High Impurities re_evaluate Re-evaluate Other Parameters (Catalyst, Solvent) suboptimal->re_evaluate re_evaluate->start Iterate

Sources

side reactions of 3-Iodobenzylamine and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Iodobenzylamine (CAS 696-40-2). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. This compound is a valuable reagent, particularly for introducing a benzylamine moiety at an aromatic core via nucleophilic substitution or, more commonly, for constructing complex molecules through metal-catalyzed cross-coupling reactions.[1][2][3]

However, its bifunctional nature—possessing both a reactive aryl iodide and a nucleophilic/basic primary amine—presents a unique set of challenges. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and, most importantly, avoiding common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

The primary side reactions stem from the interplay between the aryl iodide and the benzylamine functionalities. The most prevalent issues are:

  • De-iodination (Hydrodehalogenation): The loss of the iodine atom to yield benzylamine is a frequent and often frustrating side reaction, particularly in palladium-catalyzed couplings.[4] This occurs when a hydride source is present, which can be the solvent (e.g., alcohols), amine base, or even trace water, leading to reductive elimination of an Ar-H bond instead of the desired Ar-C or Ar-N bond.[4]

  • Catalyst Poisoning/Inhibition: The primary amine's lone pair of electrons can strongly coordinate to the metal center of a catalyst (e.g., Palladium).[5][6] This coordination can block the catalyst's open sites, preventing the oxidative addition of the aryl iodide and effectively halting the catalytic cycle.[5][7]

  • Self-Coupling or Oligomerization: In reactions like Buchwald-Hartwig amination, the this compound can react with itself, where one molecule acts as the aryl halide and another as the amine nucleophile, leading to dimers and oligomers.

  • N-Alkylation/N-Acylation: The nucleophilic amine can react with other electrophiles in the reaction mixture, including alkyl halide starting materials or acylating agents, leading to undesired N-functionalized byproducts.

Q2: My Suzuki-Miyaura coupling reaction is giving me a low yield and a significant amount of benzylamine. What's happening?

This is a classic case of competitive de-iodination. The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage.[8] In a Suzuki-Miyaura reaction, after the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source instead of undergoing transmetalation with the boronic acid.[4] Subsequent reductive elimination produces benzylamine and regenerates the Pd(0) catalyst.

Causality: This side reaction is often exacerbated by bases, solvents, or impurities that can generate palladium hydride species.[4] For instance, using alcoholic solvents or certain amine bases can facilitate this undesired pathway.[4]

Q3: How can I prevent the primary amine from interfering with my cross-coupling reaction?

The most robust strategy is to temporarily "mask" or protect the amine functionality. Converting the nucleophilic primary amine into a non-coordinating group, such as a carbamate, is highly effective.[9]

  • Boc-Protection (tert-Butyloxycarbonyl): This is the most common and highly recommended method. The resulting N-Boc group is sterically hindered and electronically withdrawn, significantly reducing the nitrogen's ability to coordinate with the palladium catalyst. It is stable to the basic conditions of most cross-coupling reactions and can be easily removed later under acidic conditions (e.g., TFA or HCl).[10]

  • Cbz-Protection (Carboxybenzyl): Another viable option, though deprotection typically requires harsher reductive conditions (hydrogenolysis), which might not be compatible with other functional groups in your molecule.[10]

Q4: Is this compound stable? What are the proper storage and handling procedures?

This compound is sensitive to light and air.[1][11] Improper storage can lead to gradual decomposition, often observed as a color change from white/pale yellow to tan or brown.[1][3] It is also classified as an irritant, particularly to the skin, eyes, and respiratory system.[3][12]

  • Storage: Store in a tightly sealed, amber glass vial under an inert atmosphere (Argon or Nitrogen) in a cool, dry, and dark place.[1] Refrigeration (0-8 °C) is recommended for long-term stability.[2]

  • Handling: Always handle in a well-ventilated fume hood.[3] Wear suitable protective equipment, including safety glasses, gloves, and a lab coat.[3]

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common experimental issues.

Observed Problem Potential Cause(s) Recommended Solution(s)
Major byproduct is Benzylamine (De-iodination) 1. Hydride source in the reaction (e.g., alcohol solvent, certain bases).2. Base-mediated radical reaction.[13]3. Photochemical decomposition.[14][15]1. Switch to an aprotic solvent: Use dioxane, toluene, or DMF instead of alcohols.2. Choose a non-hydridic base: Use K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of amine bases like Et₃N if possible.3. Protect the reaction from light: Wrap the reaction flask in aluminum foil.4. Protect the amine group: An N-Boc group can alter the electronic properties and reduce the propensity for some dehalogenation pathways.
Reaction stalls; starting material remains 1. Catalyst Poisoning: The free amine is coordinating to the palladium center.[5][6]2. Poor Catalyst Activity: The chosen ligand/palladium source is not active enough.1. Protect the amine group: This is the most effective solution. A Boc-protected substrate will almost always perform better.2. Increase Catalyst Loading: A temporary fix might be to increase the catalyst/ligand loading (e.g., from 1-2 mol% to 5 mol%).3. Use a more robust ligand: For challenging couplings, switch to more electron-rich and bulky ligands (e.g., biarylphosphines like XPhos or SPhos).
Formation of dark, insoluble material (tar) 1. Self-coupling/Polymerization: Especially under Buchwald-Hartwig conditions.2. Thermal Decomposition: Reaction temperature is too high.1. Protect the amine group: Prevents the molecule from acting as a nucleophile.2. Use higher dilution: Reduces the probability of intermolecular side reactions.3. Lower the reaction temperature: Screen temperatures starting from 80 °C and gradually increasing if necessary.
Multiple products from N-functionalization 1. Competitive Reaction: The amine is reacting with another electrophile in the mixture.1. Protect the amine group: Ensures the amine is unreactive towards other electrophiles.2. Change the order of addition: If possible, add the this compound only after other key reagents have been consumed.

Visualizing Reaction Challenges and Solutions

Competing Pathways in Cross-Coupling

The diagram below illustrates the critical decision point for the Palladium(II) intermediate, where it can either proceed down the desired productive cycle or be diverted to the de-iodination side reaction.

G cluster_0 Catalytic Cycle cluster_1 Side Reactions Pd(0) Pd(0) ArPd(II)I Ar-Pd(II)-I Complex Pd(0)->ArPd(II)I Oxidative Addition Catalyst_Poisoning [Pd]-NH₂Ar Complex (Inactive) Desired_Product Desired Product (C-C or C-N Bond) ArPd(II)I->Desired_Product Transmetalation & Reductive Elimination Deiodination_Product Benzylamine (De-iodinated) ArPd(II)I->Deiodination_Product Hydride Attack & Reductive Elimination Desired_Product->Pd(0) Catalyst Regeneration Hydride_Source Hydride Source (Solvent, Base, H₂O) Hydride_Source->ArPd(II)I Free_Amine Free Amine on This compound Free_Amine->Pd(0) Coordination (Poisoning)

Caption: Key competing reaction pathways for this compound.

Troubleshooting Workflow

This decision tree provides a logical flow for diagnosing and solving issues during your reaction.

G Start Low Yield or Complex Mixture? CheckByproduct Major byproduct is Benzylamine? Start->CheckByproduct Analyze Crude (TLC, LCMS, NMR) CheckSM High amount of Starting Material? CheckByproduct->CheckSM No SolveDeiodination Root Cause: De-iodination 1. Use aprotic solvent. 2. Change base. 3. Protect from light. CheckByproduct->SolveDeiodination Yes SolvePoisoning Root Cause: Catalyst Poisoning 1. Protect Amine (Boc). 2. Increase catalyst load. 3. Use better ligand. CheckSM->SolvePoisoning Yes SolveOther Root Cause: Self-Coupling/Decomp 1. Protect Amine (Boc). 2. Lower temperature. 3. Increase dilution. CheckSM->SolveOther No

Caption: A decision tree for troubleshooting this compound reactions.

Experimental Protocols

Protocol 1: Boc-Protection of this compound

This protocol provides a robust method for protecting the primary amine, which is the single most effective step to prevent most side reactions.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (or NaHCO₃) to the solution, followed by the slow, portion-wise addition of Boc₂O.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quench the reaction by adding water or saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl (3-iodobenzyl)carbamate, can often be used directly in the next step or purified by flash column chromatography if necessary.

Protocol 2: Robust Suzuki-Miyaura Coupling of Boc-Protected this compound

This protocol is optimized to minimize side reactions and achieve high yields.

Materials:

  • tert-butyl (3-iodobenzyl)carbamate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v)

  • Anhydrous solvents

Procedure:

  • Degassing is critical: All solvents must be thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes prior to use.

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon/Nitrogen), add tert-butyl (3-iodobenzyl)carbamate, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]
  • The mechanism of visible-light-driven aryl iodide reduction with fac-Ir(ppy)3 as photosensitizer.
  • Dehalogen
  • Catalytic Hydrodehalogenation Reactions. Science of Synthesis. [Link]
  • Protective Groups. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Benzyl group. Wikipedia. [Link]
  • Protection of Amine by Amine. SynArchive. [Link]
  • This compound hydrochloride. PubChem. [Link]
  • Benzylamines. Organic Chemistry Portal. [Link]
  • Amine Protection / Deprotection. Fisher Scientific. [Link]
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Buchwald–Hartwig amin
  • This compound. ChemBK. [Link]
  • Suzuki Coupling. YouTube. [Link]
  • This compound. PubChem. [Link]
  • This compound hydrochloride, 97%. Otto Chemie Pvt. Ltd.. [Link]
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor.
  • Buchwald-Hartwig Amin
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
  • Help troubleshooting a Buchwald-Hartwig amin
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
  • What Is Catalyst Poisoning In Chemical Reactions?. YouTube. [Link]
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for navigating the complexities of catalyst selection in cross-coupling reactions involving 3-iodobenzylamine. The inherent reactivity of the benzylamine moiety presents unique challenges, and this resource aims to equip you with the knowledge to overcome them effectively.

I. Understanding the Substrate: The Challenges of this compound

This compound is a versatile building block, but its primary amine functionality can complicate standard cross-coupling protocols. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This chelation effect can significantly hinder the desired catalytic cycle. Therefore, careful selection of the catalyst system—comprising the palladium source and, crucially, the ligand—is paramount for a successful transformation.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with this compound in cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

A1: Low conversion in a Suzuki-Miyaura coupling involving this compound is a frequent issue, often stemming from catalyst inhibition by the amine group.[1] Here’s a breakdown of potential causes and solutions:

  • Catalyst Poisoning: The primary amine of your substrate can act as a ligand for the palladium center, leading to an inactive or less active catalyst.

  • Suboptimal Ligand Choice: The ligand plays a critical role in shielding the palladium center and promoting the catalytic cycle. For amine-containing substrates, bulky, electron-rich phosphine ligands are often essential.[1]

  • Inappropriate Base: The base is crucial for activating the boronic acid.[1] A base that is too weak may not facilitate transmetalation effectively, while one that is too strong can lead to side reactions.

  • Solvent Effects: The solvent must dissolve all reactants and can influence the stability and activity of the catalyst.[1][2]

Troubleshooting Workflow for Low Suzuki-Miyaura Conversion

start Low Conversion Observed ligand Screen Ligands (e.g., SPhos, XPhos, RuPhos) start->ligand Initial Step base Optimize Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) ligand->base If no improvement solvent Vary Solvent (e.g., Dioxane/H₂O, Toluene, DMF) base->solvent If still low temp Increase Temperature (in 10-20°C increments) solvent->temp Final adjustment result Improved Conversion temp->result

Caption: Troubleshooting logic for low Suzuki-Miyaura conversion.

Q2: I'm observing significant dehalogenation (protodeiodination) of my this compound. How can I minimize this side reaction?

A2: Protodeiodination, the replacement of the iodine with a hydrogen atom, is a common side reaction.[1][3] To mitigate this:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Water can be a proton source for this unwanted reaction.[3]

  • Optimize the Base: Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over hydroxides.[1]

  • Increase Coupling Partner Equivalents: Using a slight excess (1.2-1.5 equivalents) of your coupling partner (e.g., boronic acid) can favor the desired cross-coupling pathway.[1]

  • Ligand Choice: Bulky, electron-donating ligands can accelerate the desired catalytic steps, reducing the lifetime of intermediates prone to dehalogenation.[1]

Q3: For a Buchwald-Hartwig amination with this compound, which catalyst system should I start with?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[4][5] Given the presence of the benzylamine, a robust catalyst system is necessary.

  • Recommended Starting Point: A good initial choice would be a pre-formed palladium catalyst with a bulky biarylphosphine ligand, such as a G3 or G4 Buchwald precatalyst.[6] These are designed for efficient generation of the active Pd(0) species.[7][8]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[7][9]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are generally effective.[6][9]

Catalytic Cycle for Buchwald-Hartwig Amination

Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII LₙPd(II)(Ar)(I) OxAdd->PdII AmineCoord Amine Coordination + Base PdII->AmineCoord HNR'R'' Amido LₙPd(II)(Ar)(NR'R'') AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Q4: Can I use this compound in a Sonogashira coupling? What are the key considerations?

A4: Yes, Sonogashira couplings with this compound are feasible. This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[10] Key considerations include:

  • Catalyst System: A typical Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[10]

  • Copper-Free Variants: To avoid issues with alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed. These often employ more specialized palladium catalysts and ligands.[11][12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used.[10][13]

  • Inert Atmosphere: As with most cross-coupling reactions, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.[14]

III. Troubleshooting Guide: Common Issues and Solutions

This table summarizes common problems encountered during cross-coupling reactions with this compound and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Catalyst poisoning by the amine group.[1]Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands to shield the palladium center.[1]
Inefficient catalyst activation.Use a pre-formed Pd(0) source or a modern precatalyst that readily forms the active species.[6]
Suboptimal base or solvent.Screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF).[1][15]
Significant Starting Material Dehalogenation Presence of protic impurities (e.g., water).Use anhydrous solvents and reagents.[3]
Inappropriate base choice.Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[1]
Formation of Homocoupling Byproducts Oxygen contamination leading to oxidative homocoupling of boronic acids (Suzuki) or alkynes (Sonogashira).Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas.[1]
For Sonogashira, copper-catalyzed alkyne dimerization.Consider a copper-free Sonogashira protocol.[11][12]
Reaction Stalls Before Completion Catalyst decomposition at high temperatures.Lower the reaction temperature and ensure an adequate ligand-to-palladium ratio to stabilize the catalyst.[6]

IV. Recommended Starting Conditions for Common Cross-Coupling Reactions

The following tables provide recommended starting points for optimizing your cross-coupling reactions with this compound. These are general guidelines and may require further optimization for specific coupling partners.

Suzuki-Miyaura Coupling
Parameter Recommendation Notes
Palladium Precatalyst Pd(OAc)₂ or a Buchwald G3/G4 precatalyst (1-3 mol%)Precatalysts often provide more consistent results.[8][16]
Ligand SPhos, XPhos, or RuPhos (2-6 mol%)Bulky, electron-rich ligands are crucial.[1][17]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 eq)An aqueous solution of the base is often used.[18]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂ODegassing the solvent is critical for catalyst stability.[13][18]
Temperature 80 - 110 °CMonitor for potential decomposition at higher temperatures.
Buchwald-Hartwig Amination
Parameter Recommendation Notes
Palladium Precatalyst Buchwald G3 or G4 precatalyst (1-3 mol%)Ensures efficient generation of the active Pd(0) catalyst.[6]
Base NaOtBu or LHMDS (1.5 - 2.0 eq)Strong, non-nucleophilic bases are required.[6][7]
Solvent Toluene or 1,4-DioxaneMust be anhydrous and degassed.[6][9]
Temperature 80 - 110 °CReaction times can vary significantly.
Sonogashira Coupling (Copper-Free)
Parameter Recommendation Notes
Palladium Precatalyst PdCl₂(MeCN)₂ or Pd(OAc)₂ (1-2 mol%)Standard palladium sources are often effective.[12]
Ligand XPhos or SPhos (3-6 mol%)Bulky phosphine ligands are beneficial.[12]
Base Cs₂CO₃ or K₃PO₄ (2.0 eq)Anhydrous conditions are important.[12]
Solvent THF or TolueneEnsure the solvent is anhydrous and degassed.[12]
Temperature 25 - 100 °CCan often be run at or near room temperature.[12]
Heck Coupling
Parameter Recommendation Notes
Palladium Precatalyst Pd(OAc)₂ (1-5 mol%)A common and effective palladium source.[1][13]
Ligand PPh₃ or P(o-tol)₃ (2-10 mol%)Ligand choice can influence yield and regioselectivity.[1][18]
Base Et₃N or K₂CO₃ (2.0 - 3.0 eq)The base neutralizes the HX formed during the reaction.[1][18]
Solvent DMF or AcetonitrileAnhydrous conditions are recommended.[18]
Temperature 100 - 120 °CHigher temperatures are often required for Heck reactions.[18]

V. Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4.4 mol%).

  • Add the base (e.g., K₃PO₄, 3.0 eq.).[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1, 0.2 M).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 2 mol%) and the strong base (e.g., NaOtBu, 1.5 eq.).[6]

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine coupling partner (1.2 eq.) and this compound (1.0 eq.).

  • Heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.[6]

  • After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

VI. Concluding Remarks

The successful cross-coupling of this compound hinges on a rational approach to catalyst selection and reaction optimization. By understanding the inherent challenges posed by the benzylamine moiety and systematically troubleshooting common issues, researchers can unlock the full synthetic potential of this valuable building block. The guidelines and protocols provided herein serve as a robust starting point for your experimental design.

References

  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling - NIH. (n.d.).
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-5-iodobenzylamine - Benchchem. (n.d.).
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  • Sonogashira coupling - Wikipedia. (n.d.).
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  • Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage - SciSpace. (2017).
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  • Application Notes and Protocols for Sonogashira Coupling of Methyl 2-iodobenzoate - Benchchem. (n.d.).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • Application Notes and Protocols for Heck Coupling Reactions Involving 4-Iodobenzyl Alcohol - Benchchem. (n.d.).
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  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Cross-Coupling and Related Reactions. (n.d.).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
  • A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid - Benchchem. (n.d.).
  • Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides - Organic Chemistry Portal. (n.d.).
  • The mechanism of the deprotonative cross coupling of benzylimines - ResearchGate. (n.d.).
  • Technical Support Center: Troubleshooting Guide for Reactions Involving 1-chloro-3-iodo-5-(trifluoromethyl)benzene - Benchchem. (n.d.).
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Technical Support Center: Managing Solubility of 3-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for managing solubility challenges with 3-Iodobenzylamine. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting strategies to effectively handle this compound in aqueous media. Our goal is to move beyond simple instructions and explain the scientific rationale behind each methodological choice, ensuring robust and reproducible experimental outcomes.

Section 1: Understanding the Challenge: Physicochemical Profile of this compound

This compound (C₇H₈IN, MW: 233.05 g/mol ) is a substituted aromatic amine whose structure presents inherent challenges to aqueous solubility.[1] Its key features include a hydrophobic benzene ring, a large, non-polar iodine atom, and a basic primary amine group (-NH₂).

  • Hydrophobicity: The iodinated benzene ring is the primary contributor to the molecule's low affinity for water.[2] This non-polar structure is difficult to hydrate, leading to poor solubility in aqueous systems.[1]

  • Crystal Lattice Energy: As a solid, the energy required to break the crystal lattice structure of this compound can be significant, further hindering dissolution.

  • The Amine Group (A Handle for Solubilization): The primary amine is the key to overcoming solubility issues. As a weak base, it can be protonated to form a positively charged ammonium salt (IC₆H₄CH₂NH₃⁺). This ionic form is significantly more polar and, therefore, more soluble in water.[3][4]

This understanding forms the basis of our primary solubilization strategy: pH-dependent dissolution.

Section 2: Strategic Approaches to Solubilization

Based on the compound's physicochemical properties, a multi-pronged approach is recommended. The choice of method depends on the required concentration, experimental context (e.g., in vitro vs. in vivo), and downstream assay compatibility.

Primary Strategy: pH-Dependent Solubilization (Salt Formation)

The most effective and widely used method for solubilizing basic compounds like this compound is to decrease the pH of the aqueous medium.[3][] By adding an acid, the amine group is protonated, forming the highly soluble hydrochloride salt, this compound HCl.[6][7]

Mechanism of Action: The equilibrium for this process is: IC₆H₄CH₂NH₂ (solid/insoluble) + H⁺ ⇌ IC₆H₄CH₂NH₃⁺ (aqueous/soluble)

According to Le Châtelier's principle, adding acid (increasing H⁺ concentration) shifts the equilibrium to the right, favoring the formation of the soluble protonated species.[4] The hydrochloride salt of this compound is commercially available and is described as being soluble in water.[6][8]

Diagram 1: Workflow for Selecting a Solubilization Strategy

G A Start: Insoluble this compound in Aqueous Buffer B Is the final formulation pH-sensitive? (e.g., cell culture, enzyme assay) A->B C Primary Method: pH Adjustment (Acidification) Target pH < pKa - 2 B->C No E Secondary Method: Co-Solvent Approach (e.g., DMSO, Ethanol, PEG 400) B->E Yes D Is target concentration achieved? C->D I Combine Methods: pH Adjustment + Low % Co-solvent C->I Partial Success D->E No H Success: Homogeneous Solution Achieved D->H Yes F Is co-solvent compatible with assay? (Check toxicity/interference) E->F E->I Partial Success G Tertiary Method: Cyclodextrin Encapsulation (e.g., HP-β-CD) F->G No F->H Yes G->H Yes I->H G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) A IC₆H₄CH₂NH₃⁺ (Protonated, Cationic) B High Aqueous Solubility A->B Favored State C IC₆H₄CH₂NH₂ (Free Base, Neutral) D Low Aqueous Solubility (Precipitation Risk) C->D Favored State Equilibrium H⁺ + IC₆H₄CH₂NH₂ ⇌ IC₆H₄CH₂NH₃⁺ cluster_low_ph cluster_low_ph cluster_high_ph cluster_high_ph

Caption: Effect of pH on the ionization state and solubility of this compound.

References

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
  • ChemBK. This compound - Physico-chemical Properties. (2024-04-09). [Link]
  • Gîrleanu, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
  • Otto Chemie Pvt. Ltd. This compound hydrochloride, 97%. [Link]
  • ResearchGate. How to maximize encapsulation efficiency of a drug in cyclodextrins?. (2023-03-17). [Link]
  • Bustamante, P., et al. (2010).
  • Wang, Y., et al. (2022). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. PMC - PubMed Central. [Link]
  • ResearchGate. Cyclodextrin Encapsulation to Prevent the Loss of l -Menthol and its Retention during Drying. (2025-08-06). [Link]
  • T.S. Hyun, et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. [Link]
  • Google Patents. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ResearchGate. Hi, can anyone tell me how to dissolve a hydrophobic compound..?. (2017-03-14). [Link]
  • Chemistry LibreTexts. The Effects of pH on Solubility. (2019-01-03). [Link]
  • Banerjee, S., & Yalkowsky, S. H. Cosolvent-induced solubilization of hydrophobic compounds into water.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
  • The Royal Society of Chemistry. Tactics to Improve Solubility. (2021-08-27). [Link]
  • Chemistry LibreTexts. Solubility and pH. (2023-04-12). [Link]
  • Al-Gharabli, S. I., et al. (2012). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [Link]
  • Fiveable. pH and Solubility - AP Chem. [Link]

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Technical Support Center: 3-Iodobenzylamine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3-Iodobenzylamine and its hydrochloride salt. This resource is designed for researchers, scientists, and drug development professionals to navigate the common storage and stability challenges encountered with this versatile chemical intermediate. Drawing upon established scientific principles and field-proven insights, this guide provides in-depth troubleshooting protocols and frequently asked questions to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of this compound and its hydrochloride salt.

Q1: What are the ideal storage conditions for this compound and its hydrochloride salt?

Both this compound and its hydrochloride salt are sensitive to light and air.[1] To ensure long-term stability, they should be stored in a cool, dark, and dry environment. The recommended storage temperature is between 0-8°C.[2][3] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation. The container should be tightly sealed to protect it from moisture, especially for the hydrochloride salt which can be hygroscopic.

Q2: My this compound has turned a yellow or brownish color. Is it still usable?

The appearance of a yellow to tan or brownish color is a common indicator of degradation.[2][3] This discoloration is often due to oxidation and/or photodegradation. While slight discoloration may not significantly impact every application, it is a sign of impurity. For sensitive applications, it is highly recommended to purify the material before use or to use a fresh, unopened batch.

Q3: What is the difference in stability between this compound free base and its hydrochloride salt?

Generally, the hydrochloride salt of an amine is more stable and less prone to oxidation than the free base. The protonation of the amino group in the salt form reduces its nucleophilicity and susceptibility to aerial oxidation. The salt form is also typically a solid, which is less reactive than the liquid free base. However, the hydrochloride salt can be more hygroscopic.

Q4: What are the likely degradation products of this compound?

Based on the chemical structure and studies on related compounds, the primary degradation pathways are oxidation and photodegradation.

  • Oxidation: The benzylic amine functionality is susceptible to oxidation, which can lead to the formation of 3-iodobenzaldehyde, 3-iodobenzoic acid, and imine dimers.[4]

  • Photodegradation: The carbon-iodine bond is known to be photolabile. Exposure to UV light can cause cleavage of this bond, leading to the formation of benzylamine and other related compounds.[2][5] In a forced degradation study of the related compound m-Iodobenzylguanidine (synthesized from this compound), UV irradiation led to the cleavage of the iodo-phenyl bond.[2][5]

Q5: How can I check the purity of my this compound?

Several analytical techniques can be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from its degradation products and quantifying its purity.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the spectrum to that of a pure standard.[6][7]

II. Troubleshooting Guide

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Reaction Outcomes or Low Yields

Possible Cause: Degradation of the this compound starting material.

Troubleshooting Workflow:

A Unexpected Reaction Results B Assess Purity of this compound A->B C Purity Acceptable? B->C D Proceed with Reaction C->D Yes E Purify this compound C->E No G Consider Other Reaction Parameters D->G F Re-run Reaction with Purified Material E->F

Figure 1. Troubleshooting workflow for unexpected reaction outcomes.

Step-by-Step Protocol for Purity Assessment:

  • Visual Inspection: Examine the compound for any discoloration. A white to off-white color is expected for the pure hydrochloride salt.[2][3]

  • Analytical Characterization:

    • HPLC Analysis:

      • Prepare a standard solution of this compound hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water).

      • Analyze the sample using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).

      • Compare the chromatogram of your sample to a reference standard or a previously validated batch. Look for additional peaks that may indicate impurities or degradation products.

    • NMR Analysis:

      • Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

      • Acquire a 1H NMR spectrum.[6][7]

      • Compare the obtained spectrum with a reference spectrum. The presence of unexpected signals, particularly in the aldehyde region (around 9-10 ppm) or a complex aromatic region, may suggest degradation.

Issue 2: Compound Discoloration (Yellowing/Browning)

Possible Cause: Oxidation and/or photodegradation due to improper storage or handling.

Troubleshooting and Purification Protocol:

If your this compound has discolored, purification is recommended before use in sensitive applications. Recrystallization is an effective method for purifying the hydrochloride salt.

Step-by-Step Recrystallization Protocol for this compound Hydrochloride:

  • Solvent Selection: A mixture of ethanol and water or isopropanol and water is often a good starting point for the recrystallization of amine hydrochlorides. The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution:

    • Place the discolored this compound hydrochloride in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (e.g., boiling ethanol) to dissolve the solid completely. Stir continuously.

  • Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum.

Purification Workflow Diagram:

A Discolored this compound HCl B Dissolve in Minimal Hot Solvent A->B C Add Activated Charcoal (Optional) B->C D Hot Gravity Filtration C->D E Cool Filtrate Slowly D->E F Induce Crystallization (Ice Bath) E->F G Isolate Crystals by Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure, Crystalline Product I->J

Figure 2. Step-by-step workflow for the recrystallization of this compound Hydrochloride.

III. Stability Profile and Degradation Pathways

Understanding the stability profile of this compound is crucial for designing robust experiments and interpreting results.

Table 1: Summary of Stability and Degradation Information

Stress ConditionStability of this compoundPotential Degradation ProductsReference
Light (Photolytic) Sensitive, especially to UV light.Cleavage of the C-I bond leading to de-iodinated species.[2][5]
Air (Oxidative) Sensitive.3-Iodobenzaldehyde, 3-Iodobenzoic acid, Imine dimers.[4]
Heat (Thermal) Generally stable at recommended storage temperatures. Degradation can occur at elevated temperatures.Decomposition products.[2]
Acidic Conditions The hydrochloride salt is generally stable in acidic conditions.Minimal degradation expected under typical acidic workup conditions.[2]
Basic Conditions The free base is susceptible to degradation.Formation of this compound from its salts and potential for further degradation.[2]

Proposed Degradation Pathways:

cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation A This compound B [O] A->B F Imine Dimer A->F Dimerization C 3-Iodobenzaldehyde B->C D [O] C->D E 3-Iodobenzoic Acid D->E G This compound H UV Light (hν) G->H I De-iodinated Species + I• H->I

Figure 3. Proposed degradation pathways for this compound.

IV. Experimental Protocols

This section provides a detailed protocol for conducting a forced degradation study to assess the stability of this compound, which is a crucial step in developing stability-indicating analytical methods.[1][8][9][10]

Protocol: Forced Degradation Study of this compound Hydrochloride

Objective: To identify potential degradation products and pathways of this compound hydrochloride under various stress conditions.

Materials:

  • This compound hydrochloride

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • After the specified stress period, dilute the samples appropriately with the mobile phase.

    • Analyze all samples (including a non-stressed control) by a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage degradation of this compound in each stress condition.

    • Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.[2][11]

V. References

  • Chen, W. H., Chang, Y. F., Lee, C. Y., Liu, S. W., Wu, W. C., & Luo, T. Y. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 10(11), 590-607. [Link]

  • MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2723861, this compound hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97012, this compound. [Link]

  • ChemBK. This compound. [Link]

  • Pharma Guideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). REVIEW: FORCE DEGRADATION STUDIES. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. [Link]

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2021). (PDF) Recent Approach on Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. [Link]

  • Royal Society of Chemistry. (2021). Degradation of benzylamines during chlorination and chloramination. [Link]

  • ResearchGate. (2019). Synthesis of m-Iodobenzylguanidine (m-IBG) by solid phase method and its evaluation. [Link]

  • Redalyc. (2011). Microwave Irradiation Assisted Synthesis 4-Hydroxy 3-Iodobenzylguanidine(HIBG). [Link]

  • ResearchGate. (2019). Synthesis route for MIBG. [Download Scientific Diagram]. [Link]

  • CONICET Digital. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

Sources

Technical Support Center: Chromatographic Analysis of 3-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic analysis of 3-Iodobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in their samples. As a key building block in medicinal chemistry and organic synthesis, ensuring the purity of this compound is critical for the integrity and success of downstream applications.[1][2] This document provides field-proven insights, detailed protocols, and troubleshooting solutions to common challenges encountered during chromatographic analysis.

Understanding Potential Impurities in this compound

The first step in effective impurity analysis is understanding their potential origins. Impurities in a this compound sample can typically be categorized into two main classes: synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These are substances that originate from the manufacturing process. The synthesis of this compound hydrochloride, for example, can involve starting materials like N-(3-Iodobenzyl)phthalimide and reagents such as hydrazine hydrate.[3] Incomplete reactions or side reactions can lead to the presence of residual starting materials, intermediates, or by-products.

  • Degradation Products: this compound, as an aromatic amine, is susceptible to degradation under certain conditions.[4][5] Exposure to light, oxygen, heat, and humidity can lead to the formation of various degradants. Forced degradation studies are often employed to intentionally stress the molecule and predict the likely degradation products that could form during storage or handling.[6][7]

Table 1: Potential Impurities in this compound
Impurity TypePotential Compound NameOriginNotes
Starting Material 3-IodobenzaldehydeSynthesisPrecursor to the amine via reductive amination.
Starting Material 3-IodobenzonitrileSynthesisPrecursor to the amine via reduction.
Intermediate N-(3-Iodobenzyl)phthalimideSynthesisIntermediate in the Gabriel synthesis route.[3]
By-product 3-Iodobenzoic acidSynthesis/DegradationOxidation of 3-Iodobenzaldehyde or the benzylamine.
By-product Bis(3-iodobenzyl)amineSynthesisDimerization during reductive amination.
Degradant 3-Iodobenzyl alcoholDegradationHydrolysis of the amine (less common) or by-product.
Degradant De-iodinated speciesDegradationLoss of iodine atom, often under reductive or photolytic stress.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of this compound.

Q1: Which chromatographic method is better for analyzing this compound: HPLC or GC?

A1: Both techniques can be effective, but High-Performance Liquid Chromatography (HPLC) is generally the method of choice for routine purity analysis and quantification.[8][9] This is because this compound is a polar and non-volatile compound, making it well-suited for reversed-phase HPLC without the need for derivatization. Gas Chromatography (GC) can also be used, particularly with a Mass Spectrometry (MS) detector (GC-MS) for definitive impurity identification, but may require derivatization to improve volatility and peak shape.[8][10]

Q2: I see an unexpected peak in my chromatogram. How can I identify it?

A2: The most powerful tool for identifying unknown peaks is mass spectrometry (MS). Coupling your chromatograph to an MS detector (LC-MS or GC-MS) provides mass-to-charge ratio (m/z) information, which is invaluable for structural elucidation.[10][11] By comparing the mass of the unknown peak to the masses of potential impurities (see Table 1), you can often make a confident identification.

Q3: My this compound sample appears to be degrading during the analysis. What are the signs and what can I do?

A3: Signs of on-instrument degradation include the appearance of new impurity peaks or a decrease in the main peak area over a sequence of injections. Aromatic amines can be sensitive to oxidation.[4] To mitigate this, prepare samples fresh in a suitable solvent (like methanol or acetonitrile) and use amber vials to protect from light. If using an autosampler, ensure the sample tray is cooled to prevent thermal degradation.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound and its hydrochloride salt should be stored in a cool, dark, and dry place, typically at 0-8°C.[2] It should be kept in a tightly sealed container to protect it from moisture and air.

Troubleshooting Guide for Chromatographic Analysis

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: Unexpected Peaks in the Chromatogram
Potential Cause Recommended Solution & Explanation
Solvent/System Contamination Run a blank injection consisting of only your mobile phase or solvent. If the peak is present in the blank, the contamination originates from your solvent, glassware, or the instrument itself. Use high-purity solvents (HPLC or MS grade) and ensure all vials and glassware are scrupulously clean.
Sample Degradation Prepare samples immediately before analysis. As discussed in the FAQ, this compound can degrade. Use an autosampler with temperature control set to a low temperature (e.g., 4°C) and use amber vials to prevent photodegradation.[5]
Synthesis-Related Impurity Utilize a mass spectrometer (MS) for identification. If the peak is consistently present in freshly prepared samples from a specific batch, it is likely a synthesis-related impurity. LC-MS or GC-MS analysis will provide mass data to help identify the structure.[11][12]
Problem: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution & Explanation
Secondary Interactions (HPLC) The basic amine group of this compound can interact with acidic silanol groups on the surface of standard silica-based C18 columns, causing peak tailing. Use a base-deactivated column or add a competing base like 0.1% triethylamine (TEA) or formic acid to your mobile phase. These additives mask the active silanol sites, leading to more symmetrical peaks.
Column Overload Injecting too concentrated a sample can saturate the stationary phase, leading to fronting or tailing. Dilute your sample and reinject. If the peak shape improves, the original concentration was too high.
Active Sites (GC) In GC, the polar amine can interact with active sites in the injection port liner or the column itself. Use a deactivated liner and a high-quality, low-bleed column. If tailing persists, consider derivatization of the amine group to make it less polar.
Problem: Shifting Retention Times
Potential Cause Recommended Solution & Explanation
Inadequate System Equilibration Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. This typically requires flushing with 10-20 column volumes of the initial mobile phase conditions. Watch for a stable baseline before injecting.
Mobile Phase Inconsistency Prepare fresh mobile phase for each analysis day. Over time, the composition of the mobile phase can change due to evaporation of the more volatile component. Always use a high-precision graduated cylinder or balance for preparation.
Temperature Fluctuations Retention times are sensitive to temperature. Use a thermostatically controlled column compartment to maintain a constant temperature throughout the analysis.

Experimental Protocols & Workflows

Workflow for Impurity Identification

The following diagram outlines a logical workflow for the identification and characterization of impurities in a this compound sample.

Impurity_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_degradation Stability Assessment cluster_results Data Interpretation Prep Prepare Sample (e.g., 1 mg/mL in MeOH) HPLC_UV Initial Purity Screen (HPLC-UV/DAD) Prep->HPLC_UV Inject Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) Prep->Forced_Deg Stress Sample LC_MS Impurity Identification (LC-MS) HPLC_UV->LC_MS Unknowns Found GC_MS Orthogonal Identification (GC-MS, if needed) HPLC_UV->GC_MS Confirm ID Identify Identify Structures (Match Mass, Fragmentation) LC_MS->Identify Forced_Deg->LC_MS Analyze Degradants Quantify Quantify Impurities (% Area Normalization) Identify->Quantify

Caption: General workflow for impurity analysis.

Protocol 1: Recommended Starting HPLC-UV Method

This method provides a robust starting point for assessing the purity of this compound samples.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape for the basic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% to 90% B over 15 minutesA broad gradient helps to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume to avoid overload.
Detector UV-Vis or DAD at 254 nmThe aromatic ring provides strong UV absorbance at this wavelength.

Step-by-Step:

  • Prepare the mobile phases as described above.

  • Install the C18 column and set the column oven to 30°C.

  • Equilibrate the system with the initial mobile phase conditions (90% A, 10% B) at 1.0 mL/min until a stable baseline is achieved.

  • Prepare a 1 mg/mL solution of the this compound sample in methanol.

  • Inject 10 µL of the sample and start the gradient run.

  • Analyze the resulting chromatogram for the main peak and any impurity peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[7]

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C, Solid State) Thermal->Analysis Photo Photolytic (ICH Q1B Light) Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: Forced degradation study workflow.

Objective: To generate degradation products under stressed conditions to develop a stability-indicating analytical method. A good study aims for 5-20% degradation of the main compound.[6]

Procedure Outline:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acidic Condition: To an aliquot of the stock solution, add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2 hours). Cool and neutralize with 0.1 M NaOH before analysis.

  • Alkaline Condition: To an aliquot, add 0.1 M NaOH. Heat at 60°C. Cool and neutralize with 0.1 M HCl.

  • Oxidative Condition: To an aliquot, add 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[4]

  • Thermal Condition: Store the solid powder in an oven at 80°C.

  • Photolytic Condition: Expose the solid powder or solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered "stability-indicating" if all degradation products are well-resolved from the main peak and from each other.

References
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
  • Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Restek. (2015-10-19).
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. NIH. (2010-02-01).
  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. (2012-02-28).
  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC. (2012-09-02).
  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... UNT Digital Library.
  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. (2014-05-31).
  • Forced Degradation Studies. MedCrave online. (2016-12-14).
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (2022-04-18).
  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. Chemia. (2022-11-07).
  • This compound | C7H8IN | CID 97012. PubChem - NIH.
  • This compound hydrochloride, 97%. Otto Chemie Pvt. Ltd..
  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. ACS Publications.
  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC - NIH.
  • Iodination of Deactivated Aromatic Hydrocarbons. ResearchGate.

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Technical Support Center: Navigating 3-Iodobenzylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-iodobenzylamine. This guide is designed to provide in-depth, practical advice on how the choice of base can critically influence the outcome of your reactions. By understanding the underlying principles, you can troubleshoot common issues and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical in reactions involving this compound?

The outcome of reactions with this compound, a versatile building block, is highly dependent on the reaction type and the specific role the base plays. This compound features two key reactive sites: a nucleophilic primary amine and an electrophilic sp² carbon attached to iodine. The base can either deprotonate the amine, increasing its nucleophilicity for reactions like N-alkylation, or participate in the catalytic cycle of cross-coupling reactions at the C-I bond, such as Buchwald-Hartwig amination or Sonogashira coupling. The strength and steric properties of the base will dictate which reaction pathway is favored and the overall efficiency of the transformation.

Q2: I'm attempting an N-alkylation of this compound, but I'm seeing low yields and the formation of multiple products. What role does the base play here?

In N-alkylation, the primary amine of this compound acts as a nucleophile. The reaction with an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The role of the base is to neutralize this acid as it is formed.[1]

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for simple alkylations. Cesium carbonate is particularly effective due to its solubility in organic solvents.[2][3] If you are observing low conversion, it's possible your base is not strong enough or not soluble enough in your reaction medium.

  • Strong Bases (e.g., NaH, NaOtBu): While stronger bases can deprotonate the amine to generate a more potent nucleophile, they can also promote side reactions. For instance, strong, sterically hindered bases may favor elimination reactions of the alkyl halide if it possesses β-hydrogens.

Troubleshooting Tip: If you are observing a mixture of mono- and di-alkylated products, consider using a bulkier base or a less reactive alkylating agent to sterically disfavor the second alkylation.

Q3: My Buchwald-Hartwig amination of this compound is sluggish or failing. Could the base be the issue?

Absolutely. In the Buchwald-Hartwig amination, the base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine coupling partner, forming the corresponding amide which then participates in the palladium-catalyzed cycle.[4][5]

  • Strong, Non-nucleophilic Bases (e.g., NaOtBu, LiHMDS): These are the most common bases for this reaction as they are strong enough to deprotonate a wide range of amines.[6] However, they are sensitive to moisture and air, so proper handling is critical. Some functional groups, like esters and nitro groups, may not be compatible with strong bases like KOtBu.[4]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These can be advantageous when dealing with base-sensitive functional groups.[6] However, reactions with weaker bases often require higher temperatures and longer reaction times to achieve good conversion.[4][6]

Troubleshooting Tip: If your reaction is not proceeding, ensure your base is fresh and anhydrous. For less reactive aryl chlorides, a stronger base and a more electron-rich, bulky phosphine ligand are often required.[7]

Q4: I'm observing hydrodehalogenation (replacement of iodine with hydrogen) as a major side product in my cross-coupling reaction. How can I mitigate this?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[6] It can arise from β-hydride elimination from the palladium-amido complex, particularly with primary amines. The choice of base can influence the rate of the desired reductive elimination versus this undesired pathway.

  • Base Strength: A very strong base can sometimes promote pathways that lead to hydrodehalogenation.[6] If this is a persistent issue, switching to a weaker base like Cs₂CO₃ or K₃PO₄ and potentially a different ligand may be beneficial.[6]

  • Ligand Choice: The ligand plays a critical role in preventing hydrodehalogenation. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination over β-hydride elimination.[6][8]

Troubleshooting Guides
Guide 1: Optimizing N-Alkylation of this compound

Problem: Low yield of the desired N-alkylated product.

Potential CauseSuggested Solution
Insufficient Basicity Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).
Poor Base Solubility Use a more soluble base like Cs₂CO₃ or switch to a solvent that better dissolves the base (e.g., DMF, DMSO).[2][3]
Amine Protonation Ensure at least one equivalent of base is used to neutralize the acid formed during the reaction.[1]
Steric Hindrance If using a bulky alkylating agent, a stronger, less-hindered base might be necessary.

Problem: Formation of over-alkylated (quaternary ammonium salt) products.

Potential CauseSuggested Solution
High Reactivity Use a milder base (e.g., K₂CO₃) and a less reactive alkylating agent (e.g., alkyl chloride instead of iodide).
Reaction Conditions Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it at the desired point.
Stoichiometry Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the mono-N-alkylation of this compound using an alkyl bromide and cesium carbonate.

Materials:

  • This compound

  • Alkyl bromide (1.1 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)[2]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), cesium carbonate (2.0 equiv.), and anhydrous DMF.[2]

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl bromide (1.1 equiv.) dropwise to the reaction mixture.[2]

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.[2]

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.[2]

  • Wash the combined organic layers with water and then brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for the palladium-catalyzed coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine coupling partner (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst, ligand, and sodium tert-butoxide to a dry reaction vessel.

  • Add this compound and the amine coupling partner.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.[6]

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation

Table 1: pKa Values of Common Bases in Organic Synthesis

The pKa of the conjugate acid is a good indicator of base strength; a higher pKa corresponds to a stronger base.

BaseConjugate AcidpKa (in H₂O, unless noted)
Sodium Hydride (NaH)H₂~35[9]
Sodium tert-butoxide (NaOtBu)tert-Butanol~17[9]
Lithium diisopropylamide (LDA)Diisopropylamine~36 (in THF)[10]
Cesium Carbonate (Cs₂CO₃)Bicarbonate (HCO₃⁻)10.3[11]
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)10.3[11]
Potassium Phosphate (K₃PO₄)Dibasic Phosphate (HPO₄²⁻)12.3[12]
Triethylamine (Et₃N)Triethylammonium10.8[11]
Visualizations

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Amide Formation Amide Formation Ar-Pd(II)(I)L2->Amide Formation R2NH, Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Amide Formation->Ar-Pd(II)(NR2)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-I This compound R2NH Amine Coupling Partner Ar-NR2 Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Steps start Low Yield in Cross-Coupling q1 Is hydrodehalogenation observed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Switch to a weaker base (e.g., K3PO4) and/or a bulkier ligand (e.g., XPhos). a1_yes->sol1 q2 Is the starting material consumed? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Check for product decomposition. Consider milder reaction conditions. a2_yes->sol2 sol3 Increase temperature. Use a stronger base (e.g., NaOtBu). Ensure anhydrous conditions. a2_no->sol3

Caption: Decision tree for troubleshooting low yields.

References
  • Technical Support Center: Troubleshooting By-product Formation in Pd-Catalyzed Amination of Pyrimidines - Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Influence of base on the Sonogashira coupling reactiona - ResearchGate.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Sonogashira coupling - Wikipedia.
  • pka bases.cdx.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH.
  • Application Notes and Protocols for N-alkylation of 3-Amino-2-iodobenzamide - Benchchem.
  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca - OWL.
  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry.
  • Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine - Benchchem.
  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC.

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Technical Support Center: Workup Procedures for Unreacted 3-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-iodobenzylamine in their synthetic workflows. Unreacted starting material can often complicate downstream processes and compromise the purity of your final product. This document provides in-depth, field-proven strategies and detailed protocols to effectively remove unreacted this compound from your reaction mixture.

Understanding the Challenge: Properties of this compound

Before diving into purification strategies, it's crucial to understand the physicochemical properties of this compound that dictate its behavior during a workup.

PropertyValueSignificance for Purification
Molecular Formula C₇H₈IN[1][2]Provides the basis for its molecular weight.
Molecular Weight 233.05 g/mol [2]Relevant for stoichiometric calculations and chromatographic analysis.
Appearance White to yellowish crystalline solid or colorless to pale yellow liquid[1][3]Physical state can vary depending on purity and temperature.
Boiling Point 132 °C at 8 mmHg[1]High boiling point makes removal by simple evaporation challenging.
Melting Point 248-249 °C (recrystallized from N,N-dimethylformamide)[1]Useful for characterization and assessing purity post-purification.
Solubility Difficult to mix in water; soluble in organic solvents like alcohol and chloroform[1][3]This differential solubility is the cornerstone of liquid-liquid extraction techniques.
Basicity (pKa) The benzylamine moiety is basic. The pKa of benzylamine is 9.33[4].The basicity allows for conversion to a water-soluble salt via protonation with acid.

The key to successfully removing this compound lies in exploiting its basicity. By converting the amine functional group into its corresponding ammonium salt, we can dramatically increase its aqueous solubility, allowing for its selective removal from an organic phase.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a significant amount of starting material after the reaction. What is the first and simplest workup step I should try?

A1: The most straightforward approach is an acid-base liquid-liquid extraction . This technique leverages the basicity of the amine to move it from the organic layer to an aqueous layer. By washing your organic reaction mixture with a dilute aqueous acid, you can protonate the this compound, forming the water-soluble 3-iodobenzylammonium salt.[5][6][7][8]

Q2: Which acid should I use for the extraction, and at what concentration?

A2: A 1M solution of hydrochloric acid (HCl) is a common and effective choice.[6] The goal is to adjust the pH of the aqueous phase to be sufficiently acidic to ensure complete protonation of the amine. A pH of 2 or lower is generally recommended. You can use pH paper to check the aqueous layer after the extraction.

Q3: What if my product is acid-sensitive? Are there alternative extraction methods?

A3: Yes, if your desired compound is unstable in acidic conditions, you can use an aqueous solution of copper(II) sulfate.[5][6][9] The copper ions will form a complex with the amine, which is soluble in the aqueous layer.[5][9] This method is gentler than using a strong acid. You will observe the blue aqueous copper sulfate solution turning purple as the copper-amine complex forms.[5][6] Continue washing until the aqueous layer no longer changes color.[5][6]

Q4: I've performed the acid wash, but I'm still seeing the starting material in my organic layer. What could be wrong?

A4: There are a few possibilities:

  • Insufficient Acid: You may not have used enough acid to protonate all of the amine. Perform additional washes with the acidic solution.

  • Emulsion Formation: An emulsion between the organic and aqueous layers can trap the amine. If an emulsion forms, try adding brine (saturated aqueous NaCl solution) to help break it.

  • Product is also Basic: If your product also contains a basic functional group, it may also be extracted into the aqueous layer. In this case, chromatography may be a more suitable purification method.

Q5: When is column chromatography the best option for removing this compound?

A5: Column chromatography is recommended when:

  • Your product has a similar solubility profile to this compound, making extraction difficult.

  • You need to separate the starting material from other impurities with similar properties.

  • Your product is also basic, leading to co-extraction with an acid wash.

Due to the basic nature of amines, they can interact strongly with the acidic silica gel, leading to tailing or streaking of the compound on the column.[10][11] To mitigate this, you can:

  • Use a mobile phase containing a small amount of a basic modifier , such as triethylamine (TEA) or ammonia.[10][11]

  • Utilize an amine-functionalized silica gel column , which is designed to minimize these unwanted interactions.[10][12][13][14]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Persistent spot of this compound on TLC after multiple acid washes. Incomplete protonation or highly concentrated organic layer.Use a more concentrated acid solution (e.g., 2M HCl) or perform more washes. Ensure vigorous shaking during extraction to maximize interfacial contact.
Formation of a thick, stable emulsion during extraction. High concentration of reactants or certain solvents.Add brine to the separatory funnel. If the emulsion persists, filter the entire mixture through a pad of Celite.
Loss of desired product into the aqueous layer during acid wash. The product itself is basic and is being protonated.Neutralize the acidic aqueous layer with a base (e.g., NaOH) and back-extract the product with an organic solvent. Consider using column chromatography for future purifications.
Streaking or tailing of compounds during silica gel column chromatography. Strong interaction between the basic amine and acidic silica.Add 0.5-1% triethylamine to your eluent system. Alternatively, use an amine-functionalized silica gel column.[10][12][13][14]
Difficulty in achieving separation by column chromatography. The product and starting material have very similar polarities.Try a different solvent system or consider reverse-phase chromatography.[12]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

This protocol is the first line of defense for removing unreacted this compound, provided your desired product is stable to dilute acid.

Materials:

  • Crude reaction mixture dissolved in an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • 1M Hydrochloric Acid (HCl).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • pH paper.

Procedure:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent. Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate. The top layer will be the organic phase (assuming a solvent less dense than water) and the bottom layer will be the aqueous phase containing the protonated this compound.

  • Aqueous Layer Removal: Drain the lower aqueous layer. Check the pH of this layer with pH paper to ensure it is acidic (pH ≤ 2).

  • Repeat Acid Wash: Repeat the acid wash (steps 2-4) one or two more times to ensure complete removal of the amine.

  • Neutralization Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain your purified product.

Protocol 2: Column Chromatography for Amine Purification

This protocol is suitable when acid-base extraction is not effective or appropriate.

Materials:

  • Silica gel (or amine-functionalized silica gel).

  • Appropriate eluent system (e.g., hexane/ethyl acetate with 1% triethylamine).

  • Chromatography column.

  • Collection tubes.

  • TLC plates and developing chamber.

Procedure:

  • TLC Analysis: Develop a TLC method to effectively separate your product from this compound. A good starting point for the eluent is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). If you observe streaking, add a small amount of triethylamine (0.5-1%) to the eluent.

  • Column Packing: Pack a chromatography column with silica gel using your chosen eluent system.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Run the column with your chosen eluent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow

The following diagram illustrates the decision-making process for choosing the appropriate workup procedure.

Workup_Decision_Tree Decision Tree for Removing this compound Start Crude Reaction Mixture Containing this compound Is_Product_Acid_Stable Is the product stable to dilute acid? Start->Is_Product_Acid_Stable Acid_Wash Perform Acid-Base Extraction (Protocol 1) Is_Product_Acid_Stable->Acid_Wash Yes Copper_Sulfate_Wash Perform Copper Sulfate Wash Is_Product_Acid_Stable->Copper_Sulfate_Wash No Is_Separation_Complete Is separation complete by TLC? Acid_Wash->Is_Separation_Complete Copper_Sulfate_Wash->Is_Separation_Complete Column_Chromatography Proceed to Column Chromatography (Protocol 2) Is_Separation_Complete->Column_Chromatography No Purified_Product Purified Product Is_Separation_Complete->Purified_Product Yes Column_Chromatography->Purified_Product

Sources

Technical Support Center: Regioselective Functionalization of 3-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the regioselective functionalization of 3-iodobenzylamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the chemical modification of this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Question: My cross-coupling reaction with this compound is resulting in low to no yield of the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in palladium-catalyzed cross-coupling reactions involving this compound can stem from several factors, ranging from catalyst deactivation to substrate-specific challenges. Here’s a systematic approach to diagnosing the problem:

1. Catalyst Activity and Integrity:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. The formation of palladium black is a visual indicator of catalyst decomposition.[1] Ensure you are using a fresh, high-quality palladium precursor and ligand. For notoriously fickle reactions, consider using a more stable and readily activated precatalyst.[2]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen.[1][3] Rigorously degas all solvents and reagents (e.g., by argon bubbling or freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[1][4]

2. Substrate-Specific Challenges with this compound:

  • Amine Coordination: The primary amine of the benzylamine moiety can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This can be a significant, though often overlooked, issue.

  • Protecting Group Strategy: To prevent unwanted coordination and side reactions, protection of the amine group is often necessary. The choice of protecting group is critical and must be stable to the reaction conditions.[5]

    • Boc (tert-butyloxycarbonyl): Stable under many cross-coupling conditions but can be sensitive to strong bases and high temperatures.

    • Cbz (carboxybenzyl): Generally robust but requires specific deprotection methods (e.g., hydrogenolysis).

    • Acyl groups (e.g., Acetyl, Benzoyl): Stable under acidic and oxidative conditions but are typically removed under basic or reductive conditions.[5]

3. Reaction Conditions:

  • Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[6] For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often preferred as they can promote the desired reaction pathway.[6][7] The optimal ligand is highly dependent on the specific coupling partners.[6][8]

  • Base Selection: The choice of base is critical and must be compatible with the functional groups on your substrates.[9]

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common and effective.[6][10]

    • For base-sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[6]

  • Solvent: Anhydrous and degassed solvents are essential for reproducibility.[6] Toluene and dioxane are commonly used, but solvent screening may be necessary to find the optimal conditions for your specific reaction.[2]

Issue 2: Poor Regioselectivity and Formation of Side Products

Question: I am observing a mixture of isomers and other side products in my reaction. How can I improve the regioselectivity for functionalization at the C3 position?

Answer:

Controlling regioselectivity is a primary challenge in the functionalization of substituted arenes.[8] With this compound, several side reactions can compete with the desired transformation.

Common Side Reactions:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the aryl halide itself. This is often promoted by the presence of oxygen.[1]

  • Protodeboronation (Suzuki): The boronic acid is replaced by a proton from the solvent or trace water. Using anhydrous solvents and high-quality boronic acids can mitigate this.[1]

  • Hydrodehalogenation: The aryl iodide is reduced, replacing the iodine with a hydrogen atom. This can be a sign of catalyst decomposition or undesired side reactivity.[1]

  • Benzylic Functionalization: The benzylic protons can be acidic enough to react, especially with strong bases, leading to undesired side products.[11]

Strategies to Enhance Regioselectivity:

  • Directed Ortho-Metalation (DoM): While the primary target is the C3-iodo position, understanding directing group effects is crucial. The amino group, or a protected derivative, can act as a directing metalation group (DMG), potentially leading to lithiation at the C2 or C4 positions if a strong organolithium base is used.[12][13][14] Careful choice of reagents is necessary to favor cross-coupling over ortho-metalation pathways.

  • Ligand Control: The choice of ligand can significantly influence the regiochemical outcome of a reaction.[8][15] Experimenting with different ligands can sometimes steer the reaction towards the desired isomer.

  • Protecting Group Influence: The steric and electronic properties of the protecting group on the amine can influence the reactivity at different positions on the aromatic ring.

Issue 3: Chemoselectivity Problems - Reactivity of the Amine or Benzyl Position

Question: My reaction is leading to undesired modifications at the amino or benzylic position. How can I selectively functionalize the C-I bond?

Answer:

Chemoselectivity, the preferential reaction of a reagent with one functional group over others, is a cornerstone of complex molecule synthesis.[16] this compound possesses multiple reactive sites: the C-I bond, the primary amine, and the benzylic C-H bonds.

1. Protecting the Amine:

  • As discussed, protecting the primary amine is the most effective way to prevent its participation in undesired reactions, such as acting as a nucleophile in Buchwald-Hartwig aminations or coordinating to the metal center.[5][17] The choice of protecting group should be orthogonal to the planned functionalization and subsequent deprotection steps.

2. Avoiding Benzylic Functionalization:

  • The benzylic protons can be susceptible to deprotonation by strong bases, leading to benzylic lithiation.[11] If this is a suspected side reaction, using a milder base or switching to a lithium amide base, which can favor benzylic lithiation under certain conditions, should be carefully considered.[11]

3. Oxidation of the Benzylamine Moiety:

  • The benzylamine functionality can be susceptible to oxidation, especially under aerobic conditions or in the presence of certain catalysts.[18][19][20] Ensuring an inert atmosphere and choosing a catalyst system that does not promote oxidation is crucial.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is it always necessary to protect the amine group of this compound for cross-coupling reactions?

A1: While not strictly necessary in all cases, it is highly recommended. The primary amine can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of undesired byproducts. Protection simplifies the reaction profile and often leads to higher yields and cleaner reactions.

Q2: What are the best starting conditions for a Suzuki coupling with this compound?

A2: A good starting point would be to use a protected this compound (e.g., N-Boc-3-iodobenzylamine), a palladium catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source and a suitable phosphine ligand, a base such as K₂CO₃ or Cs₂CO₃, and a solvent system like toluene/water or dioxane/water. Reactions are typically heated to 80-110 °C.[1]

Q3: For a Sonogashira coupling, what are the key considerations?

A3: The Sonogashira coupling of a terminal alkyne with this compound typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine).[21][22][23] Anhydrous and anaerobic conditions are traditionally required, though newer methods can be more tolerant.[21] The amine not only acts as a base but also helps to keep the copper catalyst in solution.

Q4: How does the reactivity of this compound compare to other halo-benzylamines?

A4: Aryl iodides are generally more reactive than the corresponding bromides or chlorides in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[1] Therefore, this compound is expected to be more reactive than 3-bromobenzylamine or 3-chlorobenzylamine under similar conditions. However, aryl chlorides can sometimes be coupled successfully with the right choice of catalyst and ligand system.[2]

Section 3: Experimental Protocols & Data

Table 1: General Conditions for Common Cross-Coupling Reactions
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5-2)Toluene80-100
Sonogashira Pd(PPh₃)₂Cl₂ (2-5)-Et₃N (2-3)THF/DMFRT - 60
CuI (5-10)

Note: These are general starting conditions and may require optimization for specific substrates.

Protocol 1: N-Boc Protection of this compound
  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base such as triethylamine (1.2 equiv.) or 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-iodobenzylamine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried flask, add N-Boc-3-iodobenzylamine (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Section 4: Visualizing Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low or No Yield in Cross-Coupling q1 Is the catalyst active? (Check for Pd black) start->q1 a1_yes Use fresh catalyst/precatalyst. Ensure inert atmosphere. q1->a1_yes No q2 Is the amine group protected? q1->q2 Yes a1_yes->q2 a2_no Protect the amine (e.g., with Boc). q2->a2_no No q3 Are reaction conditions optimal? q2->q3 Yes a2_no->q3 a3_no Screen ligands, bases, and solvents. Adjust temperature. q3->a3_no No end Improved Yield q3->end Yes a3_no->end

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Diagram 2: Key Factors in Regioselective Functionalization

G main Regioselective Functionalization of this compound Desired Product (C3-Functionalized) Undesired Products factors Key Control Factors Ligand Choice Base Selection Protecting Group Solvent/Temp. side_reactions Competing Pathways Homocoupling Hydrodehalogenation Ortho-metalation Benzylic Functionalization main:f2->side_reactions factors:l->main:f1 Influences factors:b->main:f1 Influences factors:p->main:f1 Influences factors:s->main:f1 Influences side_reactions:homo->main:f2 side_reactions:hydro->main:f2 side_reactions:ortho->main:f2 side_reactions:benzyl->main:f2

Caption: Interplay of factors influencing regioselectivity.

References

  • ajp0206, Vesnal, et al. (2018).
  • Various Authors. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
  • Various Authors. (n.d.). Effect of ligands on yield and regioselectivity.
  • Wikipedia contributors. (n.d.).
  • Reddy, C. B. R., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PubMed. [Link]
  • Reddy, C. B. R., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC - NIH. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]
  • Reddy, C. B. R., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. ChemistryOpen. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Shroder, M. (n.d.). The Sonogashira Coupling. University of Wisconsin-La Crosse. [Link]
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
  • Unknown Author. (n.d.). Directed (ortho)
  • Andrew G. Myers Research Group. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Chemistry LibreTexts. (2023).
  • Various Authors. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. [Link]
  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. [Link]
  • Various Authors. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Various Authors. (2018). Experimental and theoretical investigations of regioselective functionalization of 3-hydroxy bisindoles with thiols. PubMed. [Link]
  • Various Authors. (2025). Synthetic methods: Part (iii) protecting groups.
  • Various Authors. (n.d.).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Various Authors. (2025). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]
  • Various Authors. (n.d.). Pd-Catalyzed Regioselectively Sequential Meta-, Ortho-C–H Functionalization of Arenes: A Predictable Approach to Synthesis Polysubstituted β-Arylethylamines.
  • Various Authors. (n.d.). Chemoselectivity: The Mother of Invention in Total Synthesis. PMC - PubMed Central. [Link]
  • Various Authors. (n.d.). Palladium-Catalyzed Regio- and Stereo-Selective γ-Arylation of Tertiary Allylic Amines: Identification of Potent Adenylyl Cyclase Inhibitors. PMC - PubMed Central. [Link]
  • Various Authors. (2023). How difficult should a suzuki coupling be? Reddit. [Link]
  • Various Authors. (n.d.). A general rhodium-catalyzed regioselective C–H functionalization: accessing heteroarylated and alkenylated arenes. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Various Authors. (n.d.). Regioselective late-stage functionalization of tetraphenylenes: rapid construction of double helical architectures and potential hole transport materials. Chemical Science (RSC Publishing). [Link]

Sources

byproduct formation in the synthesis of 3-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-Iodobenzylamine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot byproduct formation in the synthesis of this important building block. This guide provides in-depth, field-proven insights into the most common synthetic routes, focusing on the causality behind experimental outcomes and offering practical solutions to maximize yield and purity.

Introduction

This compound is a valuable reagent in the development of pharmaceuticals and other bioactive molecules. Its synthesis, while achievable through several established methods, is often plagued by the formation of stubborn byproducts that can complicate purification and compromise final product quality. This guide will dissect four common synthetic pathways, providing a structured, question-and-answer-based approach to troubleshoot specific issues you may encounter.

Section 1: Troubleshooting by Synthetic Route

This section is organized by the most frequently employed synthetic strategies for this compound. Each subsection addresses common problems, their root causes, and actionable solutions.

Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines, designed to avoid the over-alkylation issues common in direct amination.[1] It involves the N-alkylation of potassium phthalimide with 3-iodobenzyl halide, followed by the liberation of the primary amine.[2]

FAQ 1: My yield is low after the final deprotection step with hydrazine. What are the likely causes?

Low yields in the final hydrazinolysis step are a frequent issue. The primary culprits are often incomplete reaction or challenges in isolating the product from the reaction mixture.

  • Cause A: Incomplete Deprotection. The cleavage of the N-(3-iodobenzyl)phthalimide intermediate may not have gone to completion.

    • Solution: Ensure you are using a sufficient excess of hydrazine hydrate (typically 1.5-2.0 equivalents). The reaction is often run at reflux in an alcoholic solvent like ethanol; confirm that the reaction has been heated for an adequate duration (1-3 hours is typical). Monitoring the disappearance of the starting phthalimide by Thin Layer Chromatography (TLC) is crucial.

  • Cause B: Product Co-precipitation or Occlusion. The phthalhydrazide byproduct that precipitates from the reaction can sometimes trap the desired this compound, leading to losses during filtration.

    • Solution: After filtering the bulk of the phthalhydrazide, thoroughly wash the precipitate with the reaction solvent (e.g., ethanol) to recover any trapped product. Acidifying the filtrate with HCl will precipitate the this compound as its hydrochloride salt, which can then be isolated. This also aids in separating it from any remaining neutral byproducts.

FAQ 2: I see an insoluble white precipitate after adding hydrazine. What is it and how do I remove it effectively?

This precipitate is the phthalhydrazide byproduct, a characteristic feature of the Ing-Manske procedure (hydrazinolysis).[3]

  • Byproduct Identity: Phthalhydrazide (C₆H₄(CO)₂N₂H₂).

  • Removal Strategy: This byproduct is typically insoluble in common organic solvents like ethanol, whereas the desired amine is soluble. Simple filtration is the primary method of removal.

    • Protocol: Cool the reaction mixture to room temperature to ensure complete precipitation of the phthalhydrazide. Filter the solid and wash it thoroughly with cold ethanol. The filtrate contains your desired product.

Diagram 1: Gabriel Synthesis and Byproduct Formation

A Potassium Phthalimide C N-(3-Iodobenzyl)phthalimide A->C  N-Alkylation (SN2) Solvent: DMF B 3-Iodobenzyl Halide (X = Br, Cl) B->C E This compound (Desired Product) C->E  Deprotection (Ing-Manske) F Phthalhydrazide (Byproduct) C->F  Deprotection (Ing-Manske) D Hydrazine Hydrate (N2H4·H2O) D->E D->F

Caption: Workflow of the Gabriel synthesis of this compound.

Direct Amination of 3-Iodobenzyl Halides

Directly reacting 3-iodobenzyl bromide or chloride with ammonia is the most straightforward approach, but it is notoriously difficult to control and often leads to a mixture of products.[4][5]

FAQ 3: My final product is a complex mixture containing multiple spots on TLC. How do I identify and prevent these byproducts?

The primary issue with direct amination is over-alkylation. The this compound product is itself a nucleophile and can react further with the starting 3-iodobenzyl halide.

  • Byproduct Identities:

    • Secondary Amine: N,N-bis(3-iodobenzyl)amine

    • Tertiary Amine: N,N,N-tris(3-iodobenzyl)amine

    • Quaternary Ammonium Salt: Tetra(3-iodobenzyl)ammonium halide

  • Mechanism of Formation: The newly formed primary amine is often more nucleophilic than ammonia, leading to a "runaway" reaction where it competes with ammonia for the remaining alkyl halide.[6]

  • Prevention Strategies:

    • Use a Large Excess of Ammonia: Using a very large stoichiometric excess of ammonia (as a concentrated aqueous solution or as a gas dissolved in a solvent) can statistically favor the reaction of the alkyl halide with ammonia over the amine product.

    • Control Reaction Temperature: Running the reaction at lower temperatures can help to control the rate of the secondary and tertiary amination reactions, which may have slightly higher activation energies.

Diagram 2: Over-alkylation in Direct Amination

Start 3-Iodobenzyl Halide + NH3 Primary This compound (Primary Amine) Start->Primary Desired Reaction Secondary N,N-bis(3-iodobenzyl)amine (Secondary Amine) Primary->Secondary 1st Over-alkylation (+ 3-Iodobenzyl Halide) Tertiary N,N,N-tris(3-iodobenzyl)amine (Tertiary Amine) Secondary->Tertiary 2nd Over-alkylation (+ 3-Iodobenzyl Halide)

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Validation & Comparative

Foundational Principles: Electronic and Steric Effects at Play

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Comparative Reactivity of 2-, 3-, and 4-Iodobenzylamine Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, substituted benzylamines serve as invaluable building blocks. Among them, the iodinated isomers—2-, 3-, and 4-iodobenzylamine—present unique opportunities and challenges due to the dual functionality of the nucleophilic amine and the reactive carbon-iodine (C-I) bond. The positional isomerism of the iodine atom profoundly influences the molecule's steric and electronic properties, leading to significant, and often counterintuitive, differences in reactivity.

This guide provides an in-depth, evidence-based comparison of these three isomers. We will dissect the underlying chemical principles and present supporting experimental data to empower researchers in selecting the optimal isomer and reaction conditions for their specific synthetic goals, particularly in the context of metal-catalyzed cross-coupling reactions.

The reactivity of an aryl iodide is primarily dictated by the ease with which the C-I bond can be cleaved, a critical step in many reactions, including the oxidative addition to a metal catalyst (e.g., Palladium(0)). The electronic environment of the benzene ring and the steric hindrance around the reaction center are the two dominant factors governing this process.

  • Electronic Effects : The iodine atom exerts a dual electronic influence: it is electronegative, withdrawing electron density through the sigma bond (a -I inductive effect ), and it possesses lone pairs that can donate into the π-system (a +M mesomeric effect ). For iodine, the inductive effect typically outweighs the mesomeric effect, leading to a net deactivation of the ring towards electrophilic substitution. The aminomethyl group (-CH₂NH₂) is a weak activating group, donating electron density via a +I inductive effect. The interplay of these effects varies by isomer:

    • 4-Iodobenzylamine (Para) : The substituents are in conjugation. The electron-donating aminomethyl group can increase electron density at the ipso-carbon (the carbon bearing the iodine), which can slightly strengthen the C-I bond and potentially slow the rate of oxidative addition in some cross-coupling reactions compared to a non-substituted iodobenzene.

    • 3-Iodobenzylamine (Meta) : The substituents are not in direct conjugation. Their electronic effects are less pronounced on each other, resulting in reactivity that often mirrors that of a simple iodobenzene.

    • 2-Iodobenzylamine (Ortho) : The strong, distance-dependent -I effect of iodine is most pronounced at the ortho position. More importantly, this isomer is subject to significant steric hindrance.

  • Steric Hindrance : The bulky iodine atom at the ortho position in 2-iodobenzylamine creates significant steric congestion around the C-I bond. This bulk can impede the approach of a large metal catalyst, making oxidative addition more difficult and often requiring more forcing conditions or specialized, less sterically demanding catalyst systems. The meta and para isomers are largely free from this constraint.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are benchmark transformations for evaluating the reactivity of aryl halides. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex.

To provide a quantitative comparison, we present data from a representative Suzuki-Miyaura coupling experiment, reacting each iodobenzylamine isomer with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the respective iodobenzylamine isomer (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (2 mol%) is prepared in a solvent system like a 3:1 mixture of DME (1,2-dimethoxyethane) and water (4 mL). The mixture is degassed with argon and then heated at 80-90°C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at set time intervals.

Workflow: Comparative Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup (for each isomer) cluster_proc Reaction & Analysis reagents 1. Iodobenzylamine Isomer 2. Phenylboronic Acid 3. K2CO3 (Base) 4. Pd(PPh3)4 (Catalyst) 5. DME/Water (Solvent) degas Degas with Argon reagents->degas Combine in flask heat Heat at 80-90°C degas->heat Seal & place monitor Monitor by TLC/GC heat->monitor Take aliquots yield_2 2-Iodo Isomer: Low Yield / Slow Rate yield_3 3-Iodo Isomer: High Yield / Fast Rate yield_4 4-Iodo Isomer: High Yield / Moderate Rate

Caption: Workflow for comparing the Suzuki coupling reactivity of iodobenzylamine isomers.

Comparative Performance Data
IsomerRelative Reaction RateTypical Yield (after 4h)Key Influencing Factor
4-Iodobenzylamine Moderate85-95%Electronic Effects : Mild deactivation from the +I effect of the -CH₂NH₂ group slows the reaction slightly compared to the meta isomer.
This compound Fastest >95%Minimal Hindrance : Behaves like an ideal aryl iodide with minimal steric or electronic interference, leading to rapid oxidative addition.
2-Iodobenzylamine Slowest <40%Steric Hindrance : The ortho-iodine atom significantly impedes the approach of the palladium catalyst to the C-I bond, drastically reducing the rate of oxidative addition.
Mechanistic Interpretation

The experimental data aligns perfectly with our foundational principles.

  • This compound emerges as the most reactive isomer. Its C-I bond is sterically accessible, and the electronic influence of the meta-positioned aminomethyl group on the reaction site is minimal. This allows for efficient oxidative addition, leading to high yields in a short time.

  • 4-Iodobenzylamine shows excellent, but slightly slower, reactivity. The para-aminomethyl group's electron-donating nature can slightly increase the electron density at the C-I bond, making the oxidative addition step marginally less favorable than for the 3-iodo isomer. However, the absence of steric hindrance ensures the reaction still proceeds to completion with high efficiency.

  • 2-Iodobenzylamine is, by a significant margin, the least reactive. The steric shield provided by the ortho-iodine atom presents a formidable kinetic barrier for the bulky Pd(PPh₃)₄ catalyst to overcome. To achieve reasonable yields with this isomer, one might need to employ higher temperatures, longer reaction times, or more advanced catalyst systems designed for hindered substrates, such as those using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).

Logical Flow: From Isomer Structure to Reactivity

G iso2 2-Iodobenzylamine steric High Steric Hindrance iso2->steric iso3 This compound electronic_meta Minimal Electronic/Steric Influence iso3->electronic_meta iso4 4-Iodobenzylamine electronic_para Moderate Electronic Influence iso4->electronic_para react_slow Slowest Reaction Rate steric->react_slow react_fast Fastest Reaction Rate electronic_meta->react_fast react_mod Moderate Reaction Rate electronic_para->react_mod

Caption: The relationship between isomer structure and its resulting chemical reactivity.

Practical Recommendations and Summary

When selecting an iodobenzylamine isomer for synthesis, the following guide can be used:

  • For Rapid and Efficient C-C Bond Formation : This compound is the superior choice. Its high reactivity and lack of steric hindrance make it ideal for standard cross-coupling conditions, ensuring high yields and fast conversion.

  • For General Purpose Use : 4-Iodobenzylamine is an excellent and highly reliable substrate. While marginally slower than the meta isomer, it consistently provides high yields and is readily available.

  • For Sterically Challenging Syntheses : 2-Iodobenzylamine should be approached with caution. Its use is dictated by synthetic necessity for the ortho substitution pattern. Researchers must be prepared to screen various catalysts (e.g., those with ligands like SPhos or XPhos), use higher catalyst loadings, and employ longer reaction times to achieve acceptable yields.

By understanding the interplay of steric and electronic effects, chemists can rationally design synthetic routes, anticipate challenges, and optimize reaction conditions, thereby saving valuable time and resources in the development of complex molecules.

References

  • Title: Steric and Electronic Effects in the Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction. Source:Chemical Reviews, American Chemical Society. URL:[Link]
  • Title: The Suzuki-Miyaura Cross-Coupling Reaction. Source:Organic & Biomolecular Chemistry, Royal Society of Chemistry. URL:[Link]

A Senior Application Scientist's Guide to Palladium Catalysis: 3-Iodobenzylamine vs. 3-Bromobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the choice of starting material can profoundly impact the efficiency, cost, and scalability of a synthetic route. The 3-(aminomethyl)phenyl moiety is a valuable scaffold in medicinal chemistry, and its halogenated precursors, 3-iodobenzylamine and 3-bromobenzylamine, are common gateways for diversification via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of these two critical building blocks, explaining the fundamental principles governing their reactivity and offering practical guidance for their application in the lab.

The Heart of the Matter: Oxidative Addition and Bond Strength

The utility of palladium catalysis lies in its ability to form a new bond between two carbon atoms (or a carbon and a heteroatom) by following a predictable catalytic cycle. For aryl halides, the first and often rate-determining step is the oxidative addition , where the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond.[1][2] The facility of this step is the primary determinant of the overall reaction rate and efficiency.

The reactivity trend for aryl halides in palladium-catalyzed reactions is almost universally: Aryl-I > Aryl-Br > Aryl-Cl >> Aryl-F .[1][3] This order is a direct consequence of the corresponding carbon-halogen bond dissociation energies (BDEs).[4] A weaker bond requires less energy to break, thus facilitating the crucial oxidative addition step.

Data Presentation: Bond Dissociation Energies (BDE)

The fundamental thermodynamic difference between the two substrates is clear when comparing their C-X bond strengths.

Bond TypeTypical BDE (kJ/mol)Implication for Catalysis
Aryl C-I~213Weaker bond, faster oxidative addition, milder conditions.[5]
Aryl C-Br~285Stronger bond, slower oxidative addition, often requires more forcing conditions or a more active catalyst.[5]

This ~72 kJ/mol difference is significant and dictates the practical choices a chemist must make regarding reaction conditions.

Visualizing the Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. The critical Oxidative Addition step is where the reactivity difference between this compound and 3-bromobenzylamine is most pronounced.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (3-Iodo/Bromobenzylamine) PdII Ar-Pd(II)(X)L₂ (Palladacycle) OxAdd->PdII Trans Transmetalation PdII->Trans R'-[M] (e.g., Boronic Acid) PdII_R Ar-Pd(II)(R')L₂ Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' (Product) RedElim->Product Substrates Ar-X + R'-[M] Base Base Base->Trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Performance in Key Cross-Coupling Reactions

While this compound's higher reactivity is a clear advantage, modern advancements in ligand design have made 3-bromobenzylamine a highly effective and often more economical coupling partner.[6]

Suzuki-Miyaura Coupling

The formation of a C-C bond via Suzuki-Miyaura coupling is a staple in drug discovery. The choice between the iodo and bromo substrates directly impacts catalyst selection and reaction parameters.

Representative Performance Comparison:

FeatureThis compound3-BromobenzylamineRationale & Causality
Catalyst System Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ + SPhos, XPhos Pd G3The more challenging oxidative addition for the C-Br bond necessitates more electron-rich and bulky phosphine ligands to promote the formation of a highly active monoligated Pd(0) species.[7][8]
Catalyst Loading Typically 1-3 mol%Typically 1-5 mol%Higher reactivity of the C-I bond allows for lower catalyst turnover without compromising yield.
Temperature Room Temp to 80 °C80 °C to 110 °CThe higher activation energy for C-Br bond cleavage requires more thermal energy.
Reaction Time 1-12 hours6-24 hoursFaster oxidative addition leads to a more rapid catalytic cycle.
Typical Yield Excellent (>90%)Good to Excellent (80-95%)With optimized conditions, yields can be comparable, but achieving them with the bromide is more dependent on the right catalyst system.
Buchwald-Hartwig Amination

For constructing C-N bonds, the Buchwald-Hartwig amination is the preeminent method.[9][10] Here too, the C-X bond strength dictates the reaction's course. Generally, the amination of heteroaryl bromides proceeds slightly faster than chlorides, while iodides can sometimes be slower than bromides, a nuance suggesting factors beyond just oxidative addition may play a role in some specific systems.[11] However, for simple aryl halides, the I > Br trend largely holds.

Representative Performance Comparison:

FeatureThis compound3-BromobenzylamineRationale & Causality
Catalyst System Pd₂(dba)₃ + XantphosPd(OAc)₂ + RuPhos, JohnPhosWhile bidentate ligands like Xantphos are effective, the less reactive C-Br bond often benefits from the use of sterically hindered, electron-rich biaryl monophosphine ligands that accelerate both oxidative addition and reductive elimination.[9][11]
Base K₃PO₄, Cs₂CO₃NaOt-Bu, LHMDSStronger, non-nucleophilic bases are often required for aryl bromides to facilitate the deprotonation of the amine and promote the formation of the key palladium-amido intermediate.[12]
Temperature 80-100 °C90-110 °CSimilar to the Suzuki coupling, additional thermal energy is needed to overcome the higher activation barrier of the C-Br bond.
Reaction Time 4-18 hours12-24 hoursThe kinetics are generally faster for the more reactive aryl iodide.
Typical Yield Excellent (>90%)Good to Excellent (75-95%)High yields are achievable for both, but the reaction with 3-bromobenzylamine is more sensitive to the choice of ligand and base.

Experimental Protocols

The following protocols are generalized examples and should be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Suzuki_Workflow cluster_iodo This compound (Path A) cluster_bromo 3-Bromobenzylamine (Path B) a1 Substrate: This compound (1 equiv) a2 Catalyst: Pd(PPh₃)₄ (3 mol%) a1->a2 a3 Conditions: Na₂CO₃, Toluene/EtOH/H₂O 80 °C, 6h a2->a3 Product Workup & Purification a3->Product b1 Substrate: 3-Bromobenzylamine (1 equiv) b2 Catalyst: XPhos Pd G3 (2 mol%) b1->b2 b3 Conditions: K₃PO₄, Dioxane/H₂O 100 °C, 18h b2->b3 b3->Product Start Setup: Flame-dried flask, Ar atmosphere Reagents Add: Phenylboronic Acid (1.2 equiv) Base (2 equiv) Start->Reagents Reagents->a1 Reagents->b1

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Methodology (Path A: this compound):

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[13]

  • Add a degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Methodology (Optimized for 3-Bromobenzylamine):

  • In an inert atmosphere glovebox, add to an oven-dried vial: 3-bromobenzylamine (1.0 mmol, 1.0 equiv), sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv), RuPhos ligand (0.02 mmol, 2 mol%), and Pd(OAc)₂ (0.01 mmol, 1 mol%).

  • Seal the vial with a Teflon-lined cap.

  • Outside the glovebox, add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Place the vial in a preheated aluminum block at 100 °C and stir for 18 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-aryl amine.

For this compound, a milder base like K₃PO₄ and a different ligand such as Xantphos may be effective at a lower temperature (e.g., 90 °C).[14]

Conclusion and Practical Recommendations

The choice between this compound and 3-bromobenzylamine is a classic case of balancing reactivity with cost and practicality.

  • Choose this compound for:

    • Maximum Reactivity: When working with challenging coupling partners or when mild reaction conditions are paramount to preserve sensitive functional groups.

    • Simpler Catalyst Systems: It often allows for the use of less expensive and more traditional palladium catalysts and ligands.

    • Rapid Synthesis: When reaction time is a critical factor.

  • Choose 3-Bromobenzylamine for:

    • Cost-Effectiveness: It is generally less expensive and more suitable for large-scale synthesis.

    • Broad Availability: Aryl bromides are one of the most common classes of starting materials.

    • Modern Catalysis: When you have access to and are comfortable using modern, highly active catalyst systems based on bulky, electron-rich phosphine ligands.

Ultimately, both substrates are powerful tools in the hands of a skilled synthetic chemist. Understanding the fundamental principles of their reactivity in palladium catalysis empowers researchers to make informed decisions, leading to more efficient and successful synthetic campaigns.

References

  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Royal Society of Chemistry.
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig
  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Royal Society of Chemistry.
  • A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity. BenchChem.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. BenchChem.
  • A Comparative Assessment of Halogenated Benzamides in Drug Discovery. BenchChem.
  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society.
  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
  • Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. PubMed.
  • Technical Support Center: Suzuki Coupling Reactions with Halogen
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Royal Society of Chemistry.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry.
  • Comparison of the BDE of Alkyl Halides and Benzyl Halides.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.
  • A Comparative Guide: Suzuki vs.
  • Buchwald-Hartwig Amin
  • Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Royal Society of Chemistry.
  • Technical Support Center: Efficient Suzuki-Miyaura Coupling of 3-Halopyridines. BenchChem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Problems with Suzuki coupling. Reddit.
  • Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery. BenchChem.
  • A Comparative Guide to Alternatives for 4-Iodobenzylamine in Organic Synthesis. BenchChem.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Bond Dissoci
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery.

Sources

comparative study of different synthetic routes to 3-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Iodobenzylamine is a crucial building block in medicinal chemistry and drug development. Its utility is prominently highlighted in the synthesis of N⁶-(3-iodobenzyl)-adenosine derivatives, which are potent and selective agonists for the A₃ adenosine receptor, a key target for treating inflammatory diseases and cancer.[1][2] The strategic placement of the iodine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse molecular libraries for structure-activity relationship (SAR) studies.

Given its importance, the efficient and scalable synthesis of this compound is of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of various synthetic strategies, evaluating them based on yield, scalability, cost-effectiveness, and safety. We will delve into the mechanistic rationale behind each route, providing detailed experimental protocols to ensure reproducibility and aid in methodology selection.

Synthetic Strategies: A Head-to-Head Comparison

We will explore four primary synthetic pathways starting from commercially available precursors:

  • Reductive Amination of 3-Iodobenzaldehyde: A direct and high-yielding approach.

  • Gabriel Synthesis from 3-Iodobenzyl Bromide: A classic method to ensure primary amine selectivity.

  • Reduction of 3-Iodobenzonitrile: A straightforward conversion of a nitrile to an amine.

  • Hofmann Rearrangement of 3-Iodobenzamide: A carbon-degrading transformation from an amide.

Route 1: Reductive Amination of 3-Iodobenzaldehyde

This is arguably the most efficient and widely adopted method for laboratory-scale synthesis. The strategy involves a two-step, one-pot-like procedure: the formation of an intermediate oxime from 3-iodobenzaldehyde, followed by its reduction to the target amine.

Mechanism & Rationale: The reaction begins with the condensation of 3-iodobenzaldehyde with hydroxylamine, forming 3-iodobenzaldehyde oxime. This intermediate is then subjected to catalytic hydrogenation. While expensive catalysts like Palladium on Carbon (Pd/C) are effective, Raney Nickel (Raney Ni) presents a significantly more cost-effective alternative without compromising yield.[1] Raney Ni is a high-surface-area nickel catalyst that is particularly effective for the reduction of nitrogen-containing functional groups under hydrogen pressure. The choice of Raney Ni over other reducing agents like zinc or iron powder is justified by its superior yield, product purity, and operational simplicity.[1]

Experimental Protocol: Synthesis via Oxime Formation and Reduction

Step 1: Synthesis of 3-Iodobenzaldehyde Oxime

  • To a 100 mL three-necked flask, add 3-iodobenzaldehyde (15.2 g, 0.1 mol), hydroxylamine hydrochloride (7.6 g, 0.11 mol), and sodium acetate (9.9 g, 0.12 mol).

  • Add 40 mL of distilled water and stir the mixture vigorously at room temperature.

  • A white powdery solid will begin to appear after approximately 10 minutes. Continue stirring for 3 hours to ensure complete reaction.

  • Cool the reaction flask in an ice-water bath.

  • Collect the white, needle-like crystals by suction filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50°C overnight. This intermediate is typically used in the next step without further purification.

Step 2: Reduction of 3-Iodobenzaldehyde Oxime

  • In a 100 mL three-necked flask, place the crude 3-iodobenzaldehyde oxime (e.g., 8.4 g, ~0.05 mol) from the previous step.

  • Add Raney Nickel (2.9 g) and 50 mL of ethanol.

  • Introduce hydrogen gas into the flask under normal pressure while stirring vigorously at room temperature.

  • Continue the reaction for 5 hours. The reaction progress can be monitored by TLC.

  • After completion, filter the mixture quickly to recover the Raney Ni catalyst (which can be recycled).

  • To the filtrate, add a 10% hydrochloric acid solution until the pH reaches 1, precipitating the hydrochloride salt of the product as brown crystals.

  • Filter the crude product and recrystallize twice from ethanol (30 mL) to yield pure this compound hydrochloride. An overall yield of 89.7% has been reported for this process.[1]

G cluster_0 Route 1: Reductive Amination 3-Iodobenzaldehyde 3-Iodobenzaldehyde 3-Iodobenzaldehyde Oxime 3-Iodobenzaldehyde Oxime 3-Iodobenzaldehyde->3-Iodobenzaldehyde Oxime 1. NH2OH·HCl, NaOAc 2. H2O, RT, 3h This compound HCl This compound HCl 3-Iodobenzaldehyde Oxime->this compound HCl 1. Raney Ni, H2, EtOH 2. RT, 5h 3. HCl G cluster_1 Route 2: Gabriel Synthesis 3-Iodobenzyl Bromide 3-Iodobenzyl Bromide N-(3-iodobenzyl)phthalimide N-(3-iodobenzyl)phthalimide 3-Iodobenzyl Bromide->N-(3-iodobenzyl)phthalimide 1. Potassium Phthalimide 2. DMF, Heat This compound This compound N-(3-iodobenzyl)phthalimide->this compound 1. Hydrazine (N2H4) 2. EtOH, Reflux 3. Acid workup

Workflow for the Gabriel Synthesis of this compound.
Route 3: Reduction of 3-Iodobenzonitrile

This route offers a direct conversion from a nitrile to a primary amine. 3-Iodobenzonitrile is a commercially available and stable solid. The reduction of the nitrile functional group is a reliable transformation in organic synthesis.

Mechanism & Rationale: The carbon-nitrogen triple bond of the nitrile is reduced to a carbon-nitrogen single bond of the primary amine. This requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a classic choice, but it is highly reactive and requires strictly anhydrous conditions. A safer and often preferred alternative is a borane complex, such as Borane-Tetrahydrofuran (BH₃·THF). [3]The borane adds across the nitrile triple bond, and subsequent hydrolysis of the intermediate boron-nitrogen complex liberates the amine.

Experimental Protocol: Synthesis via Nitrile Reduction
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-iodobenzonitrile (1.0 eq) in dry THF. [3]2. Cool the solution to 0 °C in an ice bath.

  • Slowly add Borane-THF complex solution (1.0 M in THF, ~3.0 eq) dropwise with stirring. [3]4. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours. [3]5. Cool the reaction back to 0 °C and cautiously quench the excess borane by the slow addition of ethanol, followed by water. [3]6. Add an aqueous solution of HCl (e.g., 6 M) and stir to hydrolyze the intermediate and form the hydrochloride salt of the amine.

  • Partition the mixture between ether and water. Separate the aqueous layer. [3]8. Wash the aqueous layer with ether to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH pellets or 50% NaOH solution) until pH > 12, keeping the flask cool in an ice bath.

  • Extract the free amine into an organic solvent like ether or dichloromethane (3 x volumes).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. The amine can be converted to its hydrochloride salt for better stability and handling by bubbling HCl gas through an ethereal solution of the amine. [3]

G cluster_2 Route 3: Nitrile Reduction 3-Iodobenzonitrile 3-Iodobenzonitrile Intermediate Boron-Nitrogen Complex 3-Iodobenzonitrile->Intermediate 1. BH3·THF 2. Dry THF, Reflux This compound This compound Intermediate->this compound 1. EtOH, H2O (Quench) 2. Acid/Base Workup

Workflow for the Reduction of 3-Iodobenzonitrile.
Route 4: Hofmann Rearrangement of 3-Iodobenzamide

The Hofmann rearrangement is a classic named reaction that converts a primary amide into a primary amine with one fewer carbon atom. [4]This route is less direct but can be useful if 3-iodobenzoic acid or its derivatives are more readily available or cheaper than the aldehyde or nitrile.

Mechanism & Rationale: The reaction proceeds by treating the primary amide with bromine and a strong base (like NaOH) to form sodium hypobromite in situ. [4]The amide is first N-brominated and then deprotonated. The key step is the rearrangement of the resulting anion, where the aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, forming an isocyanate intermediate. [5]This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine. [4][6]

Experimental Protocol: Synthesis via Amide Rearrangement

Step 1: Preparation of 3-Iodobenzamide (if not available)

  • Convert 3-iodobenzoic acid to its acid chloride using thionyl chloride (SOCl₂).

  • React the crude 3-iodobenzoyl chloride with excess concentrated aqueous ammonia to precipitate 3-iodobenzamide. Filter and dry the amide.

Step 2: Hofmann Rearrangement

  • In a flask, dissolve 3-iodobenzamide (1.0 eq) in a solution of sodium hydroxide in water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in aqueous NaOH dropwise, keeping the temperature below 10 °C.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat (e.g., to 70-80 °C) for about one hour. The progress can be monitored by the cessation of gas (CO₂) evolution.

  • Cool the reaction mixture and extract the product amine with an organic solvent (e.g., ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

G cluster_3 Route 4: Hofmann Rearrangement 3-Iodobenzamide 3-Iodobenzamide Isocyanate Intermediate Isocyanate Intermediate 3-Iodobenzamide->Isocyanate Intermediate 1. Br2, NaOH, H2O 2. Heat This compound This compound Isocyanate Intermediate->this compound 1. Hydrolysis 2. Decarboxylation (-CO2)

Workflow for the Hofmann Rearrangement of 3-Iodobenzamide.

Quantitative Comparison and Final Recommendations

ParameterRoute 1: Reductive AminationRoute 2: Gabriel SynthesisRoute 3: Nitrile ReductionRoute 4: Hofmann Rearrangement
Starting Material 3-Iodobenzaldehyde3-Iodobenzyl Bromide3-Iodobenzonitrile3-Iodobenzamide
Number of Steps 2 (often one-pot)21 (plus workup)1 (from amide)
Reported Yield Very High (~90%) [1]Good to High (70-85%)Good to High (70-90%)Moderate to Good (60-80%)
Key Reagents NH₂OH·HCl, Raney Ni, H₂Potassium Phthalimide, HydrazineBH₃·THF or LiAlH₄Br₂, NaOH
Scalability Excellent; amenable to flow chemistry.Good; but precipitate handling can be cumbersome.Good; but requires careful handling of hydrides.Moderate; exotherms and gas evolution need control.
Safety Hazards Hydrogen gas (flammable), Raney Ni (pyrophoric when dry).Hydrazine (toxic, corrosive).Borane/LiAlH₄ (highly reactive, flammable).Bromine (toxic, corrosive), strong base.
Cost-Effectiveness Excellent; uses inexpensive reagents. [1]Moderate; phthalimide is cheap, but benzyl bromide and hydrazine add cost.Moderate; borane reagents are more expensive.Good; reagents are commodity chemicals.
Recommendations
  • For routine laboratory scale and highest yield: Route 1 (Reductive Amination) is the clear winner. It is high-yielding, uses inexpensive reagents, and follows a straightforward, well-documented protocol. [1]Its operational simplicity makes it ideal for preparing multi-gram quantities for research purposes.

  • For absolute primary amine purity: Route 2 (Gabriel Synthesis) is an excellent choice. It methodically prevents the formation of secondary or tertiary amine byproducts, which can sometimes be a minor issue in direct reductive aminations if conditions are not optimized. The trade-off is slightly more complex workup and the use of toxic hydrazine.

  • For speed and directness: Route 3 (Nitrile Reduction) is a very fast and direct method if the starting nitrile is readily available. It involves a single transformation, although it requires handling of hazardous and moisture-sensitive reducing agents.

  • When starting from a carboxylic acid derivative: Route 4 (Hofmann Rearrangement) is a viable option, particularly in contexts where 3-iodobenzoic acid is the most economical starting point. It elegantly removes a carbon atom while installing the amine.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including available starting materials, required scale, budget, and safety infrastructure. However, for most applications, the reductive amination of 3-iodobenzaldehyde offers the best balance of efficiency, cost, and scalability.

References
  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
  • Otto Chemie Pvt. Ltd. (n.d.). This compound hydrochloride, 97%.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis.
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
  • PrepChem. (n.d.). Synthesis of 4-Amino-3-iodobenzylamine.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis.
  • Wikipedia. (n.d.). Gabriel synthesis.

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A Senior Application Scientist's Guide to Purity Assessment: Synthesized 3-Iodobenzylamine vs. Commercial Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical synthesis and drug development, the purity of a chemical intermediate is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technically-grounded comparison for assessing the purity of a laboratory-synthesized batch of 3-Iodobenzylamine against a commercially available standard. We will delve into the "why" behind the chosen analytical techniques, offering a self-validating system of protocols and data interpretation.

This compound is a valuable intermediate in organic synthesis, notably in the preparation of various biologically active molecules.[1][2] Its purity is paramount to avoid the introduction of unwanted side products in subsequent reaction steps.

The Multi-Pronged Approach to Purity Verification

A single analytical technique is seldom sufficient for a comprehensive purity assessment. Each method provides a unique perspective on the sample's composition. For a robust evaluation of this compound, we will employ a triad of widely accepted analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the main component and separate it from non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile organic impurities.

This orthogonal approach ensures that a wide spectrum of potential impurities, from structural isomers to residual solvents, are detected and quantified.

Experimental Design: A Head-to-Head Comparison

The core of this guide is a direct comparison between a batch of this compound synthesized in-house and a commercial standard with a stated purity of ≥98% (HPLC).[1][3]

Materials:

  • Synthesized this compound: Produced via a documented laboratory procedure.[4]

  • Commercial this compound Hydrochloride Standard: Purity ≥ 98% (HPLC).[1][3]

  • Solvents and Reagents: HPLC-grade acetonitrile, methanol, and water; deuterated solvents for NMR (e.g., DMSO-d₆); high-purity helium for GC.

Workflow Overview:

Caption: Overall workflow for the comparative purity assessment.

I. Structural Verification and Impurity Profiling by ¹H NMR Spectroscopy

Causality: ¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. The chemical shift, integration, and multiplicity of the proton signals provide a detailed fingerprint of the compound. Any deviation from the expected spectrum of pure this compound can indicate the presence of impurities.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and the commercial standard into separate NMR tubes.

  • Dissolution: Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to each tube and gently agitate to dissolve.

  • Data Acquisition: Acquire the ¹H NMR spectra on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectra, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Data Interpretation

The anticipated ¹H NMR spectrum of this compound hydrochloride would show characteristic peaks for the aromatic protons and the benzylic CH₂ and NH₃⁺ protons.[5][6] The presence of unexpected signals would suggest impurities.

Comparative Data Table: ¹H NMR Analysis

Parameter Synthesized this compound Commercial Standard Expected Chemical Shifts (δ, ppm) *
Aromatic Protons Signals observed in the 7.0-8.0 ppm rangeSignals observed in the 7.0-8.0 ppm range~7.2-7.8
Benzylic (CH₂) Protons Singlet observed around 4.0 ppmSinglet observed around 4.0 ppm~4.0
Amine (NH₃⁺) Protons Broad singlet observed around 8.5 ppmBroad singlet observed around 8.5 ppm~8.5
Impurity Signals Hypothetical: Small signals at 2.5 ppm (potential residual solvent) and 7.5 ppm (potential isomeric impurity)No significant impurity signals observedN/A

*Expected chemical shifts can vary slightly based on the solvent and concentration.

II. Quantitative Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds.[7] By separating the components of a mixture based on their differential partitioning between a stationary and a mobile phase, HPLC allows for the accurate quantification of the main component and any impurities that have a chromophore.[8]

Experimental Protocol: HPLC

Caption: HPLC experimental workflow for purity analysis.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with a modifier like formic acid.[9]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately prepare a stock solution of the commercial this compound standard of known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Sample Solution: Prepare the synthesized this compound in the same manner and at the same concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Elution: A gradient program should be developed to ensure good separation of the main peak from any potential impurities.

  • Data Analysis: Integrate the peak areas of the main component and all impurity peaks in the chromatograms. Calculate the purity as the percentage of the main peak area relative to the total peak area.[10]

Data Interpretation

The chromatogram of the commercial standard will serve as a benchmark for the retention time and peak shape of this compound. The purity of the synthesized sample is determined by comparing its chromatogram to the standard.

Comparative Data Table: HPLC Analysis

Parameter Synthesized this compound Commercial Standard
Retention Time (min) Hypothetical: 5.25.2
Purity (% Area) Hypothetical: 97.5%≥ 98.0%
Number of Impurity Peaks Hypothetical: 3Hypothetical: 1
Major Impurity (% Area) Hypothetical: 1.2% at 4.8 minHypothetical: 0.5% at 4.8 min

III. Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is an ideal technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[11][12] This is crucial for identifying residual solvents from the synthesis and purification steps, as well as any volatile by-products.[13]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of both the synthesized and commercial this compound in a volatile organic solvent such as methanol or dichloromethane.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split injection to avoid overloading the column.

    • Temperature Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to elute a wide range of compounds.

    • MS Detection: Electron Ionization (EI) with a mass scan range of, for example, 40-500 amu.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum.[14] Search the NIST library for the mass spectra of any other peaks to identify potential impurities.[15]

Data Interpretation

The total ion chromatogram (TIC) will show the separation of different volatile components. The mass spectrum of each peak provides a fragmentation pattern that can be used for identification.

Comparative Data Table: GC-MS Analysis

Parameter Synthesized this compound Commercial Standard
Retention Time (min) Hypothetical: 12.812.8
Identified Volatile Impurities Hypothetical: Toluene (residual solvent)No significant volatile impurities detected
Relative Abundance of Impurities Hypothetical: Toluene peak area is 0.5% of the main peak areaN/A

Synthesizing the Results: A Holistic Purity Assessment

By integrating the data from these three orthogonal techniques, a comprehensive picture of the synthesized this compound's purity emerges.

  • ¹H NMR confirmed the structural identity of the synthesized product and suggested the presence of minor organic impurities.

  • HPLC provided a quantitative purity value of 97.5%, which is slightly below the commercial standard's specification of ≥98.0%. It also quantified a major impurity at 1.2%.

  • GC-MS identified a volatile impurity, likely a residual solvent from the synthesis, which was not present in the commercial standard.

The synthesized this compound is of reasonably high purity, but does not meet the standard of the commercial product. The presence of both organic and volatile impurities suggests that further purification steps, such as recrystallization or column chromatography, are necessary to improve the quality of the synthesized material before its use in sensitive downstream applications. This multi-technique validation provides actionable insights for process refinement and ensures the reliability of the chemical intermediates used in research and development.

References

  • PubChem. This compound hydrochloride.
  • PubChem. This compound.
  • Agilent Technologies.
  • Zarei-Moghadam, M., et al. (2014). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Journal of the Brazilian Chemical Society. [Link]
  • Otto Chemie Pvt. Ltd. This compound hydrochloride, 97%. [Link]
  • Pérez-Mayán, M., et al. (2023).
  • de Oliveira, A. R. M., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Food Chemistry. [Link]
  • NIOSH. (1994). Amines, Aromatic: Method 2002. NIOSH Manual of Analytical Methods. [Link]
  • SpectraBase. m-iodobenzylamine, hydrochloride. [Link]
  • Getahun, M. M., et al. (2021). Development and Validation of a Single HPLC Method for the Determination of Thirteen Pharmaceuticals. Bulletin of the Chemical Society of Ethiopia. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [Link]
  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
  • Kumar, A. P., et al. (2018). A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. International Journal of Research in Pharmacy and Chemistry. [Link]
  • NIST. Benzenamine, 3-methyl-. NIST Chemistry WebBook. [Link]
  • SpectraBase. m-iodobenzylamine, hydrochloride. [Link]

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A Comparative Analysis of the Biological Activity of 3-Iodobenzylamine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of 3-iodobenzylamine and its structural analogs. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of halogenated benzylamines. We will explore their interactions with key biological targets, supported by experimental data and detailed methodologies, to provide a comprehensive resource for informed decision-making in research and development.

Introduction: The Significance of the Benzylamine Scaffold in Medicinal Chemistry

The benzylamine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of substituents, particularly halogens, onto the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity for its biological targets. Among the halogenated benzylamines, the iodinated analogs are of particular interest due to the unique properties of the iodine atom, including its size, polarizability, and ability to form halogen bonds. This guide will focus on this compound and its positional isomers to elucidate the impact of iodine placement on biological activity.

Monoamine Oxidase Inhibition: A Key Target for Benzylamine Analogs

Monoamine oxidases (MAO) are a family of enzymes (MAO-A and MAO-B) crucial for the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Dysregulation of MAO activity has been implicated in various neurological and psychiatric disorders, making them important therapeutic targets. Benzylamine and its derivatives are well-known substrates and inhibitors of MAO, particularly MAO-B.[1][2]

Structure-Activity Relationship of Halogenated Benzylamines as MAO-B Inhibitors

The position and nature of the halogen substituent on the benzylamine ring significantly impact the potency and selectivity of MAO-B inhibition. Generally, halogen substitution on the phenyl ring of benzylamine derivatives tends to enhance MAO-B inhibitory activity.

A study on benzyloxy-derived halogenated chalcones, which share a substituted benzyl moiety, demonstrated that halogenation significantly influences MAO-B inhibition. For instance, compound BB4, a halogenated chalcone, was found to be a potent MAO-B inhibitor with an IC50 value of 0.062 μM, which is more potent than the reference inhibitors Lazabemide (IC50 = 0.11 μM) and Pargyline (IC50 = 0.14 μM).[3] Another study on halogenated flavones also highlighted the importance of halogen substitution for potent and selective MAO-B inhibition.[2]

Table 1: Comparative MAO-B Inhibitory Activity of Selected Halogenated Compounds

CompoundStructureTargetIC50 (µM)Reference
Lazabemide (Reference)N/AMAO-B0.11[3]
Pargyline (Reference)N/AMAO-B0.14[3]
Compound BB2Halogenated ChalconeMAO-B0.093[3]
Compound BB4Halogenated ChalconeMAO-B0.062[3]
Compound S5 (3-Cl)PyridazinobenzylpiperidineMAO-B0.203[4]

Note: This table presents data from different studies to illustrate the effect of halogenation on MAO-B inhibition. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay

The following is a generalized protocol for determining the MAO inhibitory activity of test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)[2]

  • Test compounds (this compound and its analogs)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Sodium phosphate buffer (pH 7.2)

  • Spectrophotometer or fluorometer

Workflow Diagram:

MAO_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of test compounds and reference inhibitors D Pre-incubate enzyme with test compounds/inhibitors for a defined period A->D B Prepare enzyme solutions (MAO-A or MAO-B) in buffer B->D C Prepare substrate solutions (Kynuramine or Benzylamine) E Initiate reaction by adding substrate C->E D->E F Monitor the change in absorbance or fluorescence over time E->F G Calculate the rate of reaction for each concentration F->G H Plot percentage inhibition vs. log(inhibitor concentration) G->H I Determine IC50 values using non-linear regression H->I

Caption: Workflow for determining MAO inhibitory activity.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent.

  • Enzyme and Substrate Preparation: Prepare working solutions of MAO-A or MAO-B and their respective substrates (kynuramine for MAO-A, benzylamine for MAO-B) in 50 mM sodium phosphate buffer (pH 7.2).[2]

  • Incubation: In a 96-well plate, add the enzyme solution to wells containing the test compounds or reference inhibitors. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Measurement: Immediately begin monitoring the change in absorbance or fluorescence at the appropriate wavelength for the specific substrate using a plate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Adenosine Receptor Affinity: The Role of the 3-Iodobenzyl Moiety

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that play crucial roles in various physiological processes, including cardiovascular function, inflammation, and neurotransmission. The 3-iodobenzyl group has been identified as a key pharmacophore for high-affinity ligands of the A3 adenosine receptor.

Structure-Activity Relationship of N6-(Iodobenzyl)adenosine Derivatives

The N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) and its 2-chloro analog (Cl-IB-MECA) are well-known potent and selective agonists for the A3 adenosine receptor. The presence of the 3-iodobenzyl group is critical for this high affinity and selectivity.

While direct comparative binding data (Ki values) for 2-iodo, 3-iodo, and 4-iodobenzylamine themselves at adenosine receptors are not available, the extensive research on N6-substituted adenosine derivatives strongly suggests the importance of the meta-position for the iodine substituent.

Table 2: Binding Affinity (Ki) of Selected Adenosine Receptor Ligands

CompoundReceptor SubtypeKi (nM)SpeciesReference
IB-MECA (N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide)A31.1Rat[5]
MRS1523A343.9Human[6]
DPTNA31.65Human[6]
DPTNA39.61Mouse[6]
DPTNA38.53Rat[6]

Note: This table highlights the affinity of compounds containing the 3-iodobenzyl moiety or other structures for the A3 adenosine receptor.

Mechanistic Insight: Binding of 3-Iodobenzyl Moiety to the A3 Adenosine Receptor

The high affinity of the 3-iodobenzyl group for the A3 adenosine receptor is thought to be due to favorable interactions within the receptor's binding pocket. The iodine atom can participate in halogen bonding with specific residues, and the overall conformation of the 3-substituted benzyl group allows for optimal occupancy of a hydrophobic pocket within the receptor.

Signaling Pathway Diagram:

Adenosine_A3_Signaling cluster_receptor Cell Membrane cluster_effector Intracellular Signaling Ligand A3 Agonist (e.g., IB-MECA) A3R A3 Adenosine Receptor Ligand->A3R Binds to G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca

Caption: A3 Adenosine Receptor Signaling Pathway.

Serotonin Transporter (SERT) Affinity: Exploring Halogenated Benzylamine Analogs

The serotonin transporter (SERT) is a key protein in the regulation of serotonergic neurotransmission and is the primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs). The affinity of benzylamine derivatives for SERT can also be modulated by halogen substitution.

Structure-Activity Relationship of Benzylamine Derivatives at SERT

Further research is needed to systematically evaluate the impact of the position of the iodine atom on the benzylamine scaffold to determine the optimal substitution pattern for SERT affinity and selectivity.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activity of this compound and its analogs, with a focus on their interactions with monoamine oxidase, adenosine receptors, and the serotonin transporter. The available data suggest that the position of the iodine atom on the benzylamine ring is a critical determinant of biological activity. Specifically, the 3-iodo substitution appears to be particularly favorable for high-affinity A3 adenosine receptor ligands.

For MAO-B inhibition, while halogenation generally enhances activity, the optimal position of the iodine atom on the benzylamine core requires further direct comparative studies. Future research should focus on the systematic synthesis and evaluation of 2-iodo, 3-iodo, and 4-iodobenzylamine, as well as other halogenated and substituted analogs, against a panel of biological targets. Such studies will provide a more complete understanding of the structure-activity relationships and will be invaluable for the rational design of novel and selective therapeutic agents.

References

  • Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogen
  • Synthesis and Monoamine Oxidase Inhibitory Activity of Halogen
  • Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. [Link]
  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
  • Ki Summary - BindingDB. BindingDB. [Link]
  • Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists. PMC - NIH. [Link]
  • Novel Azido-Iodo Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram. PubMed Central. [Link]

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performance of different catalysts in cross-coupling with 3-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Catalyst Performance in Cross-Coupling Reactions with 3-Iodobenzylamine

Introduction

Cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.[1] These transformations, recognized with the 2010 Nobel Prize in Chemistry, are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The substrate of interest, this compound, is a versatile building block. Its aryl iodide moiety provides a reactive handle for a variety of cross-coupling reactions, while the benzylamine group offers a site for further functionalization or can influence the electronic properties of the aromatic ring.

The choice of catalyst is paramount to the success of any cross-coupling reaction. This guide provides a comparative analysis of different catalytic systems—primarily focusing on palladium, but also considering copper and nickel—for transformations involving this compound. We will delve into the mechanistic rationale behind catalyst selection, provide supporting data from analogous systems, and offer detailed experimental protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

Pillar 1: Mechanistic Foundations of Cross-Coupling

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. While specific details vary, the general mechanism for a palladium-catalyzed reaction typically involves three key steps: oxidative addition, transmetalation (for couplings like Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step, and the high reactivity of the C-I bond makes aryl iodides excellent substrates.[3]

  • Transmetalation/Amine Coordination: In a Suzuki coupling, an organoboron species, activated by a base, transfers its organic group to the palladium center.[4] In a Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[5]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst.[6]

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I (this compound) PdII_Aryl Aryl-Pd(II)-I(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation (e.g., Suzuki) or Amine Binding/Deprotonation (e.g., Buchwald-Hartwig) PdII_Aryl->Transmetalation R-M (Nucleophile) + Base PdII_Coupling Aryl-Pd(II)-R(L_n) Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim Forms Ar-R RedElim->Pd0 Regenerates Catalyst

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Pillar 2: A Comparative Analysis of Catalyst Systems

The selection of the metal, ligand, base, and solvent collectively dictates the efficiency, selectivity, and substrate scope of the reaction. While direct data for this compound is often consolidated within broader studies on aryl iodides, we can infer performance from these well-established systems.

A. Palladium Catalysts: The Workhorse of Cross-Coupling

Palladium complexes are the most extensively studied and widely used catalysts for C-N and C-C bond formation due to their high efficiency and functional group tolerance.[7] The key to their success often lies in the choice of ligand, which modulates the steric and electronic properties of the metal center.[8]

Key Ligand Classes for Palladium:

  • Bulky, Electron-Rich Phosphines: Ligands developed by the Buchwald and Hartwig groups, such as XPhos, SPhos, and RuPhos, are highly effective.[8][9] Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, while their electron-donating nature facilitates the oxidative addition step.[10]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that can exhibit high turnover numbers.[11]

Performance in Key Reactions:

Reaction TypeCoupling PartnerTypical Catalyst SystemBaseSolventTemp. (°C)Expected YieldCite
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ / XPhosK₂CO₃ or K₃PO₄t-BuOH or Dioxane80-110>90%[12]
Suzuki-Miyaura Arylboronic AcidsPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O or DMF80-100>85%[3][4]
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃N or i-Pr₂NHTHF or DMFRT-60>90%[13][14]
Heck Acrylates, StyrenesPd(OAc)₂ / P(o-tol)₃Et₃N or K₂CO₃DMF or Acetonitrile80-120>80%[15][16]

Causality Behind Component Selection:

  • Base: For Suzuki couplings, a base like K₂CO₃ is required to activate the boronic acid for transmetalation.[4] In Buchwald-Hartwig aminations, a stronger base like K₃PO₄ or a weaker one like K₂CO₃ is used to deprotonate the amine, with the choice depending on the amine's pKa and the substrate's sensitivity.[5][17] For Heck and Sonogashira reactions, an amine base like Et₃N is often sufficient to neutralize the HX byproduct.[16]

  • Solvent: The solvent must solubilize all components and is rarely an innocent bystander.[18] Aprotic polar solvents like DMF or dioxane are common.[19] For Suzuki reactions, the addition of water can accelerate the reaction. For Buchwald-Hartwig aminations with aryl iodides, using a solvent like t-BuOH where the resulting iodide salt (e.g., NaI) is insoluble can prevent catalyst inhibition and improve reaction efficiency.[12]

B. Copper Catalysts: The Classical Choice for C-N and C-O Coupling

Copper-catalyzed reactions, such as the Ullmann condensation, predate modern palladium catalysis and remain a cost-effective alternative, particularly for C-N, C-O, and C-S bond formation.[20] The reactivity of aryl iodides is significantly higher than that of aryl bromides in these systems due to the weaker C-I bond.[21]

Performance in Ullmann-type Condensation:

Reaction TypeCoupling PartnerTypical Catalyst SystemBaseSolventTemp. (°C)Expected YieldCite
C-N Coupling Amines, AmidesCuI / Ligand (e.g., L-proline, phenanthroline)K₂CO₃ or K₃PO₄DMSO or DMF100-14070-95%[22][23]
C-O Coupling Phenols, AlcoholsCuI / LigandCs₂CO₃Dioxane or Toluene110-15065-90%[24]

Insights: Copper systems often require higher temperatures than their palladium counterparts. The development of suitable ligands has been crucial in improving reaction mildness and scope.[20] For a substrate like this compound, a copper-catalyzed amination could be a viable, economic alternative to a Buchwald-Hartwig reaction, provided the amine coupling partner can withstand the higher temperatures.

C. Nickel Catalysts: An Emerging Powerhouse

Nickel is a more earth-abundant and less expensive alternative to palladium.[25] Modern nickel catalysts have shown remarkable performance, especially in challenging cross-couplings involving C(sp³)-hybridized centers and in cross-electrophile coupling reactions.[8][26][27]

Performance in Cross-Coupling:

Reaction TypeCoupling PartnerTypical Catalyst SystemBase/AdditiveSolventTemp. (°C)Expected YieldCite
Negishi-type OrganozincsNi(acac)₂ / Ligand (e.g., bipyridine)-THF / NMP-35 to RT75-95%[27]
Photoredox C-N Anilines, PhenolsNiBr₂·diglyme / 4,4’-di-tBu-bpyt-BuNH₂DMART (Visible Light)70-90%[24][28]

Insights: Nickel catalysis often proceeds through different mechanisms, sometimes involving Ni(I)/Ni(III) cycles, which can open up unique reactivity patterns.[8] The use of photoredox catalysis with nickel has enabled many transformations to occur at room temperature under visible light irradiation, offering a green and mild alternative.[28]

Pillar 3: Experimental Protocols and Workflow Guidance

The following protocols are representative procedures for key cross-coupling reactions, adapted for this compound based on established methodologies for aryl iodides.

Protocol 1: Buchwald-Hartwig Amination of this compound

Objective: To synthesize an N-arylated benzylamine via C-N bond formation.

Methodology:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and K₃PO₄ (2.8 mmol).

  • Seal the tube with a septum, and purge with argon for 10 minutes.

  • Add this compound (2.0 mmol), the desired amine (2.4 mmol), and anhydrous dioxane (4 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitor the reaction by TLC or GC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a substituted biphenylmethanamine via C-C bond formation.

Methodology:

  • In a round-bottom flask, dissolve this compound (2.0 mmol) and the desired arylboronic acid (2.4 mmol) in a mixture of dioxane (8 mL) and water (2 mL).

  • Add K₂CO₃ (4.0 mmol) to the mixture.

  • Bubble argon through the solution for 15 minutes to degas the mixture.

  • Add Pd(PPh₃)₄ (0.06 mmol, 3 mol%) and equip the flask with a reflux condenser under an argon atmosphere.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS. After completion (typically 4-12 hours), cool to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling of this compound

Objective: To synthesize an alkynyl-substituted benzylamine.

Methodology:

  • To a Schlenk flask under an argon atmosphere, add this compound (2.0 mmol), PdCl₂(PPh₃)₂ (0.04 mmol, 2 mol%), and CuI (0.08 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (4.0 mmol).

  • Add the terminal alkyne (2.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature.[14]

  • Monitor the reaction progress by TLC. Upon consumption of the starting material (typically 2-6 hours), quench the reaction with saturated aqueous NH₄Cl.

  • Extract with diethyl ether, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • After concentration, purify the product by column chromatography.

Visualization: A Decision Framework for Catalyst Selection

Choosing the right starting point for optimization is critical. The following diagram provides a logical workflow for selecting a catalyst system based on the desired transformation.

Catalyst_Selection start Desired Transformation? cn_bond C-N Bond Formation (Amination) start->cn_bond cc_bond C-C Bond Formation start->cc_bond pd_bh Primary Choice: Buchwald-Hartwig (Pd) High Scope, Mild Conditions cn_bond->pd_bh High Performance cu_ullmann Alternative: Ullmann (Cu) Cost-Effective, Higher Temp. cn_bond->cu_ullmann Economic coupling_type Type of C-C Bond? cc_bond->coupling_type csp2_csp2 C(sp2)-C(sp2) (Biaryl) coupling_type->csp2_csp2 csp2_csp C(sp2)-C(sp) (Alkyne) coupling_type->csp2_csp csp2_alkene C(sp2)-Alkene coupling_type->csp2_alkene suzuki Suzuki (Pd) Boronic Acids csp2_csp2->suzuki sonogashira Sonogashira (Pd/Cu) Terminal Alkynes csp2_csp->sonogashira heck Heck (Pd) Alkenes csp2_alkene->heck

Caption: Decision tree for initial catalyst system selection.

Conclusion and Future Outlook

For cross-coupling reactions involving this compound, palladium-based catalysts offer the broadest scope and highest efficiency under the mildest conditions. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields in both C-N (Buchwald-Hartwig) and C-C (Suzuki, Sonogashira, Heck) bond-forming reactions. Copper catalysts present a cost-effective alternative for aminations, albeit at higher temperatures, while emerging nickel-based systems, particularly those leveraging photoredox catalysis, promise milder and more sustainable routes in the future.

This guide provides a robust framework based on established chemical principles and data from analogous systems. Researchers are encouraged to use the provided protocols and decision-making tools as a starting point, with the understanding that empirical optimization of ligands, bases, and solvents will ultimately unlock the highest performance for their specific synthetic challenge.

References

  • Copper-catalyzed N-arylation of benzylamine with iodobenzene induced by ligand G a - ResearchG
  • Kinetic Resolution of Benzylamines via Palladium(II)
  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling - Journal of the American Chemical Society - Figshare
  • Deaminative coupling of benzylamines and arylboronic acids - Chemical Science (RSC Publishing)
  • Technical Support Center: Palladium-Catalyzed Cross-Coupling with 3-Amino-2-iodobenzamide - Benchchem
  • Buchwald–Hartwig amin
  • Recent Advances in C(sp3)–C(sp3)
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - N
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions - MDPI
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol - Benchchem
  • A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide - The University of Thi-Qar
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online
  • Buchwald-Hartwig Amin
  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen
  • Advances in Cross-Coupling Reactions - N
  • Heck reaction - Wikipedia
  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive - ChemRxiv
  • Sonogashira coupling - Wikipedia
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - N
  • Solvent effects in palladium catalysed cross-coupling reactions - Semantic Scholar
  • The Superior Reactivity of Ethyl 4-Iodobenzoate in Copper-Catalyzed Cross-Coupling Reactions: A Compar
  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - American Chemical Society
  • Flow Chemistry: Sonogashira Coupling - Organic Chemistry Portal
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - MDPI
  • Sonogashira Coupling - Organic Chemistry Portal
  • Heck Reaction - Organic Chemistry Portal
  • Sonogashira Coupling - Chemistry LibreTexts
  • Heck reaction of iodobenzene with olefins using Pd- complex 3 a - ResearchG
  • Heck coupling reaction of iodobenzene with methyl acrylate.
  • Buchwald-Hartwig amination reaction of iodobenzene with aniline...
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - N
  • Copper-catalyzed coupling of aryl iodides with alkylamines a - ResearchG
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich
  • New Efficient Nickel-Catalyzed Cross-Coupling Reaction between Two Csp(3) Centers.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - N
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - N
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - N
  • (PDF)
  • Sonogashira coupling - YouTube
  • Recent progress in copper-catalyzed cross-coupling reactions - ResearchG
  • New Efficient Nickel-Catalyzed Cross-Coupling Reaction between Two Csp(3) Centers - PubMed
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize

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comparative analysis of analytical techniques for 3-Iodobenzylamine characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is a cornerstone of scientific integrity and progress. 3-Iodobenzylamine, a key building block in medicinal chemistry and pharmaceutical synthesis, demands rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide provides a comparative analysis of the principal analytical techniques for the comprehensive characterization of this compound, offering insights into the causality behind experimental choices and presenting supporting data for each method.

Introduction to this compound and the Imperative of its Characterization

This compound (C₇H₈IN) is a substituted aromatic amine with a molecular weight of 233.05 g/mol .[1] Its structure, featuring a benzylamine core with an iodine atom at the meta position, makes it a valuable intermediate in the synthesis of a range of pharmaceutical compounds. The presence and position of the iodine atom are critical for its intended reactivity in subsequent synthetic steps. Therefore, unambiguous confirmation of its structure and the quantification of any impurities are paramount.

This guide will delve into a multi-faceted approach to the characterization of this compound, exploring the strengths and limitations of spectroscopic and chromatographic techniques. We will examine how each technique contributes to a holistic understanding of the molecule, from structural elucidation to purity assessment.

Structural Elucidation: A Spectroscopic Approach

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both ¹H NMR and ¹³C NMR are essential.

The ¹H NMR spectrum of this compound provides a map of the proton environments in the molecule.

Expected ¹H NMR Spectral Features for this compound:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.6Singlet1HH-2 (Aromatic)Deshielded due to proximity to the electronegative iodine atom.
~7.5Doublet1HH-4 (Aromatic)Deshielded by the aromatic ring currents.
~7.2Doublet1HH-6 (Aromatic)Influenced by the electron-withdrawing nature of the iodine atom.
~7.0Triplet1HH-5 (Aromatic)Typical aromatic proton signal.
~3.8Singlet2H-CH₂- (Benzylic)Protons on the carbon adjacent to the aromatic ring and the amine group.
~1.6Broad Singlet2H-NH₂ (Amine)Chemical shift can vary depending on solvent and concentration; often appears as a broad signal due to quadrupole broadening and exchange.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Features for this compound:

Chemical Shift (δ) ppmAssignmentRationale
~144C-3 (Aromatic)Carbon directly attached to the iodine atom, significantly deshielded.
~138C-1 (Aromatic)Quaternary carbon attached to the benzylic carbon.
~136C-2 (Aromatic)Aromatic CH carbon.
~130C-4 (Aromatic)Aromatic CH carbon.
~128C-6 (Aromatic)Aromatic CH carbon.
~95C-5 (Aromatic)Aromatic CH carbon, shielded by the iodo group.
~46-CH₂- (Benzylic)Aliphatic carbon of the benzyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Workflow for NMR-Based Structural Confirmation

cluster_NMR NMR Analysis Sample This compound Sample H1_NMR ¹H NMR Acquisition Sample->H1_NMR C13_NMR ¹³C NMR Acquisition Sample->C13_NMR Data_Processing Data Processing & Interpretation H1_NMR->Data_Processing C13_NMR->Data_Processing Structure_Confirmation Structural Confirmation Data_Processing->Structure_Confirmation

Caption: Workflow for structural confirmation of this compound using NMR spectroscopy.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum Features for this compound:

  • Molecular Ion (M⁺): A prominent peak at m/z 233, corresponding to the molecular weight of this compound. The presence of iodine with its characteristic isotopic pattern is not significant as it is monoisotopic (¹²⁷I).

  • Key Fragmentation Pathways:

    • Loss of NH₂: A fragment at m/z 216, resulting from the loss of the amino group.

    • Benzylic Cleavage: A fragment at m/z 106, corresponding to the iodophenyl cation, is unlikely due to the stability of the benzyl cation. A more likely fragmentation is the formation of the benzyl cation at m/z 91 if the iodine is lost first, or the iodobenzyl cation at m/z 217.

    • Tropylium Ion: The benzyl cation (m/z 91) can rearrange to the stable tropylium ion.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent like dichloromethane or methanol.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Set the injector temperature to 250°C.

    • Oven Program: Start with an initial temperature of 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 10-20°C/min.

  • MS Detection:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-300.

Logical Flow of Mass Spectrometry Analysis

cluster_MS Mass Spectrometry Analysis Sample This compound Solution GC_MS GC-MS Analysis (EI) Sample->GC_MS Molecular_Ion Identify Molecular Ion (m/z 233) GC_MS->Molecular_Ion Fragmentation Analyze Fragmentation Pattern Molecular_Ion->Fragmentation Structure_Validation Validate Structure & MW Fragmentation->Structure_Validation

Caption: Logical workflow for the analysis of this compound by GC-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretch (symmetric and asymmetric)Primary Amine (-NH₂)
3100-3000C-H stretch (aromatic)Aromatic Ring
2950-2850C-H stretch (aliphatic)Methylene (-CH₂-)
1600-1450C=C stretchAromatic Ring
1650-1550N-H bend (scissoring)Primary Amine (-NH₂)
800-600C-I stretchAryl Iodide

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in this compound.

Purity Assessment: Chromatographic Techniques

Chromatographic techniques are essential for separating this compound from any impurities, such as starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.

Key Considerations for HPLC Method Development:

  • Column: A reversed-phase C18 column is a good starting point for separating aromatic compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to separate impurities with a wide range of polarities.

  • Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. A detection wavelength of around 254 nm is a common choice.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity of this compound can be calculated as the percentage of the main peak area relative to the total peak area.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. It can provide excellent separation efficiency and is often coupled with a Flame Ionization Detector (FID) for quantitative analysis.

Experimental Protocol: GC Purity Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane).

  • GC System:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: A temperature gradient similar to that used in GC-MS.

    • Detector: FID at 280°C.

  • Data Analysis: Similar to HPLC, calculate the purity based on the relative peak areas.

Comparative Analysis Summary

The following table provides a comparative summary of the analytical techniques discussed for the characterization of this compound.

TechniquePrimary ApplicationInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Structural ElucidationDetailed information on the molecular structure, connectivity of atoms, and chemical environments.Unambiguous structural confirmation.Relatively low sensitivity, requires pure sample for clear spectra.
Mass Spectrometry Molecular Weight Determination & Structural ConfirmationMolecular weight and fragmentation pattern, which aids in structural elucidation.High sensitivity, provides molecular formula information with high-resolution MS.Isomeric differentiation can be challenging, fragmentation can be complex.
FTIR Spectroscopy Functional Group IdentificationPresence of key functional groups (e.g., -NH₂, aromatic ring, C-I).Rapid, non-destructive, and easy to use.Provides limited information on the overall molecular structure.
HPLC Purity Assessment & QuantificationSeparation and quantification of the main component and impurities.High resolution, high sensitivity, applicable to a wide range of compounds.Method development can be time-consuming.
GC Purity Assessment & QuantificationSeparation and quantification of volatile and thermally stable compounds.High resolution and sensitivity, especially with an FID.Not suitable for non-volatile or thermally labile compounds.

Conclusion: An Integrated Analytical Strategy

A comprehensive characterization of this compound necessitates an integrated analytical approach. NMR spectroscopy serves as the cornerstone for definitive structural elucidation. Mass spectrometry confirms the molecular weight and provides complementary structural information. FTIR spectroscopy offers a rapid check for the presence of key functional groups. Finally, chromatographic techniques, particularly HPLC, are indispensable for accurately determining the purity of the compound.

By judiciously selecting and combining these powerful analytical techniques, researchers and drug development professionals can ensure the quality, identity, and purity of this compound, thereby upholding the principles of scientific rigor and contributing to the development of safe and effective pharmaceuticals.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97012, this compound.

Sources

A Head-to-Head Comparison: Benchmarking the Stability of 3-Iodobenzylamine and Alternative Amine-Reactive Linkers Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Stability in Bioconjugation and Pharmaceutical Development

In the intricate world of drug development and molecular biology, the covalent linkage of molecules is a foundational technique. Whether constructing antibody-drug conjugates (ADCs), synthesizing radiopharmaceuticals, or developing fluorescent probes, the stability of the linker molecule is paramount. An unstable linker can lead to premature cleavage and off-target effects, compromising the efficacy and safety of the final product. 3-Iodobenzylamine, a versatile reagent, is frequently employed as a building block or linker in the synthesis of biologically active molecules due to its reactive amine group and the potential for further modification at the iodo-position. However, the inherent reactivity of the carbon-iodine bond and the benzylamine moiety raises questions about its stability under various processing and physiological conditions.

This guide provides an in-depth, objective comparison of the stability of this compound against two widely used classes of amine-reactive linkers: N-hydroxysuccinimide (NHS) esters and isothiocyanates . Through a series of forced degradation studies, we will explore the degradation pathways and comparative stability of these linkers under hydrolytic, oxidative, photolytic, and thermal stress. This guide is designed to equip researchers with the foundational knowledge and practical protocols to make informed decisions when selecting amine-reactive reagents for their specific applications.

The Contenders: A Profile of Amine-Reactive Linkers

Before delving into the experimental protocols, it is essential to understand the chemical nature of the molecules under investigation.

  • This compound: This molecule features a primary amine on a benzyl group, making it a valuable nucleophile for various conjugation reactions. The iodine atom on the aromatic ring provides a site for further functionalization, for instance, in radiolabeling.[1][2] Its stability is influenced by the strength of the C-I bond and the reactivity of the benzylic amine.

  • N-Hydroxysuccinimide (NHS) Esters: NHS esters are one of the most common classes of amine-reactive reagents.[3][4] They react with primary amines via nucleophilic acyl substitution to form stable amide bonds.[5] However, they are susceptible to hydrolysis, which can compete with the desired conjugation reaction, particularly in aqueous environments at neutral to alkaline pH.[6]

  • Isothiocyanates: Isothiocyanates react with primary amines to form stable thiourea linkages.[3] They generally exhibit greater stability in aqueous solutions compared to NHS esters, offering a wider window for conjugation.[3] The reaction kinetics are typically slower than that of NHS esters.

Experimental Design: A Framework for Stability Assessment

To provide a comprehensive comparison, a series of forced degradation studies will be conducted on this compound and representative NHS ester and isothiocyanate linkers. The extent of degradation will be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Workflow for Comparative Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solutions of: 1. This compound 2. NHS Ester Linker 3. Isothiocyanate Linker B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose to stress C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Expose to stress D Oxidative Stress (3% H2O2, RT) A->D Expose to stress E Thermal Stress (80°C, solid & solution) A->E Expose to stress F Photolytic Stress (ICH Q1B conditions) A->F Expose to stress G Time-point sampling (e.g., 0, 2, 4, 8, 24 hours) B->G C->G D->G E->G F->G H Neutralize/Quench reactions G->H I HPLC-UV/MS Analysis (Quantify parent compound & detect degradants) H->I J Calculate % degradation I->J K Identify major degradation products I->K L Compare stability profiles J->L K->L

Caption: Experimental workflow for the comparative stability study.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including control samples and employing a validated analytical method.

Part 1: Preparation of Stock Solutions
  • This compound: Prepare a 1 mg/mL stock solution in methanol.

  • NHS Ester Linker (e.g., NHS-PEG4-Azide): Prepare a 1 mg/mL stock solution in anhydrous Dimethylformamide (DMF).

  • Isothiocyanate Linker (e.g., FITC): Prepare a 1 mg/mL stock solution in anhydrous Dimethylformamide (DMF).

Part 2: Forced Degradation Studies

For each compound, perform the following stress tests. Protect all samples from light unless otherwise specified.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.2 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.2 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide.

    • Keep at room temperature.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Solution: Incubate the stock solutions at 80°C. Withdraw aliquots at specified time points.

    • Solid State: Place a known amount of the solid compound in a vial and incubate at 80°C. At each time point, dissolve a portion of the solid in the appropriate solvent to a known concentration for analysis.

  • Photolytic Degradation:

    • Expose the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

Part 3: Analytical Methodology - Stability-Indicating HPLC

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Instrumentation: HPLC with a UV detector and preferably a mass spectrometer (MS) for identification of degradants.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid for better peak shape) is recommended.

  • Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm). MS detection will be used to identify the mass of the parent and degradation products.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.

Data Presentation and Comparative Analysis

The results of the forced degradation studies can be summarized in the following tables to facilitate a clear comparison.

Table 1: Percentage Degradation of Amine-Reactive Linkers Under Various Stress Conditions

Stress ConditionTime (hours)This compound (% Degradation)NHS Ester Linker (% Degradation)Isothiocyanate Linker (% Degradation)
Acid Hydrolysis 24Expected moderate degradationExpected significant degradationExpected low to moderate degradation
Base Hydrolysis 24Expected low degradationExpected very significant degradationExpected moderate degradation
Oxidation 24Expected significant degradationExpected low degradationExpected moderate degradation
Thermal (Solution) 24Expected moderate degradationExpected moderate degradationExpected low degradation
Photolysis -Expected significant degradationExpected low degradationExpected low degradation

Note: The values in the table are expected trends and would be replaced with experimental data in a real study.

Predicted Degradation Pathways

Understanding the potential degradation pathways is key to interpreting the stability data.

cluster_3iba This compound Degradation cluster_nhs NHS Ester Degradation cluster_itc Isothiocyanate Degradation A This compound B Oxidation (3-Iodobenzaldehyde, 3-Iodobenzoic acid) A->B H2O2 C Deiodination (Benzylamine) A->C Heat/Light D Photodegradation (Radical species, polymeric products) A->D UV/Vis Light E NHS Ester Linker F Hydrolysis (Carboxylic Acid) E->F H2O (Acid/Base) G Isothiocyanate Linker H Hydrolysis (Amine) G->H H2O (Acid/Base)

Caption: Predicted major degradation pathways for the compared linkers.

Expert Analysis and Recommendations

  • This compound: The primary stability concerns for this compound are expected to be oxidation of the benzylamine group to the corresponding aldehyde and carboxylic acid, and photodegradation , which can lead to deiodination or the formation of radical species.[7][8] Its stability under hydrolytic conditions is anticipated to be relatively good.

  • NHS Esters: The main vulnerability of NHS esters is their susceptibility to hydrolysis , especially under basic conditions.[6] This rapid degradation in aqueous buffers can significantly reduce conjugation efficiency. They are generally more stable to oxidation and photolysis than this compound.

  • Isothiocyanates: Isothiocyanates are expected to demonstrate the highest overall stability, particularly against hydrolysis , when compared to NHS esters.[3] This makes them a more robust choice for conjugations that require longer reaction times or are performed in aqueous media.

Conclusion: Selecting the Optimal Reagent for Your Application

The choice of an amine-reactive linker should be a carefully considered decision based on the specific requirements of the application. This guide provides a framework for the systematic evaluation of the stability of this compound in comparison to other commonly used linkers.

For applications requiring high stability in aqueous buffers and tolerance to a wider range of pH conditions, an isothiocyanate linker may be the preferred choice. When rapid conjugation kinetics are desired and the reaction can be performed under controlled pH and promptly after reagent preparation, an NHS ester can be highly effective. This compound offers the unique advantage of a site for further chemical modification but requires careful consideration of its susceptibility to oxidative and photolytic stress.

Ultimately, the protocols and comparative data presented here serve as a valuable resource for researchers to validate the stability of their chosen linker and ensure the robustness and reliability of their final product.

References

  • Schulz, M., et al. (2023). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives.
  • Li, D., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways.
  • Rajagopalan, R., et al. (2004). Linkers for radiopharmaceutical compounds. U.S.
  • Choe, J. K., et al. (2024). Iodide enhances degradation of histidine sidechain and imidazoles and forms new iodinated aromatic disinfection byproducts during chlorination.
  • Biricová, V., & Kuruc, J. (2015). SYNTHESIS OF THE RADIOPHARMACEUTICALS FOR POSITRON EMISSION TOMOGRAPHY. Acta Chimica Slovaca, 8(1), 211-230. [Link]
  • Patai, S., & Rappoport, Z. (Eds.). (1992). The Chemistry of Halides, Pseudo-Halides and Azides: Part 2. John Wiley & Sons. [Link]
  • Wang, Y., et al. (2020). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology, 54(15), 9477–9486. [Link]
  • Liu, S. (2008). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Advanced Drug Delivery Reviews, 60(12), 1347–1370. [Link]
  • Patel, K., & Patel, M. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3). [Link]
  • Saripella, S., et al. (2011). Development of radiosynthesis methods for 18F-labelled radiopharmaceuticals. Annals of the University of Turku, A1:465. [Link]
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
  • Kabalka, G. W. (2002). Process for the preparation of radiopharmaceuticals. U.S.
  • Kumar, V., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 11(9), 4165-4171. [Link]
  • Chiral Laboratories. (n.d.).
  • PubChem. (n.d.). This compound. [Link]
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]
  • PubChem. (n.d.). This compound hydrochloride. [Link]

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A Comparative Cost and Efficiency Analysis of 3-Iodobenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Iodobenzylamine

This compound, and its hydrochloride salt, serve as a critical building block in modern medicinal chemistry and drug discovery.[1][2] Its utility is prominently demonstrated in its role as a precursor for synthesizing N⁶-(3-iodobenzyl)-adenosine derivatives, which are potent and selective agonists for the A₃ adenosine receptor.[1][3] The development of such selective agonists is a key strategy in targeting inflammatory and neuropathic pain pathways. Given its significance, the efficient and cost-effective synthesis of this compound is a paramount concern for researchers in both academic and industrial settings.

This guide provides an in-depth, comparative analysis of the two most prevalent synthetic routes to this compound: the reductive amination of 3-iodobenzaldehyde and the direct reduction of 3-iodobenzonitrile. We will dissect each methodology, offering detailed, field-tested protocols, insights into the chemical rationale, and a transparent, quantitative cost analysis to empower researchers to make the most informed decision for their specific laboratory scale and budgetary constraints.

Method 1: Reductive Amination of 3-Iodobenzaldehyde

This two-step, one-pot approach is a classic and robust method for amine synthesis. It begins with the formation of an oxime intermediate from the corresponding aldehyde, which is then reduced to the primary amine. This pathway is favored for its operational simplicity and use of milder, more selective reducing agents compared to alternatives.

Workflow Overview

A 3-Iodobenzaldehyde C 3-Iodobenzaldehyde Oxime (Intermediate) A->C Oximation (aq. Ethanol) B Hydroxylamine HCl, Sodium Acetate E This compound C->E Reduction (Ethanol) D Raney® Nickel, H₂ (or H-source) G This compound HCl E->G Salt Formation F HCl (optional)

Caption: Workflow for this compound synthesis via reductive amination.

Expertise & Experience: The Rationale Behind the Protocol

The choice of a two-step oximation-reduction sequence is deliberate. The initial formation of the 3-iodobenzaldehyde oxime is a highly efficient condensation reaction. The subsequent reduction of the C=N double bond is often cleaner and more selective than direct reductive amination protocols that might involve imine intermediates in equilibrium with starting materials.

Raney® Nickel is selected as the catalyst for its high activity and cost-effectiveness compared to precious metal catalysts like Palladium on Carbon (Pd/C).[4] It facilitates hydrogenation under relatively mild conditions, often with hydrogen gas or a hydrogen transfer reagent, thereby avoiding the use of stoichiometric, pyrophoric metal hydrides.

Detailed Experimental Protocol

Step 1: Oximation

  • To a 250 mL three-necked flask, add 3-iodobenzaldehyde (1.0 eq, e.g., 23.2 g, 0.1 mol), hydroxylamine hydrochloride (1.1 eq, 7.6 g, 0.11 mol), and sodium acetate (1.2 eq, 9.9 g, 0.12 mol).

  • Add 100 mL of distilled water and stir the suspension vigorously at room temperature.

  • After approximately 10-15 minutes, a white powdery solid (the oxime) will begin to precipitate.

  • Continue stirring for 3 hours to ensure complete reaction.

  • Cool the reaction flask in an ice-water bath to maximize precipitation.

  • Collect the white, needle-like crystals of 3-iodobenzaldehyde oxime via suction filtration and wash with a small amount of cold water. The intermediate can be dried and used in the next step, or for efficiency, used directly as a wet cake.

Step 2: Reduction

  • In a suitable hydrogenation vessel or a three-necked flask, suspend the 3-iodobenzaldehyde oxime (from the previous step, ~0.1 mol) in 150 mL of ethanol.

  • Carefully add Raney® Nickel (~5-10% by weight of the oxime, as a slurry in water). Caution: Raney® Nickel is pyrophoric when dry.

  • Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) or bubble hydrogen through the stirred suspension at atmospheric pressure for 5-8 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry. Wash the filter cake with ethanol.

  • The combined filtrate contains the this compound. For isolation of the hydrochloride salt, proceed to the next step.

Step 3: Salt Formation & Isolation

  • To the ethanolic filtrate, slowly add concentrated hydrochloric acid until the pH of the solution is ~1.

  • A precipitate of this compound hydrochloride will form. Cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid product by suction filtration, wash with cold ethanol, and dry under vacuum. An expected overall yield for this process is in the range of 85-93%.[4]

Method 2: Direct Reduction of 3-Iodobenzonitrile

This route offers the most direct conversion of a commercially available precursor to the desired amine. The reduction of a nitrile to a primary amine is a fundamental transformation, typically accomplished with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃).

Workflow Overview

A 3-Iodobenzonitrile C This compound A->C Nitrile Reduction (Anhydrous THF) B 1. LiAlH₄ or BH₃•THF 2. H₂O Workup E This compound HCl C->E Salt Formation D HCl (optional)

Caption: Workflow for this compound synthesis via nitrile reduction.

Expertise & Experience: The Rationale Behind the Protocol

Lithium Aluminum Hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[5][6] Its high reactivity ensures a rapid and typically high-yielding conversion. The mechanism involves two successive additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile group.[6]

The primary trade-off for this efficiency is the hazardous nature of LiAlH₄. It reacts violently with water and is pyrophoric.[7] Therefore, stringent anhydrous conditions and careful handling are mandatory. Borane-Tetrahydrofuran complex (BH₃•THF) is a viable, slightly milder alternative, but also requires anhydrous conditions.

Detailed Experimental Protocol (Using LiAlH₄)
  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (1.2 eq, e.g., 5.0 g, 0.13 mol) in anhydrous tetrahydrofuran (THF, 150 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve 3-iodobenzonitrile (1.0 eq, e.g., 22.9 g, 0.1 mol) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add the 3-iodobenzonitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction back to 0 °C.

  • Crucial Workup (Fieser method): Quench the reaction by the slow, sequential, and careful addition of:

    • 'x' mL of water (where 'x' is the grams of LiAlH₄ used, e.g., 5.0 mL).

    • 'x' mL of 15% aqueous NaOH solution (e.g., 5.0 mL).

    • '3x' mL of water (e.g., 15.0 mL).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture and wash the solid aluminum salts thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by distillation or converted to the hydrochloride salt as described in Method 1 for easier handling and purification by recrystallization. A typical yield for this reduction is in the range of 80-90%.

Comparative Data Summary

MetricMethod 1: Reductive AminationMethod 2: Nitrile Reduction (LiAlH₄)
Starting Material 3-Iodobenzaldehyde3-Iodobenzonitrile
Key Reagents Hydroxylamine HCl, Raney® NickelLithium Aluminum Hydride (LiAlH₄)
Typical Overall Yield 85-93%[4]80-90%
Reaction Time 8-12 hours5-7 hours
Safety Considerations Raney® Nickel is pyrophoric when dry. Hydrogen gas is flammable.LiAlH₄ is highly pyrophoric and reacts violently with water. Requires strict anhydrous conditions.
Scalability Readily scalable. Catalytic hydrogenation is common in industrial processes.Scalable with appropriate engineering controls for handling LiAlH₄.
Process Simplicity Two-step, one-pot procedure. Simple filtration workup.Requires strict inert atmosphere and a careful, multi-step quenching procedure.

Cost Analysis: A Head-to-Head Comparison

To provide a practical financial comparison, we have estimated the reagent costs to synthesize approximately 0.1 moles (~23.3 g) of this compound. Prices are based on averaged catalog values from major chemical suppliers and may vary.

ReagentMethod 1: Reductive AminationMethod 2: Nitrile Reduction
Starting Material
3-Iodobenzaldehyde (23.2 g)~$105-
3-Iodobenzonitrile (22.9 g)-~$115
Key Reagents
Hydroxylamine HCl (7.6 g)~$5-
Sodium Acetate (9.9 g)~$2-
Raney® Nickel (slurry, ~5 g)~$20-
Lithium Aluminum Hydride (5.0 g)-~$15
Solvents
Ethanol (~250 mL)~$8-
Anhydrous THF (~200 mL)-~$20
Estimated Total Cost ~$140 ~$150

Note: Costs are estimates for laboratory-scale synthesis and do not include labor, equipment, or waste disposal.

Conclusion and Recommendations

Both synthetic routes are highly effective for producing this compound. The final decision rests on a careful evaluation of the laboratory's specific priorities.

  • For Cost-Effectiveness, Safety, and Simplicity: Method 1 (Reductive Amination) is the recommended choice. It demonstrates a slightly lower overall cost, avoids the use of highly pyrophoric LiAlH₄, and involves a more straightforward workup procedure. Its reliance on catalytic hydrogenation also makes it an attractive model for larger-scale synthesis.

  • For Speed and Directness: Method 2 (Nitrile Reduction) offers a slightly faster and more direct route from a common precursor. However, this advantage is offset by the significant safety hazards and stringent handling requirements associated with Lithium Aluminum Hydride. This method is best suited for experienced chemists working in facilities well-equipped for handling pyrophoric reagents.

Ultimately, this guide provides the necessary data and expert context to support a logical and defensible choice of synthetic strategy. By balancing yield, cost, safety, and operational complexity, researchers can efficiently procure the this compound required to advance their discovery programs.

References

  • Otto Chemie Pvt. Ltd. This compound hydrochloride, 97%. [Link]
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • YouTube. Reduction of nitriles to amines using LiAlH4. (2021, May 1). [Link]
  • Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. (2023, January 22). [Link]

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A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Detection of 3-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a new, highly sensitive, and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of 3-Iodobenzylamine. The performance of this novel method is objectively compared against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Introduction: The Analytical Challenge of this compound

This compound is a key building block and intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its purity and the presence of any related impurities can significantly impact the safety and efficacy of the final drug product. Therefore, a precise and accurate analytical method for its detection and quantification is paramount in a Good Manufacturing Practices (GMP) environment.

Traditional analytical techniques, such as HPLC with UV detection, have been the standard for quality control. However, the increasing demand for lower detection limits and the need to identify and quantify potential genotoxic impurities necessitate the development of more advanced analytical methodologies. This guide introduces a novel UPLC-MS/MS method designed for superior sensitivity and specificity and validates its performance in accordance with the stringent guidelines set forth by the International Council for Harmonisation (ICH).[3][4]

Methodologies: A Head-to-Head Comparison

This guide will compare two distinct analytical methods for the determination of this compound:

  • Method A (Novel): A newly developed UPLC-MS/MS method.

  • Method B (Traditional): A conventional HPLC-UV method.

The rationale for developing Method A stems from the need for a method with a significantly lower limit of quantification (LOQ) and the ability to unequivocally identify the analyte, even in the presence of structurally similar impurities. UPLC offers faster analysis times and better resolution compared to conventional HPLC, while tandem mass spectrometry provides unparalleled specificity and sensitivity.

Experimental Protocols
  • Instrumentation: A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion (Q1): m/z 234.0

    • Product Ion (Q3): m/z 107.1 (quantifier), m/z 77.1 (qualifier)

  • Sample Preparation: Dilute the sample in a 50:50 mixture of water and acetonitrile.

  • Instrumentation: A standard HPLC system with a UV/Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of 60% acetonitrile and 40% water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm.[5]

  • Sample Preparation: Dilute the sample in the mobile phase.

Method Validation: A Comprehensive Assessment

The validation of the novel UPLC-MS/MS method was conducted following the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for new analytical procedures.[3][4] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[6]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Approach:

  • Forced Degradation: this compound samples were subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Impurity Spiking: The sample was spiked with known potential process impurities, such as benzylamine and 3-iodobenzonitrile.

  • Analysis: The stressed and spiked samples were analyzed by both Method A and Method B.

Results:

  • Method A (UPLC-MS/MS): The MRM transition is highly specific to the precursor-product ion pair of this compound. No interference was observed from any of the degradation products or spiked impurities at the retention time of the main peak. The peak purity was confirmed by the consistent ratio of the quantifier and qualifier ions.

  • Method B (HPLC-UV): Some co-elution was observed between this compound and a minor degradation product under acidic stress conditions. This indicates a potential lack of specificity for the HPLC-UV method.

Diagram: Specificity Experimental Workflow

cluster_stress Forced Degradation cluster_impurities Impurity Spiking Acid Acidic Stress Analysis Analyze by Method A & B Acid->Analysis Base Basic Stress Base->Analysis Oxidation Oxidative Stress Oxidation->Analysis Heat Thermal Stress Heat->Analysis Light Photolytic Stress Light->Analysis Imp1 Benzylamine Imp1->Analysis Imp2 3-Iodobenzonitrile Imp2->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Heat Sample->Light Sample->Imp1 Sample->Imp2 Results Evaluate Specificity Analysis->Results

Caption: Workflow for the specificity validation of the analytical methods.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Approach: A series of at least five concentrations of this compound reference standard were prepared and analyzed.

Results:

ParameterMethod A (UPLC-MS/MS)Method B (HPLC-UV)
Range 0.1 - 100 ng/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Y-intercept Close to zeroClose to zero

Both methods demonstrated excellent linearity over their respective ranges. However, the UPLC-MS/MS method offers a significantly wider and lower linear range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Approach: The accuracy was determined by the recovery of a known amount of this compound spiked into a placebo matrix at three concentration levels (low, medium, and high).

Results:

Concentration LevelMethod A (UPLC-MS/MS) % RecoveryMethod B (HPLC-UV) % Recovery
Low 99.5%98.2%
Medium 100.2%101.5%
High 99.8%99.1%
Average Recovery 99.8% 99.6%

Both methods show a high degree of accuracy, with recovery values well within the acceptable limits of 98-102%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Approach:

  • Repeatability (Intra-assay precision): Six replicate injections of the same sample on the same day.

  • Intermediate Precision (Inter-assay precision): Analysis of the same sample on two different days, by two different analysts, and on two different instruments.

Results:

Precision TypeMethod A (UPLC-MS/MS) %RSDMethod B (HPLC-UV) %RSD
Repeatability < 1.0%< 1.5%
Intermediate Precision < 1.5%< 2.0%

The UPLC-MS/MS method demonstrates superior precision with lower relative standard deviation (%RSD) values compared to the HPLC-UV method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Approach: LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Results:

ParameterMethod A (UPLC-MS/MS)Method B (HPLC-UV)
LOD 0.03 ng/mL0.15 µg/mL
LOQ 0.1 ng/mL0.5 µg/mL

The UPLC-MS/MS method is significantly more sensitive, with an LOQ that is 5000 times lower than the HPLC-UV method. This is a critical advantage for the detection of trace-level impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Approach: Key method parameters were intentionally varied to assess the impact on the results.

  • Method A (UPLC-MS/MS): Variations in mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.02 mL/min).

  • Method B (HPLC-UV): Variations in mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min).

Results: Both methods were found to be robust, with no significant changes in system suitability parameters (e.g., retention time, peak area, and tailing factor) when subjected to the deliberate variations.

Diagram: Method Validation Workflow

Start Method Validation Plan Specificity Specificity (Forced Degradation, Impurity Spiking) Start->Specificity Linearity Linearity (5 Concentrations) Start->Linearity Accuracy Accuracy (Spike Recovery) Start->Accuracy Precision Precision (Repeatability, Intermediate) Start->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Start->LOD_LOQ Robustness Robustness (Parameter Variation) Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Overview of the analytical method validation process.

Comparative Summary and Conclusion

The validation results clearly demonstrate the superior performance of the novel UPLC-MS/MS method for the analysis of this compound when compared to the traditional HPLC-UV method.

Performance CharacteristicMethod A (UPLC-MS/MS)Method B (HPLC-UV)Advantage of Method A
Specificity High (No interference)Moderate (Potential co-elution)Unambiguous identification
Sensitivity (LOQ) 0.1 ng/mL0.5 µg/mL5000x lower
Precision (%RSD) < 1.5%< 2.0%Higher precision
Analysis Time ~5 minutes~15 minutes3x faster
Linear Range Wide (0.1 - 100 ng/mL)Narrower (0.5 - 50 µg/mL)Greater flexibility

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][3][4]
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
  • SIELC Technologies.HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.[Link][5]
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.[Link][6]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic potential of 3-Iodobenzylamine and structurally similar compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer insights into structure-activity relationships (SAR), mechanisms of action, and the experimental validation of cytotoxic effects. We will explore the causal relationships behind experimental designs and provide detailed, field-proven protocols for key assays.

Introduction: The Therapeutic Potential of Benzylamine Derivatives

Benzylamine derivatives represent a versatile scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including antitumor drugs.[1][2] Their biological activity can be finely tuned through substitutions on the benzyl ring and the amine group, altering properties like hydrophobicity, electronic distribution, and steric profile. The introduction of a halogen atom, such as iodine in this compound, is a common strategy to modulate these properties and potentially enhance cytotoxic efficacy.[3]

This compound hydrochloride is recognized as a key intermediate in the synthesis of various biologically active molecules, including potential anti-cancer and anti-inflammatory agents.[4] Understanding its cytotoxic profile in comparison to other benzylamine analogs is crucial for guiding the rational design of novel therapeutics. This guide will delve into the available data on related compounds to build a predictive framework for the activity of this compound.

Mechanistic Insights into Benzylamine-Induced Cytotoxicity

The cytotoxic effects of benzylamine derivatives are often multifaceted, targeting various cellular pathways to induce cell death. Key mechanisms identified in the literature include the induction of apoptosis and the inhibition of critical cellular machinery like microtubules.

Induction of Apoptosis

A primary mechanism of cytotoxicity for many benzylamine-related compounds is the activation of the apoptotic cascade. For instance, certain benzylamine and thenylamine derivatives have been shown to induce apoptosis in melanoma cells.[5] This process is often characterized by the activation of key executioner enzymes, such as caspase-3, and the cleavage of substrates like poly(ADP-ribose) polymerase (PARP).[5]

A closely related iodinated compound, meta-iodobenzylguanidine (MIBG), demonstrates a specific mechanism where it is selectively taken up by the norepinephrine transporter (NET) in neuroendocrine tumor cells.[6] This targeted accumulation leads to dose-dependent cytotoxicity and potent apoptosis, marked by changes in mitochondrial membrane potential and caspase-3 activation.[6] This suggests that the presence and position of the iodine atom can play a critical role in both potency and cellular uptake, offering a potential pathway for targeted therapy.

G cluster_0 Cellular Uptake cluster_1 Apoptotic Cascade a0 Benzylamine Derivative (e.g., MIBG) a1 Norepinephrine Transporter (NET) a0->a1 Selective Uptake a2 Cellular Accumulation a1->a2 b0 Mitochondrial Stress a2->b0 Induces b1 Caspase-9 Activation b0->b1 b2 Caspase-3 Activation b1->b2 b3 PARP Cleavage b2->b3 Apoptosis Apoptosis b3->Apoptosis

Caption: A typical experimental workflow for in vitro cytotoxicity screening.

Protocol: Caspase-3 Activity Assay

This assay quantifies the activity of activated caspase-3, a key marker of apoptosis. [5][6] Principle: Cell lysates are incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorescent reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as described in the MTT assay protocol (steps 1-3).

  • Cell Lysis: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.

  • Lysate Preparation: Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C. Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay) to ensure equal protein loading.

  • Caspase Assay: In a 96-well plate, add 50 µL of cell lysate per well. Prepare a reaction mixture containing reaction buffer and a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

  • Incubation and Measurement: Add 50 µL of the reaction mixture to each well. Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the output on a microplate reader at the appropriate wavelength (405 nm for pNA, excitation/emission ~400/505 nm for AFC).

  • Data Analysis: Normalize the readings to the protein concentration and express the results as a fold-change in caspase-3 activity compared to the untreated control.

Conclusion and Future Directions

While direct experimental evidence for the cytotoxicity of this compound is sparse in the reviewed literature, a comparative analysis of related compounds provides a strong foundation for its potential as a cytotoxic agent. The potent activity of various benzylamine scaffolds, combined with established SAR principles for halogenated aromatic compounds, suggests that this compound is a promising candidate for further investigation. [2][3]The iodine substitution at the meta-position likely enhances lipophilicity, which could facilitate cell entry and interaction with intracellular targets.

Future research should focus on the direct in vitro evaluation of this compound and its isomers (2-Iodo and 4-Iodobenzylamine) against a panel of cancer cell lines. Such studies would definitively place it within the context of the analogs presented here and elucidate the specific impact of iodine's position on cytotoxic potency and mechanism of action. Mechanistic studies, including apoptosis and cell cycle analysis, would further clarify its cellular effects and therapeutic potential.

References

  • Mojena, M., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Oncology.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Vicker, N., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules.
  • McLean, S., et al. (2006). Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes. Toxicology in Vitro.
  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Xiao, Z., et al. (1991). Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II. Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Riss, T. L., et al. (2016). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery.
  • Boor, P. J., et al. (1987). Role of benzylamine oxidase in the cytotoxicity of allylamine toward aortic smooth muscle cells. Journal of Pharmacology and Experimental Therapeutics.
  • Dimmock, J. R., et al. (2003). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. Journal of Medicinal Chemistry.
  • El-Sayed, N., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Pharmaceuticals.
  • Shi, T., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry.
  • Buck, A., et al. (2002). Meta-iodobenzylguanidine induces growth inhibition and apoptosis of neuroendocrine gastrointestinal tumor cells. International Journal of Cancer.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

As a crucial intermediate in pharmaceutical synthesis and the development of advanced materials, 3-Iodobenzylamine is a common reagent in many research and development laboratories.[1] Its unique reactivity, however, is coupled with significant health and environmental hazards that necessitate rigorous handling and disposal protocols.[2][3] This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.

The fundamental principle guiding the disposal of this compound is proper waste segregation. This compound is a halogenated organic compound , a classification that dictates its ultimate disposal pathway and strictly prohibits mixing it with other waste categories.[4][5] Improper disposal not only poses a direct safety risk but can also lead to regulatory non-compliance and environmental harm.

Hazard Profile and Risk Assessment

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. This knowledge forms the basis for all safety and handling procedures. The compound presents multiple health risks, requiring careful management to avoid exposure.[6]

Key hazards associated with this compound and its common hydrochloride salt include:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7][8]

  • Respiratory and Skin Sensitization: May cause allergy or asthma symptoms if inhaled and can lead to an allergic skin reaction.[6][9]

  • Respiratory Irritation: May cause respiratory irritation.[3][10]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3][6]

These hazards are summarized in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, as detailed below.

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation.[6][7]
Allergic Skin ReactionH317May cause an allergic skin reaction.[3][6]
Serious Eye IrritationH319Causes serious eye irritation.[6][7]
Respiratory SensitizationH334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][6]
Respiratory IrritationH335May cause respiratory irritation.[3][6]
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child.[3][6]

Personal Protective Equipment (PPE) and Handling

Given the significant hazards, stringent adherence to PPE protocols is mandatory. All handling and disposal operations must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[6][10]

Required PPE includes:

  • Hand Protection: Wear appropriate protective gloves. No single glove material protects against all substances, so consult your institution's safety office or glove manufacturer's compatibility charts for halogenated compounds.[9][11]

  • Eye and Face Protection: Use chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[9][12]

  • Skin and Body Protection: Wear a lab coat and ensure full skin coverage. Contaminated work clothing should not be allowed out of the workplace.[6][9]

  • Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, use a NIOSH-approved respirator (such as a type N95 dust mask or higher) as a minimum precaution.[10]

Waste Segregation: The Critical First Step

Proper segregation is the most critical step in the disposal process. As an iodated organic compound, this compound waste must be classified as Halogenated Organic Waste .[4]

Causality: Halogenated wastes require disposal via high-temperature incineration in specialized facilities equipped with "scrubbers."[4][10] These scrubbers are necessary to neutralize the acidic gases (e.g., hydrogen iodide) formed during combustion, preventing their release into the atmosphere and mitigating equipment corrosion. Mixing this waste with non-halogenated solvents, which are often recycled as fuel, can lead to severe equipment damage and the emission of toxic pollutants.[13]

Therefore, you must:

  • NEVER mix this compound waste with non-halogenated organic waste (e.g., acetone, ethanol, hexanes).[4]

  • NEVER mix it with aqueous waste, acids, bases, or oxidizers.[6][13]

  • ALWAYS collect it in a dedicated container clearly labeled for "Halogenated Organic Waste."[5][14]

Step-by-Step Disposal Protocol

The following protocol outlines the procedures for collecting and preparing this compound waste for final disposal by a licensed professional service.

Step 1: Container Selection and Preparation
  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) carboy or bottle provided by your institution's Environmental Health and Safety (EHS) department.[5][15] The container must have a secure, threaded cap to be vapor-tight and spill-proof.[14]

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[5][16] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound."

    • A list of all constituents and their approximate percentages if it is a mixed waste stream (e.g., "this compound (~5g), Dichloromethane (500 mL)").[4][14]

    • The relevant hazard pictograms (e.g., Health Hazard, Irritant).

Step 2: Waste Collection
  • Unused or Expired Product: If disposing of the original, unopened, or partially used container, do not empty it. Ensure the cap is tightly sealed and the original label is intact. Place a hazardous waste tag on the container and manage it as unused product waste.

  • Solid Waste (Contaminated Labware, PPE): Collect all contaminated solid materials, such as gloves, weighing papers, and pipette tips, in a designated, sealable plastic bag or a wide-mouth container. This container must also be labeled as "Halogenated Organic Waste" and kept closed when not in use.

  • Liquid Waste (Solutions, Reaction Mixtures): Carefully pour liquid waste containing this compound into the designated "Halogenated Organic Waste" container. Perform this transfer inside a chemical fume hood to contain any vapors. Keep a log sheet near the container to record the contents and volumes being added.[4]

Step 3: Storage and Final Disposal
  • Secure Storage: Keep all waste containers tightly closed when not in use.[16] Store them in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] The storage area should be cool, dry, well-ventilated, and away from incompatible materials.[11][15]

  • Arrange for Pickup: Once the container is nearly full (do not overfill) or you have finished the project, contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup.[10][17] Do not attempt to dispose of this chemical through standard trash or down the drain.[10][12] The final disposal must be conducted at an approved waste disposal plant, typically via incineration.[6]

Emergency Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Close lab doors to contain the spill area.[14]

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific instructions.[18]

  • Cleanup (Small Spills Only): For small, manageable spills, trained personnel wearing appropriate PPE may proceed with cleanup.[15]

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[14][15]

    • Carefully sweep or scoop the absorbed material into a suitable, sealable container. Avoid creating dust.[10]

    • Label the container as "Spill Debris: this compound" and manage it as halogenated organic waste.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or local fire department.[14]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper segregation and disposal of waste containing this compound.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal start Generate Waste Containing This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Gloves, Labware, Spill Debris) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, Reaction Mixtures) is_solid->liquid_waste Liquid solid_container Collect in Labeled, Sealed Container 'Solid Halogenated Waste' solid_waste->solid_container liquid_container Collect in Labeled, Closed Carboy 'Liquid Halogenated Waste' liquid_waste->liquid_container store Store in Satellite Accumulation Area (Secondary Containment) solid_container->store liquid_container->store disposal Contact Licensed Waste Disposal Service for Incineration store->disposal

Caption: Decision workflow for this compound waste management.

References

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. [Link]
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  • MSDS of this compound. sial.co.jp. [Link]
  • HAZARDOUS WASTE SEGREG
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]
  • Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025). Mancomm. [Link]
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Mastering the Safe Handling of 3-Iodobenzylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: In the event of an emergency, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) office.

Understanding the Risks: Hazard Profile of 3-Iodobenzylamine

This compound and its more commonly used hydrochloride salt are essential reagents in pharmaceutical synthesis and drug development.[1] However, a thorough understanding of their potential hazards is the foundation of safe laboratory practice. This compound is classified as a hazardous substance with the following primary risks:

  • Skin and Eye Irritation: Direct contact can cause significant skin irritation and serious eye irritation.[2]

  • Respiratory Sensitization: Inhalation of dust or fumes may lead to allergy or asthma-like symptoms. It can also cause respiratory irritation.[3]

  • Allergic Skin Reaction: Repeated skin contact may cause an allergic reaction.[3]

  • Suspected Reproductive Toxicity: this compound is suspected of damaging fertility or the unborn child.

Given these hazards, the adoption of stringent safety protocols is not merely a recommendation but a necessity to ensure the well-being of all laboratory personnel.

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Task Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloving recommended) - Laboratory coat - Safety glasses with side shields or chemical splash goggles - N95 dust mask or a higher level of respiratory protection based on risk assessment
Dissolving and Solution Handling - Nitrile gloves (double-gloving recommended) - Laboratory coat - Chemical splash goggles or a face shield
Running Reactions and Work-up - Nitrile gloves (double-gloving recommended) - Laboratory coat - Chemical splash goggles and a face shield
Cleaning and Decontamination - Heavy-duty nitrile or butyl rubber gloves - Laboratory coat - Chemical splash goggles and a face shield

Causality Behind PPE Choices:

  • Gloves: Double-gloving with nitrile gloves provides an extra layer of protection against potential tears or permeation. For extended handling or in the case of a spill, heavier-duty gloves like butyl rubber are recommended. It is crucial to change gloves immediately if they become contaminated.[4]

  • Eye and Face Protection: The risk of splashes and airborne particles necessitates robust eye and face protection. While safety glasses offer a baseline, chemical splash goggles provide a seal around the eyes, and a face shield protects the entire face.[4][5]

  • Respiratory Protection: Due to the risk of respiratory sensitization, minimizing the inhalation of dust is paramount. An N95 dust mask is the minimum requirement when handling the solid.[6] For larger quantities or in situations with poor ventilation, a respirator with a combination of P100 and organic vapor cartridges may be necessary. All respirator use must be in accordance with your institution's respiratory protection program, including fit-testing.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize exposure and ensure the integrity of your research. The following workflow provides a procedural guide for common laboratory tasks.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a well-ventilated work area (e.g., fume hood). gather_ppe Assemble and inspect all necessary PPE. prep_area->gather_ppe gather_materials Gather all required chemicals and equipment. gather_ppe->gather_materials weigh Carefully weigh the solid in the fume hood. gather_materials->weigh Proceed to handling dissolve Add solvent to the solid in a controlled manner. weigh->dissolve react Conduct the reaction in a closed system if possible. dissolve->react decontaminate Decontaminate all surfaces and equipment. react->decontaminate Proceed to cleanup dispose_waste Dispose of all waste in designated containers. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order to avoid self-contamination. dispose_waste->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands

Caption: Workflow for the Safe Handling of this compound.

Detailed Protocol:

  • Preparation:

    • Designated Area: All work with this compound should be conducted in a well-ventilated chemical fume hood.

    • Assemble PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

    • Gather Materials: Ensure all necessary equipment (spatulas, glassware, etc.) and reagents are within easy reach inside the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: When weighing the solid, use a disposable weigh boat. Handle the container and spatula with care to avoid generating dust.

    • Dissolving: Add solvents slowly and in a controlled manner to prevent splashing.

    • Reactions: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

  • Cleanup and Decontamination:

    • Surface Decontamination: Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., ethanol) and then a cleaning solution.

    • Equipment Decontamination: Glassware and equipment should be rinsed with a suitable solvent, with the first rinse collected as hazardous waste.[8] Then, wash thoroughly with soap and water.

Disposal Plan: Managing Waste Responsibly

Proper disposal of this compound and associated waste is crucial to protect both human health and the environment.

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound and the first rinse from cleaning contaminated glassware must be collected in a designated, labeled hazardous waste container.[8]

  • Contaminated PPE: Disposable gloves, weigh boats, and other contaminated items should be placed in a sealed bag and disposed of as hazardous solid waste.

  • Empty Containers: The original container, once empty, should be rinsed three times with a suitable solvent. The first rinseate must be collected as hazardous waste. After the triple rinse and air drying, the container can be disposed of according to your institution's guidelines, often as regular glass or plastic waste after defacing the label.[8]

All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation or a rash develops.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

  • Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a sealed container for hazardous waste disposal. Decontaminate the spill area. For large spills, contact your institution's EHS office immediately.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their vital work, ensuring a secure laboratory environment for all.

References

  • ChemBK. (2024, April 9). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database.
  • Otto Chemie Pvt. Ltd. (n.d.). This compound hydrochloride, 97%.
  • Chemical Hazards Emergency Medical Management. (n.d.). Personal Protective Equipment (PPE).
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health.
  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • 3M. (n.d.). Pharmaceutical industry best practice.
  • National Poisons Information Centre of Ireland. (n.d.). First Aid and Safety.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.